2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2S/c1-7-11(10(6-14)12(15)16-7)8-2-4-9(13)5-3-8/h2-5H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNDHIDZAOFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397394 | |
| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-33-0 | |
| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(4-fluorophenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Introduction
Substituted 2-aminothiophenes are a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their versatile biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents, make them a focal point of drug development research.[2][3] The subject of this guide, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, is a polysubstituted member of this family, frequently synthesized via the robust and efficient Gewald multicomponent reaction.[4][5]
The Gewald reaction, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a cornerstone for creating highly functionalized thiophenes in a single step.[5][6] However, the very complexity that makes these molecules valuable necessitates a rigorous and multi-faceted approach to structure elucidation. An incorrect assignment of substitution patterns on the thiophene ring can lead to misinterpreted structure-activity relationships (SAR) and wasted resources in downstream research.
This technical guide provides a comprehensive, field-proven workflow for the unambiguous structural determination of this compound. We will move beyond simple data reporting to explain the causality behind each analytical choice, demonstrating how a combination of modern spectroscopic techniques builds an unshakeable, self-validating structural proof.
Section 1: Foundational Analysis - Molecular Formula and Functional Groups
The first step in any structure elucidation is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks that must be accounted for in the final structure.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is superior to standard mass spectrometry for initial analysis because it provides the exact mass of the molecular ion, allowing for the confident determination of the elemental composition. This is the foundational data point upon which all other analyses are built. An ESI-TOF or Orbitrap instrument is ideal for this purpose.
Protocol:
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calculate the theoretical exact mass for the proposed formula, C₁₂H₉FN₂S.
-
Compare the experimental m/z value with the theoretical value. A mass accuracy of <5 ppm is required for confident assignment.
Expected Data:
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₁₂H₉FN₂S | - |
| Exact Mass [M] | 232.0470 | - |
| m/z [M+H]⁺ | 233.0548 | ~233.0545 |
A strong signal matching the expected exact mass confirms the elemental formula, ruling out isomers with different atomic compositions and providing the first piece of the puzzle.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for a quick confirmation that the key chemical moieties (amino, nitrile, aromatic rings) expected from the Gewald synthesis are present in the final product.[8][9]
Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Collect the sample spectrum over a range of 4000-650 cm⁻¹.[9]
-
Identify characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |
| Amino (-NH₂) | N-H Stretch | 3450-3300 (two bands) | The presence of two distinct bands (asymmetric and symmetric) is characteristic of a primary amine. |
| Nitrile (-C≡N) | C≡N Stretch | 2240-2220 | A sharp, strong absorption in this region is a definitive marker for a nitrile group.[10] |
| Aromatic Rings | C=C Stretch | 1610-1450 | Multiple sharp bands indicate the presence of both the thiophene and fluorophenyl rings. |
| Fluorophenyl | C-F Stretch | 1250-1100 | A strong, characteristic band confirming the presence of the C-F bond. |
| Thiophene | C-S Stretch | 800-650 | This vibration, while sometimes weak, is indicative of the thiophene heterocycle.[8][11] |
The combined HRMS and FT-IR data confirm that we have a molecule with the formula C₁₂H₉FN₂S containing primary amine, nitrile, and aromatic functionalities. The next step is to determine how these pieces are connected.
Section 2: The Connectivity Puzzle - A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule.[12][13] A systematic approach using 1D and 2D NMR experiments is essential to assemble the final structure.
The Core Components: ¹H and ¹³C NMR
Causality: One-dimensional ¹H and ¹³C NMR spectra provide a census of the hydrogen and carbon environments within the molecule. The chemical shift, integration (for ¹H), and multiplicity of each signal offer critical clues about the local electronic environment and neighboring atoms.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like those of the -NH₂ group.[7]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ar-H | ~7.5 - 7.6 | Multiplet (dd) | 2H | H-2'/H-6' | Protons ortho to the fluorine atom, showing coupling to both H-3'/5' and the ¹⁹F nucleus. |
| Ar-H | ~7.2 - 7.3 | Multiplet (t) | 2H | H-3'/H-5' | Protons meta to the fluorine atom, appearing as a triplet-like multiplet due to coupling with neighboring protons. |
| -NH₂ | ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine group; the signal is often broad. |
| -CH₃ | ~2.3 - 2.4 | Singlet | 3H | -CH₃ | A sharp singlet indicates a methyl group with no adjacent proton neighbors. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' | The carbon directly bonded to fluorine shows a characteristic large one-bond C-F coupling constant and a significant downfield shift. |
| ~158 | C-2 | The carbon bearing the electron-donating amino group is significantly shielded. |
| ~145 | C-5 | The carbon bearing the methyl group. |
| ~131 (d, ³JCF ≈ 8 Hz) | C-2'/C-6' | Aromatic carbons ortho to the fluorine show smaller, long-range C-F coupling. |
| ~130 | C-1' | The ipso-carbon of the phenyl ring attached to the thiophene. |
| ~120 | C-4 | The carbon bearing the fluorophenyl group. |
| ~118 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~116 (d, ²JCF ≈ 21 Hz) | C-3'/C-5' | Aromatic carbons meta to the fluorine show a distinct two-bond C-F coupling. |
| ~95 | C-3 | The carbon bearing the electron-withdrawing nitrile group is significantly deshielded relative to C2. |
| ~15 | -CH₃ | A typical upfield signal for a methyl carbon attached to an sp² system. |
Assembling the Structure: 2D NMR Correlation Spectroscopy
Causality: While 1D NMR identifies the fragments, 2D NMR experiments reveal how they are pieced together. HSQC and HMBC are the workhorses for determining the C-H framework of an unknown molecule.[14]
The HSQC experiment correlates protons directly to the carbons they are attached to via one-bond couplings (¹JCH).[15][16][17] Its primary role is to unambiguously link the ¹H and ¹³C assignments made in the 1D experiments.
Workflow Diagram: HSQC Data Interpretation
Caption: HSQC workflow for assigning a C-H pair.
Key Expected HSQC Correlations:
-
A cross-peak between the singlet at ~2.35 ppm (¹H) and the signal at ~15 ppm (¹³C), confirming the CH₃ group assignment.
-
Cross-peaks connecting the aromatic proton signals (~7.2-7.6 ppm) to their corresponding aromatic carbon signals (~116 and ~131 ppm), confirming the C-H pairs of the fluorophenyl ring.
-
Crucially, the broad singlet for the -NH₂ protons will NOT show an HSQC correlation, confirming its attachment to a heteroatom (nitrogen).
The HMBC experiment is the definitive tool for establishing the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), effectively mapping the long-range connectivity.[15][16]
Key HMBC Correlations for Unambiguous Structure Proof:
-
Connecting the Methyl Group: The protons of the -CH₃ group (on C5) should show a strong correlation to C4 and a weaker correlation to C5 of the thiophene ring. This ³JCH correlation to C4 is critical; it proves the methyl group is adjacent to the carbon bearing the fluorophenyl ring.
-
Connecting the Fluorophenyl Ring: The ortho-protons of the fluorophenyl ring (H-2'/H-6' ) should show a ³JCH correlation to C4 of the thiophene ring. This is the definitive link that connects the two ring systems at the C4 position.
-
Positioning the Amino and Nitrile Groups: The protons of the -NH₂ group (on C2) should show correlations to both C2 (²JCH) and C3 (³JCH). This confirms that the amino group is at position C2 and adjacent to the nitrile-bearing carbon, C3.
Diagram of Key HMBC Correlations:
Caption: Key 2- and 3-bond HMBC correlations confirming the substituent pattern.
Section 3: The Ultimate Confirmation - Single-Crystal X-ray Crystallography
Causality: While the collective spectroscopic data provides an exceptionally strong and self-consistent argument for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles. This technique is considered the "gold standard" for structure determination.
Protocol:
-
Crystal Growth: Grow a single crystal of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 150 K) to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions (e.g., with software like SHELXT).[18] Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[18] The resulting model provides a definitive 3D representation of the molecule.
Summary: A Validated Workflow for Structure Elucidation
Workflow Summary Diagram:
Caption: Overall workflow for structure elucidation.
By following this logical progression—from elemental formula (HRMS) and functional group identification (FT-IR) to the detailed mapping of the molecular framework (1D and 2D NMR)—one can build a conclusive structural argument. The key, long-range HMBC correlations provide the irrefutable connections between the constituent parts of the molecule. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing a definitive and absolute confirmation of the proposed structure. This rigorous, self-validating system ensures the highest level of scientific integrity for researchers in drug discovery and development.
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
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2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Authored by: A Senior Application Scientist
Introduction
The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. This five-membered sulfur-containing heterocycle serves as a bioisostere for phenyl groups and is a key pharmacophore in numerous clinically significant agents.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic properties, including antiviral, anti-inflammatory, antiproliferative, and antimicrobial activities.[1][3][4] This guide provides a detailed technical overview of a specific derivative, this compound, a compound of significant interest for researchers and professionals in drug discovery and development. We will delve into its fundamental properties, synthesis, and the rationale behind its design, grounded in established scientific principles.
Core Compound Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is fundamental for any research and development endeavor. These properties dictate its behavior in biological systems and inform formulation and analytical strategies.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₉FN₂S | [5] |
| Molecular Weight | 232.28 g/mol | [5] |
| CAS Number | 884497-33-0 | [5] |
| Appearance | Light yellow to Brown powder/crystal | |
| SMILES Code | N#CC1=C(N)SC(C)=C1C2=CC=C(F)C=C2 | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Synthesis and Mechanistic Insights: The Gewald Reaction
The most prevalent and efficient method for constructing the 2-aminothiophene core is the Gewald three-component reaction.[6] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions, making it a workhorse in heterocyclic chemistry.[6][7]
Underlying Mechanism
The Gewald reaction proceeds through a cascade of well-understood steps. A comprehensive computational study using Density Functional Theory (DFT) has elucidated the mechanism, confirming the following sequence:[7]
-
Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed condensation between an α-methylene-activated nitrile (e.g., malononitrile) and a carbonyl compound (an aldehyde or ketone).[7][8] This step forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur : Elemental sulfur adds to the electron-deficient β-carbon of the unsaturated intermediate.
-
Thiirane Ring Formation & Cyclization : The sulfur adduct then undergoes intramolecular cyclization and subsequent tautomerization and aromatization to yield the final 2-aminothiophene product.
Generalized Experimental Workflow
The following diagram illustrates the logical flow of a typical Gewald synthesis protocol.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Exemplary Synthesis Protocol: Preparation of a Key Precursor
While a specific protocol for this compound is proprietary, the synthesis of a structurally related key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, provides a validated and illustrative procedure. This compound is a direct precursor in the synthesis of the atypical antipsychotic drug, Olanzapine.[9][10]
Reaction: Propionaldehyde + Malononitrile + Sulfur → 2-amino-5-methylthiophene-3-carbonitrile
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Dimethylformamide (DMF)
-
Triethylamine
-
Ice water
Step-by-Step Protocol:
-
Under a nitrogen atmosphere, create a mixture of sulfur (46.2g) and propionaldehyde (100g) in dimethylformamide (200ml).[10]
-
Cool the mixture to 5°C.
-
Slowly add triethylamine (113.2ml) to the cooled mixture.[10]
-
Separately, prepare a solution of malononitrile (95.2g) in dimethylformamide (200ml).[10]
-
Add the malononitrile solution to the reaction mixture.
-
Stir the complete reaction mixture for 45 minutes after the addition is complete.[10]
-
Pour the reaction mixture onto ice water (2400ml) to precipitate the product.[10]
-
Isolate the resulting solid via filtration.
-
Wash the solid with chilled water and dry to obtain the title compound.[10]
Self-Validation Note: The success of this protocol relies on careful temperature control during the addition of the base (triethylamine) to manage the exothermic reaction and the use of an inert atmosphere to prevent side reactions. The precipitation in ice water is a critical step for isolating the crude product before further purification.
Significance in Drug Development and Medicinal Chemistry
The 2-aminothiophene core is a privileged scaffold in drug design. Its utility stems from its ability to engage in various biological interactions and its favorable physicochemical properties.
Role as a Bioactive Scaffold
The 2-aminothiophene motif is present in several marketed drugs and clinical candidates, highlighting its therapeutic relevance.[3][4]
-
Antipsychotics: The structure is central to Olanzapine (Zyprexa), used for treating schizophrenia and bipolar disorder.[3]
-
Anti-inflammatory Agents: Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) built upon this core.[1][3]
-
Adenosine Receptor Modulators: Derivatives like T-62 act as allosteric modulators of the A1 adenosine receptor, a target for various neurological and cardiovascular conditions.[3]
Caption: Therapeutic applications stemming from the 2-aminothiophene scaffold.
Rationale for Fluorine Substitution
The incorporation of a 4-fluorophenyl group in the target molecule, this compound, is a deliberate and common strategy in modern drug design.[11] Fluorine, being highly electronegative and small in size, can profoundly and often beneficially alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can modulate the electronic properties (pKa) of nearby functional groups, potentially enhancing binding interactions with protein targets through hydrogen bonds or dipole interactions.
-
Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can improve its ability to cross cell membranes and reach its site of action.
The strategic placement of fluorine makes this particular derivative a compelling candidate for library synthesis and screening in drug discovery campaigns.
Analytical Characterization
To ensure the identity, purity, and structural integrity of this compound, a standard suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound by separating it from any unreacted starting materials or byproducts.
-
Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid.
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available from: [Link]
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The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis for the Modern Chemist
Foreword: The Enduring Relevance of the Thiophene Scaffold
In the landscape of heterocyclic chemistry, the thiophene ring holds a position of paramount importance. Its structural resemblance to the phenyl group, coupled with its unique electronic properties, has rendered it a privileged scaffold in medicinal chemistry and materials science.[1][2] From blockbuster drugs like Olanzapine to advanced organic electronic materials, the applications of thiophene derivatives are vast and ever-expanding.[2] The efficient construction of this versatile heterocycle is, therefore, a cornerstone of modern synthetic chemistry. Among the myriad of methods available, the Gewald reaction stands out for its simplicity, convergence, and broad applicability in the synthesis of highly functionalized 2-aminothiophenes.[2][3][4] This guide aims to provide a comprehensive, in-depth technical overview of the Gewald reaction, from its mechanistic underpinnings to practical experimental guidance and troubleshooting, tailored for researchers, scientists, and drug development professionals.
The Gewald Reaction: A Symphony of Three Components
First reported by Karl Gewald in 1961, this multicomponent reaction has become a workhorse in organic synthesis.[3][4] The classical Gewald reaction brings together three readily available starting materials: a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, in the presence of a base, to afford a polysubstituted 2-aminothiophene.[4][5]
The inherent elegance of the Gewald reaction lies in its atom economy and the complexity it generates in a single synthetic operation. The reaction is typically performed as a one-pot procedure, obviating the need for isolation of intermediates and thereby streamlining the synthetic workflow.[6] The mild reaction conditions and the use of inexpensive, readily available reagents further contribute to its widespread adoption in both academic and industrial settings.[3][4]
Deconstructing the Mechanism: A Step-by-Step Elucidation
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. While the exact mechanism has been a subject of study for decades, a generally accepted pathway has been established.[5][7] The reaction proceeds through a cascade of three key steps:
Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[5][8][9] The base, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, leading to an aldol-type adduct which subsequently dehydrates to yield an α,β-unsaturated nitrile intermediate.[10] The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote unwanted side reactions.
Step 2: Michael Addition of Sulfur. The α,β-unsaturated nitrile then undergoes a Michael addition by a sulfur nucleophile. Elemental sulfur (S8) is activated by the base to form a nucleophilic polysulfide species. This species attacks the β-carbon of the unsaturated nitrile.[8][9]
Step 3: Cyclization and Tautomerization. The resulting intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon.[5] A subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[5] The formation of the stable aromatic thiophene ring is the thermodynamic driving force for the reaction.[8]
Caption: Mechanistic pathway of the Gewald reaction.
In the Laboratory: A Practical Guide to Execution
While the Gewald reaction is generally robust, careful attention to experimental parameters is key to achieving high yields and purity. The following protocol serves as a general guideline and may require optimization for specific substrates.
General Experimental Protocol
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 equiv.), the activated nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to achieve a concentration of 0.5-1.0 M. Add the base (e.g., morpholine or triethylamine, 0.1-0.2 equiv.) to the mixture.
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent (e.g., ethanol). If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Rationale behind the choices:
-
Stoichiometry: A slight excess of sulfur is often used to ensure complete consumption of the starting materials.
-
Solvent: Protic solvents like ethanol and methanol are commonly used as they facilitate the proton transfer steps in the mechanism. DMF can be used for less soluble substrates.
-
Base: Catalytic amounts of a secondary or tertiary amine are generally sufficient. The choice of base can influence the reaction rate and selectivity.
-
Temperature: The reaction is typically heated to overcome the activation energy of the various steps. However, excessive heat can lead to decomposition and side product formation.
Scope and Limitations: A Chemist's Field Guide
The Gewald reaction is remarkably versatile, accommodating a wide range of substrates. However, like any reaction, it has its limitations.
Substrate Scope
| Carbonyl Component | Activated Nitrile | Typical Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | 85-95 | [7] |
| Acetone | Malononitrile | 70-85 | [5] |
| Benzaldehyde | Ethyl cyanoacetate | 60-75 | [6] |
| 4-Methoxyacetophenone | Malononitrile | 75-90 | [6] |
| 2-Pentanone | Cyanoacetamide | 65-80 | [11] |
Note: Yields are representative and can vary based on specific reaction conditions.
Key Insights:
-
Carbonyl Component: Both aldehydes and ketones can be used.[5] Cyclic ketones are particularly good substrates.[7] Aryl ketones, however, can exhibit lower reactivity.[6]
-
Activated Nitrile: A variety of activating groups are tolerated, including esters (e.g., ethyl cyanoacetate), nitriles (e.g., malononitrile), and amides (e.g., cyanoacetamide).[1][11] This allows for the introduction of diverse functionalities at the 3-position of the thiophene ring.
Common Challenges and Troubleshooting
Even with a well-established procedure, challenges can arise. Understanding these potential pitfalls is the first step towards overcoming them.
Caption: Troubleshooting guide for the Gewald reaction.
Field-Proven Insights:
-
Low Reactivity of Aryl Ketones: Aryl ketones can be sluggish due to the electronic deactivation of the carbonyl group. In such cases, using a more forcing reaction condition (higher temperature, stronger base) or a two-step procedure where the Knoevenagel condensation is performed first can be beneficial.[6]
-
Side Product Formation: Overheating or using an excessively strong base can lead to the formation of dimeric and polymeric byproducts. Careful monitoring of the reaction and optimization of the temperature and base are crucial.
-
Purification Challenges: The crude reaction mixture can sometimes be complex. While direct precipitation is often feasible, column chromatography may be necessary for achieving high purity, especially in the context of drug discovery where stringent purity standards are required.[11]
The Gewald Reaction in the 21st Century: Modern Variations and Applications
The foundational principles of the Gewald reaction have been adapted and expanded upon to meet the evolving demands of modern chemistry.
-
Green Chemistry Approaches: To align with the principles of sustainable chemistry, several modifications have been developed, including microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and solvent-free mechanochemical methods.[1][6][7] These approaches often lead to shorter reaction times, higher yields, and a reduced environmental footprint.
-
Combinatorial Chemistry and Drug Discovery: The multicomponent nature of the Gewald reaction makes it ideally suited for the construction of large compound libraries for high-throughput screening in drug discovery programs.[7][11][12] The ability to readily vary the substituents on the thiophene ring allows for the systematic exploration of structure-activity relationships. The resulting 2-aminothiophene scaffold is a key component in a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2]
Conclusion: A Timeless Tool for Thiophene Synthesis
The Gewald reaction, despite its long history, remains a remarkably relevant and powerful tool for the synthesis of functionalized thiophenes. Its operational simplicity, broad substrate scope, and the inherent value of its 2-aminothiophene products ensure its continued prominence in the synthetic chemist's toolbox. By understanding the nuances of its mechanism, mastering its practical execution, and embracing its modern variations, researchers and drug development professionals can continue to leverage this elegant reaction to create the molecules that will shape our future.
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Halls, M. D., & Schlegel, H. B. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9645–9653. [Link]
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Halls, M. D., & Schlegel, H. B. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9645–9653. [Link]
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The Strategic Incorporation of Fluorine in Thiophene Scaffolds: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl group allows for the modulation of physicochemical properties and metabolic stability in drug candidates.[2] The introduction of fluorine, a bioisostere for hydrogen, further enhances the therapeutic potential of thiophene-containing molecules by altering their electronic properties, lipophilicity, and metabolic pathways.[3] This in-depth technical guide explores the preliminary structure-activity relationships (SAR) of fluorinated thiophenes, providing a comprehensive overview of their synthesis, biological activities, and the nuanced effects of fluorination on their pharmacological profiles. We delve into the causality behind experimental choices, present detailed protocols, and summarize quantitative data to empower researchers in the rational design of novel fluorinated thiophene-based therapeutics.
Introduction: The Thiophene Scaffold and the Fluorine Advantage
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug discovery.[4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][5][6] The thiophene nucleus is often employed as a bioisosteric replacement for a phenyl ring, which can lead to improved pharmacokinetic profiles and enhanced target interactions.[2]
The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pKa, dipole moment, lipophilicity, and metabolic stability.[3] When applied to the thiophene scaffold, fluorination offers a versatile strategy to fine-tune the biological activity and drug-like properties of these compounds.
This guide will navigate the intricate interplay between the thiophene core and fluorine substitution, providing a framework for understanding and predicting the structure-activity relationships of this promising class of molecules.
The Impact of Fluorination on Thiophene's Physicochemical and Pharmacological Properties
The introduction of fluorine into the thiophene ring can lead to significant alterations in its electronic and physical properties, which in turn modulate its biological activity.
Key Physicochemical Effects of Fluorination:
-
Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Altered Electronic Profile: Fluorine is a highly electronegative atom that can create a dipole moment and influence the electron distribution within the thiophene ring. This can affect the molecule's ability to interact with biological targets through hydrogen bonding or other electrostatic interactions.
-
Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug.[3]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a specific target.
These modifications of the physicochemical properties directly translate into changes in the pharmacological profile of fluorinated thiophenes. The following sections will explore the SAR of these compounds in various therapeutic areas.
Structure-Activity Relationships of Fluorinated Thiophenes in Different Therapeutic Areas
The biological activity of fluorinated thiophenes is highly dependent on the position and number of fluorine atoms on the thiophene ring, as well as the nature and position of other substituents.
Antimicrobial Activity
Thiophene derivatives have long been investigated for their antimicrobial properties.[7][8] The introduction of fluorine can further enhance this activity.
SAR Insights for Antimicrobial Activity:
-
Position of Fluorine: The position of the fluorine atom on the thiophene ring can significantly impact antibacterial and antifungal activity. For instance, in a series of thiophene-2-carboxamide derivatives, the presence and position of fluorine on a tethered phenyl ring were found to be crucial for activity.
-
Influence of Other Substituents: The overall antimicrobial activity is a result of the interplay between the fluorine atom and other substituents on the thiophene ring. Electron-withdrawing or donating groups in other positions can modulate the electronic properties of the ring and influence its interaction with microbial targets.
-
Mechanism of Action: While not always fully elucidated, the antimicrobial action of some thiophene derivatives is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Fluorination can enhance these effects by improving cell penetration or target binding.
A study on thiophene derivatives revealed that changing the substituents at the 2-position of the thiophene ring significantly affects their biological activity.[9] For example, derivatives with a pyridine side chain showed excellent antimicrobial activity.[9]
Anticancer Activity
Fluorinated thiophenes have emerged as promising candidates for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as kinase inhibition.[1][10]
SAR Insights for Anticancer Activity:
-
Kinase Inhibition: Many fluorinated thiophene derivatives have been designed as kinase inhibitors. The fluorine atom can play a critical role in binding to the kinase active site, for example, by forming hydrogen bonds with backbone amides. SAR studies on thiophene-based PI3K inhibitors have shown that the substitution pattern on the thiophene ring is critical for both potency and selectivity.[11]
-
Position-Specific Effects: The position of the fluorine atom is crucial. For example, in a series of 3-aminothiophene-2-carboxylic acid methyl ester derivatives, fluorine at the ortho and para positions of a phenyl substituent was found to be essential for cytotoxicity against cancer cell lines.[1]
-
Bioisosteric Replacement: The replacement of a phenyl ring with a fluorinated thiophene can lead to improved anticancer activity. This strategy has been successfully employed in the design of potent kinase inhibitors.
Table 1: Quantitative SAR Data of Fluorinated Thiophene Derivatives as Anticancer Agents
| Compound ID | Thiophene Substitution | Other Key Substituents | Target | IC50 (µM) | Reference |
| Compound A | 3-Amino, 2-carboxy-methyl ester | Phenyl with ortho/para-Fluoro | HCT116 cells | 5.28 | [1] |
| Compound B | 2,5-disubstituted | Pyrazole | VEGFR-2 | 0.32 | [1] |
| Compound 3b | Fused thienopyrrole | - | HepG2 cells | 3.105 | [10] |
| Compound 4c | Fused pyrrolothienopyrimidine | - | HepG2 cells | 3.023 | [10] |
Antiviral Activity
The antiviral potential of fluorinated thiophenes is an active area of research. Fluorine substitution can enhance the ability of these compounds to inhibit viral replication.
SAR Insights for Antiviral Activity:
-
Inhibition of Viral Enzymes: Fluorinated thiophenes can be designed to inhibit key viral enzymes, such as polymerases or proteases. The presence of a trifluoromethyl group, for example, can contribute to the formation of hydrogen bonds necessary for blocking reverse transcriptase.[12]
-
Improved Bioavailability: The enhanced lipophilicity conferred by fluorine can improve the oral bioavailability of antiviral drugs, leading to better therapeutic outcomes.[12]
-
Structure-Specific Inhibition: The antiviral activity is highly dependent on the overall structure of the molecule. A study on trifluoromethylthiolane derivatives showed that specific substitutions were necessary for significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction.[13]
Synthetic Methodologies for Fluorinated Thiophenes
The synthesis of fluorinated thiophenes can be achieved through various methods, broadly categorized into direct fluorination of a pre-formed thiophene ring or the construction of the fluorinated thiophene ring from acyclic precursors.
Direct Fluorination of Thiophenes
Direct fluorination of the thiophene ring can be challenging due to the reactivity of the ring system. However, several methods have been developed.
Experimental Protocol: Synthesis of 3-Fluorothiophene
This protocol describes a four-step synthesis of 3-fluorothiophene with a 49% overall yield.[14]
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.
-
Schiemann Reaction: The diazonium salt is thermally decomposed in the presence of sand to introduce the fluorine atom, yielding methyl 3-fluorothiophene-2-carboxylate.
-
Saponification: The ester is hydrolyzed with sodium hydroxide to give 3-fluorothiophene-2-carboxylic acid.
-
Decarboxylation: The carboxylic acid is decarboxylated using barium-promoted copper chromite in quinoline to afford the final product, 3-fluorothiophene.
Ring-Closing Reactions to Form Fluorinated Thiophenes
Building the fluorinated thiophene ring from acyclic precursors offers a high degree of control over the position of the fluorine atom and other substituents.
Experimental Protocol: Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes.[4][15]
-
Reaction Setup: A mixture of an α-cyano ester (e.g., ethyl cyanoacetate), an α-methylene ketone (e.g., acetylacetone), and elemental sulfur is prepared.
-
Base Addition: A base, such as diethylamine, is added dropwise to the stirred mixture.
-
Heating: The reaction mixture is stirred at a moderate temperature (e.g., 40-50°C) for several hours.
-
Workup: The product precipitates upon cooling and can be collected by filtration and recrystallized.
Visualization of Key Concepts
Workflow for SAR-Guided Drug Discovery
Caption: A generalized workflow for the structure-activity relationship (SAR)-guided discovery of fluorinated thiophene drug candidates.
Bioisosteric Replacement Strategy
Caption: The concept of bioisosteric replacement in the design of fluorinated thiophene analogs.
Conclusion and Future Directions
The preliminary SAR studies of fluorinated thiophenes highlight the immense potential of this compound class in modern drug discovery. The strategic introduction of fluorine provides a powerful tool to modulate the physicochemical and pharmacological properties of thiophene-based molecules, leading to enhanced biological activity and improved drug-like characteristics.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting more comprehensive and systematic SAR studies across a wider range of biological targets to build a more predictive understanding of the effects of fluorination.
-
Development of Novel Synthetic Methods: Exploring new and efficient synthetic methodologies for the regioselective synthesis of polysubstituted and polyfluorinated thiophenes.
-
Computational Modeling: Utilizing computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to rationalize experimental findings and guide the design of new analogs.
-
Exploration of New Therapeutic Areas: Investigating the potential of fluorinated thiophenes in other therapeutic areas where thiophene-based drugs have shown promise.
By combining rational design, efficient synthesis, and thorough biological evaluation, the full therapeutic potential of fluorinated thiophenes can be unlocked, paving the way for the development of the next generation of innovative medicines.
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Drug Hunter. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]
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Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Journal of Agricultural and Food Chemistry. [Link]
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Iannazzo, D., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Hartough, H. D. (1952). 2-Acetothienone. Organic Syntheses. [Link]
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Hayakawa, M., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]
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Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
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Methodological & Application
Application Note & Protocol: The Gewald Synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] These five-membered sulfur-containing heterocycles are recognized as privileged structures due to their diverse and potent biological activities, including anti-inflammatory, antiviral, antimicrobial, and antiproliferative properties.[2][3] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[1][4]
The Gewald reaction, first reported in the 1960s, remains one of the most efficient and versatile methods for accessing polysubstituted 2-aminothiophenes.[5][6] This one-pot, multicomponent reaction combines a carbonyl compound, an active methylene nitrile, and elemental sulfur to construct the thiophene ring in a single, convergent step.[5] Its operational simplicity and the ready availability of starting materials have cemented its importance in both academic research and industrial-scale synthesis.[5][7]
This document provides an in-depth, step-by-step protocol for the synthesis of a specific, high-value derivative, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile . We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind each experimental step, and provide a self-validating protocol to ensure reproducible, high-yield synthesis for researchers in the field.
The Gewald Reaction: Mechanistic Insights
The elegance of the Gewald synthesis lies in its sequential cascade of classical organic reactions occurring in a single pot. While the precise mechanism involving the sulfur intermediates can be complex, it is generally understood to proceed through three key stages.[8][9]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (1-(4-fluorophenyl)propan-1-one) and the active methylene compound (malononitrile).[2][8] The base, typically a secondary amine like morpholine, deprotonates the malononitrile to form a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2][9]
-
Michael Addition of Sulfur: The base also plays a crucial role in activating the elemental sulfur (S₈). Morpholine is particularly effective as it readily opens the eight-membered sulfur ring to form polysulfides, which are more reactive nucleophiles.[5] A sulfur nucleophile then adds to the β-position of the Knoevenagel intermediate in a Michael-type addition, forming a thiolate anion.
-
Intramolecular Cyclization & Aromatization: The newly formed thiolate anion attacks the nitrile carbon in an intramolecular cyclization.[8] This step forms the five-membered ring. The reaction concludes with a tautomerization and subsequent aromatization (often via oxidation by elemental sulfur, which acts as a hydrogen acceptor) to yield the stable 2-aminothiophene product.[8][9]
Caption: The generalized mechanism of the Gewald reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, conditions, and purification methods is critical for achieving the desired outcome.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Molar Eq. | Amount | Notes |
| 1-(4-fluorophenyl)propan-1-one | C₉H₉FO | 152.17 | 456-03-1 | 1.0 | 1.52 g (10 mmol) | Starting ketone. Purity >98%. |
| Malononitrile | CH₂(CN)₂ | 66.06 | 109-77-3 | 1.0 | 0.66 g (10 mmol) | Active methylene source. Toxic. |
| Sulfur (Elemental) | S | 32.07 | 7704-34-9 | 1.1 | 0.35 g (11 mmol) | Sulfur source. Use fine powder. |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | 1.5 | 1.31 g (1.5 mL, 15 mmol) | Base catalyst and solvent aid. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | - | ~70 mL | Reaction solvent and for recrystallization. |
Required Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Step-by-Step Synthesis Procedure
Safety First: Malononitrile is toxic by ingestion and inhalation. Morpholine is corrosive. Handle these reagents exclusively within a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Place the setup in the heating mantle on the magnetic stirrer.
-
Reagent Addition: To the flask, add ethanol (20 mL), followed by 1-(4-fluorophenyl)propan-1-one (1.52 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and powdered elemental sulfur (0.35 g, 11 mmol).
-
Rationale: Adding the solids to the solvent first ensures good initial dispersion. The slight excess of sulfur ensures the reaction goes to completion and aids in the final aromatization step.
-
-
Catalyst Addition: With gentle stirring, add morpholine (1.5 mL, 15 mmol) dropwise to the suspension.
-
Rationale: Morpholine is the base catalyst that initiates the Knoevenagel condensation. It also aids in the dissolution of elemental sulfur, which is critical for its reactivity.[5]
-
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. The solution will typically turn a dark reddish-brown.
-
Monitoring the Reaction: Allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone spot indicates the reaction's completion.
-
Product Isolation (Work-up):
-
After completion, remove the heating mantle and allow the flask to cool to room temperature.
-
Place the flask in an ice bath for 30-45 minutes to facilitate the precipitation of the product. A yellow solid should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual morpholine and unreacted starting materials.
-
-
Purification:
-
Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol (~30-40 mL) to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, crystalline product by vacuum filtration. Wash with a minimal amount of cold ethanol.
-
Dry the final product under vacuum to yield This compound as a yellow crystalline solid.
-
Characterization
-
Appearance: Yellow crystalline solid.
-
Yield: Typical yields for this reaction range from 75-85%.
-
Analytical Confirmation: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to verify the presence of the aromatic, amine, and nitrile functional groups and to confirm the molecular weight.[10]
Synthesis Workflow Overview
The entire process, from reagent preparation to final product characterization, follows a logical and streamlined workflow.
Caption: Experimental workflow for the Gewald synthesis.
Conclusion
The Gewald reaction provides a robust and highly effective pathway for the synthesis of this compound. By following this detailed protocol, researchers can reliably produce this valuable heterocyclic compound, which serves as a key building block for the development of novel pharmaceuticals and functional materials. The procedure emphasizes safety, rational experimental design, and a straightforward purification method, making it accessible to a broad range of chemical scientists. The inherent efficiency of this multicomponent reaction underscores its continued relevance and utility in modern organic synthesis.
References
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Green methodologies for the synthesis of 2-aminothiophene - PMC. PubMed Central. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur (Alternative Link). ChemRxiv. Available at: [Link]
-
Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. Available at: [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
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Gewald reaction. Wikipedia. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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[AP-2AT-RC1] Application Note & Protocol: High-Purity 2-Aminothiophene Derivatives via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
2-Aminothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their synthetic routes, however, often yield crude products with impurities that can interfere with downstream applications and biological assays. This application note provides a detailed protocol for the purification of 2-aminothiophene derivatives by recrystallization, a robust and scalable technique for achieving high purity. We will delve into the theoretical underpinnings of recrystallization, guide the user through solvent selection, and present a step-by-step methodology, complete with troubleshooting advice for common challenges.
Introduction: The Critical Role of Purity in Drug Discovery
The journey of a drug candidate from synthesis to clinical trials is contingent on the purity of the active pharmaceutical ingredient (API). Impurities can not only affect the potency and safety of a drug but also introduce variability in preclinical studies. 2-Aminothiophenes, a versatile class of sulfur-containing heterocycles, are key building blocks in the synthesis of a wide array of therapeutic agents, including antiviral and anti-inflammatory compounds.[1] Given their importance, the ability to reliably purify these derivatives is a cornerstone of efficient drug development.
Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and impurities.[2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor.[2][3][4]
The Science of Recrystallization: A Mechanistic Overview
Successful recrystallization is a blend of scientific principle and empirical skill.[2] The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[5][6] This temperature-dependent solubility gradient is the driving force for the crystallization process.
The process can be broken down into several key interdependent mechanisms: nucleation, crystal growth, and impurity rejection.[4][7]
-
Nucleation: The initial formation of small, ordered crystal seeds from a supersaturated solution.
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing crystal lattice.
-
Impurity Rejection: As the crystal lattice forms, it selectively incorporates molecules of the desired compound, excluding structurally dissimilar impurity molecules.
A well-controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of smaller, less pure crystals.[8]
Strategic Solvent Selection for 2-Aminothiophene Derivatives
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4] The adage "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5] However, for 2-aminothiophene derivatives, which possess both polar (amino group) and nonpolar (thiophene ring and substituents) characteristics, a more nuanced approach is often required.
Key Characteristics of an Ideal Recrystallization Solvent: [4]
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or low solvency for impurities, allowing for their separation.
-
Chemical inertness to the target compound.
-
A boiling point that is high enough to allow for a sufficient temperature gradient for crystallization but low enough for easy removal from the purified crystals.
-
Safety and environmental considerations.
Commonly Employed Solvents and Solvent Systems:
For 2-aminothiophene derivatives, a range of solvents and solvent mixtures have proven effective. Often, a binary solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, provides the optimal solubility profile.
| Solvent/Solvent System | Rationale & Suitability |
| Ethanol/Methanol | Often effective for moderately polar 2-aminothiophene derivatives. The hydroxyl group can hydrogen bond with the amino group, aiding in dissolution at higher temperatures. |
| Ethyl Acetate/Hexanes | A versatile combination for a wide range of polarities. Ethyl acetate acts as the "good" solvent, while the addition of hexanes as the "poor" solvent induces crystallization upon cooling. This system has been successfully used for various 2-aminothiophene syntheses.[1] |
| Dichloromethane/Methanol | This pair can be effective for derivatives with intermediate polarity.[1] |
| Acetone/Water | A good choice for more polar derivatives, where acetone provides the initial dissolution and the gradual addition of water decreases the solubility. |
| Acetic Acid Mixtures | For particularly basic amines that are difficult to dissolve in common organic solvents, the use of acetic acid or its mixtures can be beneficial.[9] |
Screening for the Optimal Solvent:
A small-scale solvent screen is an indispensable first step. This involves testing the solubility of a small amount of the crude 2-aminothiophene derivative in a variety of solvents at both room temperature and upon heating.
Detailed Recrystallization Protocol
This protocol outlines the general steps for the recrystallization of a 2-aminothiophene derivative. The specific solvent and volumes will be determined by the preceding solvent screen.
Materials and Equipment:
-
Crude 2-aminothiophene derivative
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or sand bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
Experimental Workflow:
Caption: A generalized workflow for the recrystallization of 2-aminothiophene derivatives.
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-aminothiophene derivative in an appropriately sized Erlenmeyer flask.[5] Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with gentle swirling or stirring.[5] Continue to add the solvent in small portions until the solid has just completely dissolved.[5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, a hot filtration step is required. This should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.[8] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[3]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or, for more efficient drying, in a vacuum oven at a temperature well below the compound's melting point.[5]
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[8] If that fails, remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[8] |
| Oiling out (formation of an oil instead of crystals). | The compound's melting point is lower than the boiling point of the solvent. The solution is too saturated. | Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.[8] Consider using a lower-boiling solvent or a different solvent system. |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly. | Add a small amount of extra solvent to the hot solution to slightly decrease the saturation.[8] Ensure a slow cooling rate by insulating the flask.[8] |
| Low recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use only a minimal amount of ice-cold solvent for washing. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[5] |
Purity Assessment: A Self-Validating System
To confirm the success of the purification, it is essential to assess the purity of the recrystallized 2-aminothiophene derivative.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting point range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. The purified compound should show a single, well-defined spot.
-
Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
Conclusion
Recrystallization is an indispensable technique in the arsenal of the medicinal and organic chemist for the purification of solid compounds. This application note provides a comprehensive guide to the principles and practice of recrystallizing 2-aminothiophene derivatives. By carefully selecting the appropriate solvent and controlling the crystallization conditions, researchers can consistently obtain high-purity materials essential for reliable biological evaluation and further drug development efforts.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
El-Sheref, E. M., & El-Sayed, S. H. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]
-
ResearchGate. (2015). Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
- Prasad, K. C., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 1-7.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Bern, Department of Chemistry and Biochemistry. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (2009). Process for the purification of thiophenes.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2419–2430. [Link]
- University of California, Berkeley, College of Chemistry. (n.d.).
-
National Council of Educational Research and Training. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
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Application Note: A Systematic Approach to HPLC Method Development for Purity Analysis of Thiophene Compounds
Abstract
This application note provides a comprehensive and detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of thiophene-containing compounds. Thiophene and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, making the accurate assessment of their purity a critical aspect of quality control and regulatory compliance. This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach, from initial analyte characterization and column selection to method optimization and validation according to the International Council for Harmonisation (ICH) guidelines. Field-proven insights and the rationale behind experimental choices are emphasized to empower the user to develop robust and reliable HPLC methods.
Introduction: The Significance of Purity in Thiophene Compounds
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various chemical interactions have led to its incorporation into a wide array of biologically active molecules and functional materials. The purity of these compounds is paramount, as even minute impurities can significantly impact their efficacy, safety, and physical properties.[2] Therefore, robust and reliable analytical methods for purity determination are indispensable.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This guide will walk you through a logical, science-driven workflow for developing a stability-indicating HPLC method for thiophene derivatives, ensuring that the method is fit for its intended purpose.
Foundational Knowledge: Understanding the Analyte and its Chemistry
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. Thiophene and its derivatives are generally non-polar, aromatic compounds.[4][5]
Key Physicochemical Properties of Thiophene:
-
Structure: A planar, five-membered aromatic ring.[5]
-
Polarity: Generally non-polar, though this can be significantly altered by the presence of functional groups.
-
Solubility: Typically soluble in organic solvents like acetonitrile, methanol, and dichloromethane, and sparingly soluble in water.[4][6]
-
UV Absorbance: The thiophene ring exhibits UV absorbance, typically around 231 nm, which allows for detection using a UV or Photodiode Array (PDA) detector.[7] The exact wavelength of maximum absorbance (λmax) will depend on the specific substituents on the thiophene ring.
Strategic Method Development: A Step-by-Step Protocol
The goal of method development is to achieve adequate separation of the main compound from all potential impurities, including process impurities and degradation products, within a reasonable analysis time.
Initial Considerations and Starting Conditions
A logical starting point is crucial to avoid a lengthy and inefficient trial-and-error approach.
Protocol 1: Initial HPLC System Setup and Analyte Characterization
-
Analyte Preparation: Dissolve a representative sample of the thiophene compound in a suitable solvent to a concentration of approximately 1 mg/mL. The chosen solvent should be miscible with the mobile phase. A good starting point is a 50:50 mixture of acetonitrile and water.
-
UV-Vis Spectrum Acquisition: Using a UV-Vis spectrophotometer or the PDA detector of the HPLC system, determine the λmax of the analyte. This will be the primary monitoring wavelength. A PDA detector is highly recommended as it can also provide information about peak purity.[8][9]
-
Column Selection: Based on the non-polar, aromatic nature of thiophene, a reversed-phase (RP) column is the logical choice.
-
Recommended Starting Column: A C18 (octadecylsilane) column is a versatile and robust starting point for most non-polar compounds.[10]
-
Alternative Columns: If the C18 column does not provide adequate selectivity, consider columns with different stationary phases that can offer alternative interactions, such as Phenyl-Hexyl or Biphenyl phases, which can provide enhanced π-π interactions with the aromatic thiophene ring.[11]
-
-
Mobile Phase Selection:
-
Aqueous Component (A): HPLC-grade water. The addition of a buffer may be necessary if the analyte or its impurities have ionizable functional groups.
-
Organic Component (B): Acetonitrile is often the preferred organic modifier due to its low viscosity and UV cutoff.[12] Methanol is a suitable alternative and can sometimes offer different selectivity.[13]
-
-
Initial Gradient: A generic scouting gradient is an efficient way to determine the approximate elution conditions.
-
Example Gradient: Start with a low percentage of organic modifier (e.g., 10% B) and linearly increase to a high percentage (e.g., 95% B) over 20-30 minutes. This will provide a broad overview of the sample's complexity.
-
-
Detector Settings:
-
Wavelength: Set the detector to the predetermined λmax of the analyte.
-
PDA Detector: If available, collect data over a wide wavelength range (e.g., 200-400 nm) to aid in peak tracking and purity assessment.[8]
-
Method Optimization: Fine-Tuning the Separation
Once the initial scouting run is complete, the next step is to optimize the chromatographic parameters to achieve the desired resolution and run time.
Protocol 2: Systematic Optimization of Chromatographic Parameters
-
Gradient Optimization:
-
Rationale: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient provides better resolution but increases the run time.
-
Procedure: Based on the scouting run, narrow the gradient range to focus on the elution window of the main peak and its impurities. For example, if all peaks elute between 30% and 60% B, a new gradient could be 20-70% B over 25 minutes.
-
-
Mobile Phase Composition (pH and Additives):
-
Rationale: For ionizable compounds, the pH of the mobile phase can dramatically affect retention time and peak shape. Buffering the mobile phase ensures consistent ionization and improves reproducibility.
-
Procedure: If peak tailing is observed for acidic or basic analytes, consider adding a buffer to the aqueous mobile phase. For acidic compounds, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) will suppress ionization and improve peak shape. For basic compounds, a mid-range pH (e.g., pH 6-8 using a phosphate buffer) may be necessary. Always ensure the chosen pH is within the stable range of the column.
-
-
Column Temperature:
-
Rationale: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to lower backpressure and sharper peaks. It can also alter the selectivity of the separation.
-
Procedure: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). A temperature of 30-40°C often provides a good balance of efficiency and stability.
-
-
Flow Rate:
-
Rationale: The flow rate affects the analysis time, resolution, and backpressure. Lower flow rates generally improve resolution but increase the run time.
-
Procedure: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point. This can be adjusted (e.g., 0.8-1.5 mL/min) to balance resolution and analysis time.
-
Table 1: Example of Optimized HPLC Conditions for a Thiophene Derivative
| Parameter | Optimized Condition | Rationale |
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Enhanced π-π interactions for aromatic selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to suppress ionization of potential acidic impurities. |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Gradient | 10% to 90% B over 20 min, hold at 90% for 5 min | Provides good separation of early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for good efficiency and reasonable backpressure. |
| Column Temp. | 35°C | Reduces backpressure and improves peak shape. |
| Detection | PDA at 254 nm | λmax of the target compound, with full spectrum acquisition. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
Method Validation: Ensuring Reliability and Trustworthiness
Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[14][15]
Forced Degradation Studies (Specificity)
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.
Protocol 3: Forced Degradation Study
-
Objective: To generate potential degradation products and demonstrate the method's specificity.
-
Procedure: Subject the thiophene compound to various stress conditions as recommended by ICH guidelines.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., in a photostability chamber) as per ICH Q1B.[16]
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation:
Validation Parameters and Acceptance Criteria
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Resolution (Rs) > 2 between the main peak and all other peaks. Peak purity index should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For impurities: From the reporting threshold to 120% of the specification limit.[14] |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 5% for impurity quantification. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) of ~10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio (S/N) of ~3. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or quantification when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is essential.
Table 3: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column void or contamination.[19]- Inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) column.- Add a competitive agent (e.g., triethylamine for basic compounds) to the mobile phase.- Adjust mobile phase pH to suppress analyte ionization.- Flush or replace the column. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase. |
| Broad Peaks | - Large dead volume in the system.- Column degradation. | - Check and tighten all fittings.- Use shorter tubing with a smaller internal diameter.- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase.- Flush the injector and system.- Implement a needle wash step in the injection sequence. |
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of thiophene compounds is a systematic process that combines a fundamental understanding of chromatography and the analyte's chemistry with a logical, step-by-step experimental approach. By following the principles of method development, optimization, and validation outlined in this guide, researchers can confidently establish methods that are fit for purpose and meet stringent regulatory requirements. The key to success lies not in a rigid template, but in a flexible and scientific approach that addresses the unique challenges presented by each specific thiophene derivative.
References
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
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Quality Guidelines. ICH. [Link]
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A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. [Link]
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Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC - NIH. [Link]
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Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]
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Preparation and Properties of Thiophene. SlideShare. [Link]
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Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
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UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). European Medicines Agency. [Link]
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Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. [Link]
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Thiophene | C4H4S | CID 8030. PubChem - NIH. [Link]
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HPLC Troubleshooting Guide. aytb.org. [Link]
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12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
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Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Peak Purity Algorithms using Diode Array Detectors. LCGC International. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. [Link]
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Full article: Peak Purity Determination with a Diode Array Detector. Taylor & Francis. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
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Thiophene - Wikipedia. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Application Notes and Protocols for 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile in Medicinal Chemistry
Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Drug Discovery
The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its structural features, including the presence of heteroatoms and the ability to be readily functionalized, allow for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[2] Compounds incorporating the 2-aminothiophene core have been investigated as kinase inhibitors, receptor antagonists, and antiproliferative agents.[2][3]
This guide focuses on a specific derivative, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile , as a representative example of this chemical class. While specific biological data for this exact compound is not extensively available in the public domain, this document will provide a comprehensive overview of its potential applications and detailed protocols for its synthesis and biological evaluation, based on the well-established activities of structurally related 2-aminothiophene derivatives. The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4]
Synthesis of this compound via the Gewald Reaction
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2]
Reaction Principle:
The reaction proceeds through an initial Knoevenagel condensation between the ketone (in this case, a precursor to the 4-(4-fluorophenyl)-5-methyl fragment) and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.[2]
Detailed Synthesis Protocol:
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Diethylamine (as a catalyst)
-
Ethanol or Methanol (as a solvent)
-
Glacial Acetic Acid
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-fluorophenyl)propan-1-one (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 50 mL of ethanol.
-
Catalyst Addition: To this suspension, add morpholine (15 mol%) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.
-
Precipitation and Filtration: A solid precipitate of the crude product will form. If precipitation is slow, a few drops of glacial acetic acid can be added to facilitate the process. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual catalyst and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Expected Outcome:
The final product should be a crystalline solid. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure and purity.
Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 2-aminothiophene scaffold is a common feature in a multitude of kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Based on the known activities of analogous compounds, this compound is a promising candidate for investigation as an inhibitor of various protein kinases involved in cancer progression.
Hypothesized Biological Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth, and its aberrant activation is common in many cancers.[8]
-
JNK3 (c-Jun N-terminal Kinase 3): A member of the MAPK family, JNK3 is involved in stress-induced apoptosis and has been implicated in both neurodegenerative diseases and cancer.[9]
Below are representative diagrams of these signaling pathways created using Graphviz, illustrating potential points of inhibition.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.
PI3K/Akt Signaling Pathway
Caption: Overview of the PI3K/Akt signaling pathway.
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway leading to apoptosis.
Experimental Protocols for Biological Evaluation
The following protocols are provided as a guide for the initial biological characterization of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase (e.g., VEGFR-2, Akt, JNK3) using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Akt1, JNK3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar.
-
Kinase Reaction:
-
In each well of the assay plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Add 5 µL of a 2X kinase/substrate mixture prepared in kinase assay buffer.
-
To initiate the reaction, add 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Representative 2-Aminothiophene Derivatives as Kinase Inhibitors | ||
| Compound Scaffold | Target Kinase | Reported IC₅₀ (nM) |
| 2-amino-thiophene-3-carbonitrile derivative | VEGFR-2 | 3.7 |
| 2-amino-thiophene-3-carbonitrile derivative | PI3Kδ | 6990 |
| 2-amino-thiophene-3-carbonitrile derivative | JNK3 | 1.0 |
Note: The IC₅₀ values presented are for representative compounds from the 2-aminothiophene class and are intended for illustrative purposes only.[7][10][11] Actual values for this compound would need to be determined experimentally.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, PANC-1 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Test compound (dissolved in DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.[9]
Conclusion and Future Directions
This compound represents a promising starting point for medicinal chemistry campaigns. Its synthesis is straightforward via the well-established Gewald reaction, and its structural features suggest potential activity against a range of therapeutically relevant targets, particularly protein kinases. The protocols provided herein offer a robust framework for the initial synthesis, purification, and biological characterization of this and related 2-aminothiophene derivatives. Further studies should focus on comprehensive kinase profiling to identify specific targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo efficacy and pharmacokinetic studies will be crucial subsequent steps in the drug discovery and development process.
References
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31659–31673. Available from: [Link]
- Shafighi, M., et al. (2018). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 8(65), 37285-37306.
- Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 17353.
- El-Damasy, A. K., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(23), 7245.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Gommaa, M. S., & Ali, A. A. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114469.
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2014). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Archiv der Pharmazie, 347(1), 47-56.
- de Oliveira, R. G., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 135-143.
- Kamal, A., et al. (2015). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disrupting and Antivascular Activities. ChemMedChem, 10(3), 514-526.
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- Astsaturov, I. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 145-157.
- Lee, H., et al. (2022). Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. ACS Omega, 7(16), 14046-14055.
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
- Wang, Y., et al. (2023). Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. International Journal of Molecular Sciences, 24(22), 16405.
- El-Adl, K., et al. (2021). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1971.
- Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3566-3583.
-
Abdellatif, K. R. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 112, 104939.
- Bharate, J. B., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424-5431.
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Application Notes & Protocols for High-Throughput Screening of Aminothiophene Libraries
Abstract
The aminothiophene scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Libraries built around this versatile heterocycle offer a rich source of potential modulators for a diverse range of biological targets, from kinases and proteases to protein-protein interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of high-throughput screening (HTS) campaigns utilizing aminothiophene-based chemical libraries. We will delve into the rationale behind assay selection, provide detailed, adaptable protocols for key assay formats, and address the specific challenges and nuances associated with this chemical class, ensuring a robust and reliable hit identification process.
Introduction: The Power and Pitfalls of Aminothiophene Libraries
Aminothiophenes are five-membered heterocyclic compounds that serve as versatile building blocks in drug discovery.[2] Their synthetic tractability, often through multicomponent reactions like the Gewald synthesis, allows for the rapid generation of diverse chemical libraries. This structural diversity has led to the discovery of aminothiophene derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
However, the very reactivity that makes aminothiophenes attractive synthons can also present challenges in HTS. Certain aminothiophene substructures are known to be Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through a variety of mechanisms not related to specific target engagement.[1][4][5] Therefore, a well-designed screening cascade with rigorous hit validation is paramount to successfully identifying true, target-specific modulators from an aminothiophene library.
Strategic Assay Development for Aminothiophene Libraries
The choice of HTS assay is dictated by the biological question being addressed. Aminothiophene libraries can be effectively screened in a variety of formats, each with its own set of advantages and considerations.
Biochemical Assays: Targeting Molecular Machines
Biochemical assays are ideal for screening aminothiophene libraries against purified molecular targets, such as enzymes (e.g., kinases, proteases) or receptors. These assays offer a direct measure of a compound's effect on the target's activity.
Example Application: Screening for Kinase Inhibitors
Many aminothiophene derivatives have been identified as potent kinase inhibitors. A common HTS approach for this target class is a fluorescence-based assay that measures the consumption of ATP or the generation of ADP.
Workflow for a Kinase HTS Campaign:
Caption: Workflow for a biochemical HTS campaign for kinase inhibitors.
Cell-Based Assays: Probing Cellular Phenotypes
Cell-based assays offer the advantage of screening compounds in a more physiologically relevant context. These can range from reporter gene assays that measure the activity of a specific signaling pathway to high-content imaging screens that assess complex cellular phenotypes.
Example Application: Phenotypic Screening for Angiogenesis Inhibitors
Given that some aminothiophene derivatives have shown anti-angiogenic properties, a phenotypic screen using a relevant model system, such as zebrafish embryos, can be a powerful discovery tool.[6]
Workflow for a Zebrafish Anti-Angiogenesis Screen:
Caption: A robust hit validation cascade to eliminate PAINS.
Key Validation Steps:
-
Computational Filtering: Use substructure filters to flag known PAINS motifs within the primary hit list. [4]* Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology (e.g., label-free methods like Surface Plasmon Resonance). This helps to eliminate artifacts related to the primary assay format.
-
Counterscreens: Test hits against unrelated targets to assess their specificity.
-
Structure-Activity Relationship (SAR) by Analogs: Purchase and test commercially available analogs of the hit compounds. A consistent SAR provides strong evidence for a specific mode of action. [7]
Conclusion
High-throughput screening of aminothiophene libraries is a powerful strategy for the discovery of novel chemical probes and drug leads. The structural diversity and synthetic accessibility of this scaffold provide a rich starting point for exploring a wide range of biological targets. By employing carefully designed and validated assays, and by implementing a rigorous hit triage process that specifically addresses the potential for PAINS, researchers can confidently identify and advance promising aminothiophene-based modulators. The protocols and workflows outlined in this document provide a solid foundation for initiating and executing successful HTS campaigns with this important class of compounds.
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
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Capuzzi, S. J., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(10), 4386–4398. [Link]
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Patrick, D. A., et al. (2015). Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2950-2954. [Link]
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Maloney, D. J., et al. (2010). Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
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Heeres, J. T., & Hergenrother, P. J. (2011). High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society Reviews, 40(8), 4398–4410. [Link]
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Kefas, C., et al. (2012). A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. ASSAY and Drug Development Technologies, 10(4), 349-361. [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis and in vitro biological evaluation of novel diaminothiophene scaffolds as antitumor and anti-influenza virus agents. Part 2. RSC Advances, 7(50), 31631-31642. [Link]
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Ananthan, S., et al. (2010). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. Combinatorial Chemistry & High Throughput Screening, 13(5), 455-467. [Link]
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Al-Ostoot, F. H., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e31008. [Link]
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Assay Guidance Manual. (2021). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information (US). [Link]
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White, M. D., et al. (2022). Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype. ACS Chemical Neuroscience, 13(18), 2715–2727. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(10), 4386-4398. [Link]
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de Oliveira, C. B., et al. (2026). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Molecules, 29(2), 488. [Link]
- Google Patents. (2005). Thiophene-based compounds exhibiting ATP-utilizing enzyme inhibitory activity, and compositions, and uses thereof.
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Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Fourches, D., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 65(1), 19-28. [Link]
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Adnan, M., et al. (2025). Quantum computational, solvation and in-silico biological studies of a potential anti-cancer thiophene derivative. Journal of Molecular Liquids, 400, 124438. [Link]
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de Oliveira, R. M. F., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules, 23(12), 3130. [Link]
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Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link]
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Inglese, J., et al. (2007). Hit-to-Lead: Hit Validation and Assessment. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Application Note & Protocol: Scale-up Synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile for Preclinical Studies
Abstract: 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile is a key heterocyclic building block in the synthesis of various pharmacologically active compounds, demonstrating potential in preclinical studies for conditions ranging from cancer to viral infections.[1][2][3][4][5] This document provides a detailed, robust, and scalable protocol for the synthesis of this thiophene derivative, grounded in the principles of the Gewald aminothiophene synthesis.[6][7][8] The protocol is designed for researchers and drug development professionals, emphasizing safety, efficiency, and reproducibility for preclinical supply.
Introduction and Scientific Background
Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[9][10] The target compound, this compound (Molecular Formula: C₁₂H₉FN₂S), has emerged as a crucial intermediate.[11] Its synthesis is most effectively achieved through the Gewald reaction, a one-pot, multi-component reaction that combines a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[6][7][8][12] This method is advantageous due to the ready availability of starting materials and its operational simplicity.[6][8]
The underlying mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[9][12] Understanding this mechanism is critical for optimizing reaction conditions and minimizing side-product formation during scale-up.
dot
Caption: Overview of the Gewald multi-component reaction for synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | CAS No. | Supplier (Example) | Notes |
| 1-(4-fluorophenyl)propan-1-one | ≥98% | 456-03-1 | Sigma-Aldrich | Key ketone starting material. |
| Malononitrile | ≥99% | 109-77-3 | Acros Organics | Activated nitrile component. |
| Sulfur (powder) | Reagent | 7704-34-9 | Fisher Scientific | Ensure fine powder for better reactivity. |
| Morpholine | ≥99% | 110-91-8 | Alfa Aesar | Basic catalyst. Diethylamine can be an alternative. |
| Ethanol | 200 Proof, Anhydrous | 64-17-5 | VWR | Reaction solvent. |
| Ethyl Acetate | ACS Grade | 141-78-6 | BDH | For extraction and chromatography. |
| Hexanes | ACS Grade | 110-54-3 | EMD Millipore | For chromatography and recrystallization. |
| Activated Charcoal | Decolorizing | 7440-44-0 | Sigma-Aldrich | For purification. |
Equipment
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel for controlled reagent addition.
-
Vacuum filtration apparatus (Büchner funnel, filter flask).
-
Rotary evaporator.
-
Magnetic stir plate with heating capabilities.
-
Standard laboratory glassware.
-
Analytical balance.
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄).
-
Melting point apparatus.
Detailed Synthesis Protocol
This protocol is designed for a 100g scale synthesis of the target compound.
Reaction Setup and Execution
Safety First: This reaction should be performed in a well-ventilated fume hood. Malononitrile is toxic. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Reactor Preparation: Set up a 2L jacketed glass reactor equipped with an overhead stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a temperature probe. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Reagents: To the reactor, add ethanol (500 mL). Begin stirring and add 1-(4-fluorophenyl)propan-1-one (152.15 g, 1.0 mol), malononitrile (66.06 g, 1.0 mol), and elemental sulfur (35.27 g, 1.1 mol).
-
Catalyst Addition: Slowly add morpholine (87.12 g, 1.0 mol) to the stirred suspension via an addition funnel over 15-20 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using the heating circulator. Maintain reflux for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the ketone starting material indicates reaction completion.
dot
Caption: Step-by-step synthesis and purification workflow.
Work-up and Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.
-
Precipitation: Pour the reaction mixture into 2L of ice-cold water with vigorous stirring. A yellow to beige solid will precipitate.
-
Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove any residual morpholine and salts. Follow with a wash of cold ethanol (200 mL) to remove highly colored impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. A typical crude yield is in the range of 80-90%.
Purification
The crude product is typically purified by recrystallization to achieve the high purity required for preclinical studies.[13][14][15][16][17]
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallization. A solvent system of ethyl acetate and hexanes can also be used.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of boiling ethanol to dissolve the solid completely.[15] If the solution is highly colored, a small amount of activated charcoal can be added, and the solution boiled for a further 5-10 minutes.[14]
-
Hot Filtration (if necessary): If charcoal was used, perform a hot gravity filtration to remove it.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 60°C.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, LC-MS, and melting point to confirm its identity and purity (>98%).
Scale-up Considerations and Process Safety
Scaling up the synthesis from benchtop to preclinical batch production requires careful consideration of several factors:
-
Thermal Management: The initial addition of the base catalyst can be exothermic. On a larger scale, the rate of addition must be carefully controlled, and the reactor's cooling capacity must be sufficient to manage the heat generated.
-
Agitation: Efficient stirring is crucial to ensure homogeneity, especially with the solid sulfur. Inadequate mixing can lead to localized hot spots and reduced yields.
-
Reagent Addition: For larger batches, a subsurface addition of the base is recommended to improve dispersion and heat transfer.
-
Process Safety:
-
Malononitrile: This is a toxic solid. Handling should be done in a contained environment (e.g., glovebox or ventilated enclosure) to avoid dust inhalation.
-
Hydrogen Sulfide (H₂S): The Gewald reaction can produce small amounts of H₂S, a toxic and flammable gas. The reaction must be conducted in a well-ventilated fume hood, and the off-gas should be passed through a bleach or caustic scrubber.
-
Solvent Handling: The use of flammable solvents like ethanol and ethyl acetate requires adherence to all standard safety procedures for handling and storage to prevent fire and explosion hazards.
-
Data Summary
| Parameter | Expected Value |
| Molecular Weight | 232.28 g/mol [11] |
| Appearance | Pale yellow to light beige crystalline solid |
| Melting Point | ~150-155 °C (Varies with purity) |
| Typical Yield (Crude) | 80-90% |
| Typical Yield (Purified) | 70-85% |
| Purity (Post-Recrystallization) | >98% (by HPLC) |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment.[11] |
References
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. Available at: [Link]
-
A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Royal Society of Chemistry. Available at: [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
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Gewald reaction. Wikipedia. Available at: [Link]
- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.
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(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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SODIUM CYANIDE (NaCN) Safety and Handling Guidance. National Center for Environmental Health, Ministry of Public Health, Thailand. Available at: [Link]
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A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][12][18] benzodiazepine. Google Patents. Available at:
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available at: [Link]
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Recrystallization. Chemistry LibreTexts. Available at: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
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Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. University of Technology, Iraq. Available at: [Link]
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Sodium cyanide - SAFETY DATA SHEET. EMD Millipore. Available at: [Link]
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Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. Available at: [Link]
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Recrystallization. University of Colorado Boulder. Available at: [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. Available at: [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. National Institutes of Health. Available at: [Link]
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SODIUM CYANIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Navigating the Gewald Synthesis: A Technical Support Guide to Common Side Products
For Immediate Release
For researchers, scientists, and professionals in drug development, the Gewald synthesis is a cornerstone for constructing polysubstituted 2-aminothiophenes, vital scaffolds in medicinal chemistry.[1][2][3] However, like any powerful synthetic tool, it can present challenges, often manifesting as a complex mixture of side products that complicate purification and reduce yields. This technical support guide, designed for experienced chemists, provides in-depth troubleshooting for the common side products encountered in the Gewald synthesis, offering insights into their formation and practical strategies for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Gewald synthesis?
A1: The most frequently observed side products are unreacted starting materials (the carbonyl compound and the active methylene nitrile), the intermediate α,β-unsaturated nitrile (from the Knoevenagel-Cope condensation), and a dimer of this intermediate.[2][4]
Q2: How does the choice of base impact the formation of side products?
A2: The base is a critical catalyst for the initial Knoevenagel-Cope condensation.[3][5] While secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are common, their strength and steric bulk can influence reaction rates and the propensity for side reactions. A base that is too weak may lead to incomplete conversion and an accumulation of starting materials. Conversely, a very strong base might promote the dimerization of the Knoevenagel intermediate.
Q3: Can steric hindrance in the starting materials affect the reaction outcome?
A3: Yes, sterically hindered ketones can be less reactive in the initial condensation step, leading to lower yields and a higher proportion of unreacted starting materials. In such cases, a two-step procedure, where the Knoevenagel intermediate is isolated first, may be more effective. Microwave-assisted synthesis can also be beneficial for driving reactions with sterically demanding substrates to completion.[5]
Troubleshooting Guide: Identification and Mitigation of Common Side Products
This section provides a detailed breakdown of the common impurities, their likely causes, and actionable strategies for minimizing their formation and purifying the desired 2-aminothiophene product.
Side Product 1: Unreacted Starting Materials
Issue: The final reaction mixture contains significant amounts of the initial carbonyl compound and/or the active methylene nitrile.
Root Cause Analysis:
-
Incomplete Knoevenagel-Cope Condensation: This initial step is an equilibrium process. If the conditions are not optimal, the reaction may not proceed to completion.[3][6]
-
Insufficient Catalyst: The base catalyzes the condensation. Too little catalyst will result in a sluggish reaction.
-
Low Reaction Temperature: While the Gewald reaction is often run at moderate temperatures (40-50 °C), some less reactive substrates may require more thermal energy to overcome the activation barrier.[5]
Troubleshooting & Optimization:
-
Optimize Base and Solvent: Screen different bases (e.g., morpholine, triethylamine, piperidine) to find the most effective catalyst for your specific substrates. Polar solvents like ethanol, methanol, or DMF are generally preferred as they aid in the solubility of the reactants and intermediates.[2][5]
-
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or gradually increasing the temperature.[5]
-
Stoichiometry Check: Ensure accurate measurement of all reagents. An excess of one reactant can sometimes lead to side reactions.
Purification Strategy:
Unreacted starting materials can often be removed during purification.
| Purification Method | Description |
| Recrystallization | The desired 2-aminothiophene is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Unreacted starting materials, being more soluble, will remain in the mother liquor. |
| Column Chromatography | For oily products or difficult separations, silica gel chromatography is effective. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) will typically elute the less polar starting materials before the more polar aminothiophene product. |
Side Product 2: Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile)
Issue: The α,β-unsaturated nitrile, the product of the initial condensation, is present in the final mixture.
Root Cause Analysis:
-
Slow Sulfur Addition and/or Cyclization: The conversion of the Knoevenagel intermediate to the final thiophene involves the addition of sulfur and a subsequent intramolecular cyclization.[2][7][8] If these steps are slow, the intermediate will accumulate.
-
Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can be poorly soluble in some organic solvents. Inefficient activation of the sulfur by the base can also hinder the reaction.
Troubleshooting & Optimization:
-
Ensure Adequate Sulfur: Use a slight excess of elemental sulfur.
-
Optimize Reaction Conditions for Cyclization: The cyclization step is often promoted by the base and moderate heating. Ensure the reaction temperature is sufficient to facilitate this step without causing decomposition.
-
Two-Step Procedure: For particularly stubborn substrates, isolating the Knoevenagel intermediate and then reacting it with sulfur and base in a separate step can improve the overall yield.[2]
Purification Strategy:
The Knoevenagel intermediate has a polarity between the starting materials and the final product.
| Purification Method | Description |
| Recrystallization | Careful selection of the recrystallization solvent can sometimes allow for the separation of the aminothiophene from the Knoevenagel intermediate. A solvent system where the product has lower solubility at room temperature is ideal. |
| Column Chromatography | This is often the most effective method for removing the Knoevenagel intermediate. A carefully chosen gradient elution on a silica gel column will allow for the separation of the slightly less polar intermediate from the more polar 2-aminothiophene. |
Side Product 3: Dimer of the Knoevenagel-Cope Intermediate
Issue: A higher molecular weight byproduct is observed, often in significant quantities, which is a dimer of the α,β-unsaturated nitrile.
Root Cause Analysis:
-
Base-Catalyzed Dimerization: The Knoevenagel intermediate can undergo a base-catalyzed Michael addition with another molecule of itself, followed by an intramolecular cyclization to form a six-membered ring dimer.[2] This side reaction is often competitive with the desired thiophene formation.
Troubleshooting & Optimization:
-
Control Base Concentration: Using a catalytic amount of a milder base can disfavor the dimerization pathway.
-
Gradual Addition of Reagents: Adding the carbonyl compound or the active methylene nitrile slowly to the reaction mixture can help to keep the concentration of the Knoevenagel intermediate low, thus minimizing its self-condensation.
-
Lower Reaction Temperature: Dimerization can sometimes be suppressed by running the reaction at a lower temperature, although this may also slow down the desired reaction.
Purification Strategy:
The dimer is a larger, often less polar molecule than the desired product.
| Purification Method | Description |
| Recrystallization | The dimer may have significantly different solubility properties compared to the 2-aminothiophene. A solvent screen to find a system that selectively crystallizes the desired product is a good starting point. |
| Column Chromatography | Silica gel chromatography is generally very effective for separating the dimer from the monomeric product. The larger, often less polar dimer will typically elute earlier than the desired 2-aminothiophene. A gradient elution from a non-polar to a more polar solvent system is recommended. |
Visualizing the Reaction Pathways
To better understand the formation of both the desired product and the common side products, the following diagrams illustrate the key reaction pathways.
Caption: Main reaction pathways in the Gewald synthesis.
Caption: Troubleshooting workflow for Gewald synthesis.
Experimental Protocols
General Protocol for the Gewald Synthesis (One-Pot)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).[5]
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF) to achieve a concentration of approximately 0.5 M.
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[5]
-
Stir the reaction mixture at 40-50 °C.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol for Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the desired compound is soluble (e.g., ethanol, ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol for Column Chromatography
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the solution onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
By understanding the potential pitfalls of the Gewald synthesis and being equipped with these targeted troubleshooting strategies, researchers can more efficiently optimize their reaction conditions and obtain high yields of pure 2-aminothiophenes for their drug discovery and development programs.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.
- Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3185-3203.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007.
-
Gewald Reaction. (2024). In Wikipedia. Retrieved from [Link]
- Ma, L., Yuan, L., Xu, C., Li, G., Tao, M., & Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 45(01), 45-52.
-
American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Retrieved from [Link]
-
Request PDF. (2025). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]
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Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
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Technical Support Center: Purification of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Welcome to the technical support center for the purification of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during and after its synthesis, which is frequently achieved via the Gewald reaction.[1][2] This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may face in the lab.
Understanding the Chemistry: The Gewald Reaction and Potential Impurities
The Gewald three-component reaction is a robust method for synthesizing 2-aminothiophenes.[1] It typically involves the condensation of a ketone (in this case, 4-fluorophenylacetone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2]
A mechanistic understanding of the synthesis is crucial for anticipating potential impurities. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[2]
Common Impurities to Expect:
-
Unreacted Starting Materials:
-
4-Fluorophenylacetone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
-
Reaction Intermediates:
-
Knoevenagel condensation product
-
Polysulfide intermediates[2]
-
-
Side Products:
-
Products from self-condensation of the ketone
-
Other thiophene derivatives formed through alternative cyclization pathways
-
The purification strategies outlined below are designed to effectively remove these specific impurities.
Purity Assessment: How Do I Know My Compound is Clean?
Question: What analytical techniques should I use to assess the purity of my this compound, and what should I look for?
Answer: A multi-pronged analytical approach is recommended to confirm both the identity and purity of your compound.
-
Thin-Layer Chromatography (TLC): This is your first and quickest check. A pure compound should ideally show a single spot. Use a UV lamp to visualize the spots. A good starting eluent system for TLC is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane). The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectra of the pure compound should exhibit characteristic peaks, and the absence of signals from starting materials or byproducts.
-
¹H NMR: Expect signals for the aromatic protons of the fluorophenyl group, the methyl group on the thiophene ring, and the amino group protons. The amino protons often appear as a broad singlet.[3]
-
¹³C NMR: Look for the characteristic chemical shift of the nitrile carbon (C≡N) and the carbons of the thiophene and fluorophenyl rings.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A pure compound will show a single, sharp peak.
| Technique | Key Features to Observe for Purity |
| TLC | A single, well-defined spot under UV visualization. |
| ¹H NMR | Absence of peaks from starting materials or solvents. Sharp, well-resolved signals corresponding to the product structure. |
| ¹³C NMR | The correct number of signals corresponding to the carbon atoms in the molecule. |
| FTIR | Presence of characteristic N-H and C≡N stretching bands and a clean fingerprint region. |
| HPLC | A single major peak with a purity value typically >98% for most research applications. |
Purification Protocols and Troubleshooting
This section provides detailed protocols for the most effective purification methods for this compound, along with troubleshooting for common issues.
Method 1: Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities and obtaining highly pure crystalline material. The key is selecting an appropriate solvent or solvent system.
Question: My crude product is a brownish solid. How do I choose a solvent for recrystallization and what is the procedure?
Answer: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at room temperature or below. For 2-aminothiophene derivatives, polar solvents are often a good starting point.[6]
Recommended Solvent System: Ethanol/Water or Ethanol/Acetone.
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot ethanol required to just dissolve it. It is crucial to use the minimal volume to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (like elemental sulfur), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. If no crystals form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble (e.g., water) to the hot solution until it becomes slightly cloudy, then add a drop of the primary solvent (ethanol) to clarify and allow to cool slowly. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated enough. | Gently heat the solution to evaporate some of the solvent and re-cool. Alternatively, try scratching the inner wall of the flask or seeding with a pure crystal. |
| Low recovery of the product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Ensure you are using the minimum amount of hot solvent. Cool the solution in an ice bath for a longer period to maximize precipitation. |
| Product is still colored after recrystallization. | The colored impurity has similar solubility to the product. | Consider a pre-purification step like a charcoal treatment. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For 2-aminothiophenes, which are relatively polar, silica gel is a suitable stationary phase.[7]
Question: My crude product contains multiple spots on TLC. How do I perform column chromatography to separate my desired compound?
Answer: Column chromatography using silica gel can effectively separate your target compound from less polar starting materials and more polar byproducts.
Detailed Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: First, determine the best eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and hexane. Test various ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexane).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended to avoid air bubbles).
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with your adsorbed compound to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Compound streaks on the TLC and column. | The compound is interacting too strongly with the acidic silica gel due to its basic amino group. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system to neutralize the acidic sites on the silica gel.[8] |
| Poor separation of spots. | The chosen eluent system is not optimal. | If the spots are too close together, try a less polar solvent system or a different solvent combination (e.g., dichloromethane/methanol). |
| Compound won't elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of your eluent system (gradient elution). For example, start with 10% ethyl acetate in hexane and slowly increase the percentage of ethyl acetate. |
Method 3: Acid-Base Extraction
The basic amino group on the thiophene ring allows for an effective separation from neutral or acidic impurities through acid-base extraction.[9]
Question: How can I use acid-base extraction to remove neutral impurities from my product?
Answer: By converting your basic amine into a water-soluble salt, you can wash away non-basic impurities.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow for Purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The basic 2-aminothiophene will react with the acid to form a water-soluble ammonium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the two layers. Keep the aqueous layer and discard the organic layer (or save it for analysis of impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) until the solution is basic (check with pH paper). Your product will precipitate out as a solid.
-
Extraction: Extract the now neutral product back into a fresh portion of ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Caution: Be mindful of the potential for hydrolysis of the nitrile group under strongly acidic or basic conditions, especially with prolonged exposure or high temperatures. It is advisable to perform the extraction at room temperature or below and to proceed without unnecessary delays.
Frequently Asked Questions (FAQs)
Q1: My purified compound is still slightly yellow. Does this mean it's impure? A1: A faint yellow color is not uncommon for 2-aminothiophene derivatives and may not necessarily indicate significant impurity. However, a distinct brown or dark color suggests the presence of impurities. If analytical data (NMR, HPLC) shows high purity, the color may be inherent to the compound. To obtain a completely colorless product, a final recrystallization with a charcoal treatment is often effective.
Q2: Can I use a different base for the Gewald reaction, and will it affect my purification strategy? A2: Yes, various organic bases like morpholine, piperidine, or triethylamine can be used.[10] The choice of base can influence the reaction rate and byproduct formation. However, the fundamental nature of the impurities (unreacted starting materials, etc.) will be similar, and the purification strategies outlined here will still be applicable.
Q3: Is this compound stable on silica gel? A3: Generally, aminothiophenes can be sensitive to acidic silica gel, leading to streaking or even decomposition on the column. If you observe this, it is recommended to use a deactivated silica gel or add a small amount of a base like triethylamine to your eluent to improve the chromatography.[8]
References
-
Babu, V. R., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31837–31853. [Link]
-
Hassan, A. S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24835-24853. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Babu, V. R., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31837–31853. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]
-
Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(11), 1226. [Link]
-
Sabnis, R. W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link]
- Google Patents. (2009).
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(11), 1226. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
-
ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
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Reddit. (2019). Column chromatography - which eluent system?. r/OrganicChemistry. [Link]
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ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Wikipedia. (n.d.). Acid–base extraction. [Link]
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Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
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National Institutes of Health. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 12, 1389531. [Link]
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National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Heliyon, 10(11), e31688. [Link]
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ResearchGate. (n.d.). FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Aminothiophene-3-carbonitriles
Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carbonitriles. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and field-proven insights for optimizing this crucial chemical transformation. This resource is structured to address common challenges and frequently asked questions, ensuring both scientific integrity and practical utility in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Gewald reaction, the primary method for synthesizing 2-aminothiophene-3-carbonitriles. Understanding these core principles is the first step toward successful optimization and troubleshooting.
Q1: What is the fundamental mechanism of the Gewald reaction for synthesizing 2-aminothiophene-3-carbonitriles?
The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The reaction mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or cyanoacetamide).[1][3] This step forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The base activates elemental sulfur, which then undergoes a Michael addition to the electron-deficient β-carbon of the α,β-unsaturated nitrile.[4]
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization by nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[5]
A deeper understanding based on computational studies suggests a complex equilibrium of polysulfide intermediates may be involved, with the final, irreversible aromatization step driving the reaction to completion.[6][7]
Caption: The generalized mechanism of the Gewald reaction.
Q2: How do I select the appropriate starting materials?
The choice of starting materials is critical for the success of the Gewald reaction.
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used. However, sterically hindered ketones may react slower and require more forcing conditions. Electron-withdrawing groups on the carbonyl compound can increase its reactivity towards nucleophilic attack.[8]
-
Active Methylene Nitrile: The nitrile component must have a methylene group activated by an adjacent electron-withdrawing group. Common choices include:
-
Malononitrile (NC-CH₂-CN)
-
Ethyl cyanoacetate (EtOOC-CH₂-CN)
-
Cyanoacetamide (H₂NCO-CH₂-CN) The choice of the nitrile not only influences the substituent at the 3-position of the thiophene ring but can also affect the reaction rate and yield.[9]
-
-
Sulfur: Elemental sulfur (S₈) is the most common sulfur source.
Q3: What is the role of the base catalyst, and which one should I choose?
The base plays a crucial role in multiple steps of the Gewald reaction, including the initial Knoevenagel condensation and the activation of elemental sulfur.[7] The choice of base can significantly impact the reaction rate and yield.
| Base Type | Examples | Advantages | Disadvantages |
| Organic Amines | Morpholine, Piperidine, Triethylamine | Good solubility in organic solvents, widely used. | Often required in stoichiometric amounts, can be difficult to remove during workup. |
| Inorganic Bases | Na₂CO₃, K₃PO₄, NaOH | Can facilitate ring closure, easy to remove by filtration. | May have limited solubility in some organic solvents. |
| Heterogeneous Catalysts | ZnO nanoparticles, MgO-CeO₂ nanocomposites | Easily recoverable and reusable, promoting green chemistry principles.[10] | May require higher temperatures and longer reaction times. |
| Conjugate Acid-Base Pairs | Piperidinium borate | Can be truly catalytic, leading to high yields with low catalyst loading.[8] | May not be commercially available and require preparation. |
Expert Insight: For initial optimizations, a common starting point is using an organic amine like morpholine or triethylamine. If greener conditions are desired, exploring heterogeneous catalysts or catalytic systems like piperidinium borate is recommended.[8]
Q4: How does the choice of solvent affect the reaction?
The solvent influences the solubility of reactants, the reaction rate, and the ease of product isolation.
| Solvent | Boiling Point (°C) | Characteristics & Use Cases |
| Ethanol/Methanol | 78 / 65 | Common protic solvents that work well for a range of substrates. Often used for recrystallization.[11] |
| DMF/DMSO | 153 / 189 | High-boiling polar aprotic solvents that can enhance reaction rates, especially for less reactive substrates. |
| Ethanol/Water Mixtures | Variable | A greener solvent system that can provide excellent yields and facilitate clean workup.[8] |
| Solvent-Free (Mechanochemistry) | N/A | Environmentally friendly, can be conducted with catalytic base, and may accelerate reaction rates.[7] |
Recommendation: An ethanol/water (9:1) mixture at 100°C has been shown to be an excellent solvent system for achieving high yields in short reaction times with a catalytic amount of piperidinium borate.[8]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-aminothiophene-3-carbonitriles.
Caption: A general workflow for troubleshooting common issues.
Problem 1: Low or No Product Yield
Symptom: TLC analysis shows little to no formation of the desired product spot, and a significant amount of starting material remains.
| Potential Cause | Explanation & Validation | Proposed Solution |
| Inactive Reagents | The carbonyl compound may be sterically hindered or electron-deficient, slowing the initial Knoevenagel condensation. The nitrile may not be sufficiently activated. | For hindered ketones, consider a two-step procedure where the Knoevenagel intermediate is pre-formed before the addition of sulfur and base. For electron-deficient carbonyls, a more active catalyst may be needed. |
| Suboptimal Catalyst | The chosen base may not be strong enough to deprotonate the active methylene nitrile or activate the sulfur effectively. | Switch to a stronger base (e.g., from triethylamine to DBU, but be cautious of side reactions). Alternatively, consider using a catalytic system like piperidinium borate which has shown high efficacy.[8] |
| Incorrect Temperature | The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of starting materials or intermediates. | Screen a range of temperatures. A study showed that increasing the temperature from room temperature to 70°C, and then to 100°C, dramatically decreased the reaction time and increased the yield.[8] |
| Inappropriate Solvent | Poor solubility of reactants can hinder the reaction. | Test different solvents or solvent mixtures. Polar solvents like ethanol, DMF, or ethanol/water mixtures are often effective.[8][9] |
Problem 2: Reaction Mixture Turns Dark Brown or Black
Symptom: The reaction mixture, which may initially be yellow, progressively darkens to a deep brown or black color, often accompanied by the formation of insoluble material.
| Potential Cause | Explanation & Validation | Proposed Solution |
| Decomposition/Polymerization | High temperatures or highly basic conditions can lead to the decomposition of the α,β-unsaturated nitrile intermediate or the final product. Polysulfide intermediates can also contribute to complex mixtures.[6] | Reduce the reaction temperature. Use the minimum effective amount of base, preferably a catalytic quantity. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid over-heating. |
| Side Reactions of Sulfur | In the presence of a strong base, elemental sulfur can form various polysulfides, which can be colored and lead to complex side reactions. | Ensure the reaction is well-stirred to maintain homogeneity. Consider adding the sulfur portion-wise to control its concentration. |
Problem 3: Product is Impure After Workup
Symptom: TLC analysis of the crude product shows multiple spots. ¹H NMR spectrum shows unexpected peaks in addition to the product signals.
| Potential Cause | Explanation & Validation | Proposed Solution |
| Unreacted Starting Materials | The reaction did not go to completion. | Increase the reaction time or temperature. Re-evaluate the catalyst and solvent system to improve conversion. |
| Knoevenagel Intermediate | The initial α,β-unsaturated nitrile is present in the crude product. This is more likely if the sulfur addition or cyclization steps are slow. | Ensure an adequate amount of sulfur and base are present. Increasing the temperature after the initial condensation may facilitate the subsequent steps. |
| Dimerization of Intermediate | The α,β-unsaturated nitrile can undergo dimerization, a known side reaction, especially with malononitrile derivatives. | Adjusting the stoichiometry or the rate of addition of the reactants may minimize this side reaction. Using a less reactive nitrile, if possible, can also be a solution. |
| Thiazole Formation | If the active methylene nitrile is substituted (i.e., R-CH-CN), a competing reaction pathway can lead to the formation of a thiazole instead of a thiophene.[9] | This is an inherent reactivity of the substrate. If the thiophene is the desired product, an unsubstituted active methylene nitrile must be used. |
Problem 4: Difficulty with Product Purification
Symptom: The product oils out during recrystallization, or it is difficult to separate from impurities by column chromatography.
| Potential Cause | Explanation & Validation | Proposed Solution |
| "Oiling Out" during Recrystallization | The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling solvent or a mixed solvent system. In a two-solvent system, dissolve the crude product in a minimal amount of a "good" hot solvent and add a "poor" hot solvent dropwise until the solution becomes cloudy, then allow it to cool slowly.[12] Common systems include n-hexane/acetone and n-hexane/ethyl acetate.[11] |
| Poor Separation on Silica Gel | The product and impurities have similar polarities. | Screen different mobile phase systems for TLC to find one that gives better separation. A mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or acetone) solvents is a good starting point. A gradient elution might be necessary for column chromatography. |
| Product Instability on Silica | The 2-aminothiophene product may be unstable on acidic silica gel. | Treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. Alternatively, use a different stationary phase like alumina. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the starting materials and the reaction mixture on the TLC plate.
-
Elution: Develop the plate in a chamber saturated with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the polarity as needed to achieve an R_f value of ~0.3-0.5 for the product.
-
Visualization: Visualize the spots under UV light (254 nm).[13] The disappearance of starting material spots and the appearance of a new, typically more polar, product spot indicates reaction progress.
Protocol 2: Optimized Catalytic Synthesis
This protocol is adapted from a high-yield, catalytic procedure.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equiv.), malononitrile (1 equiv.), elemental sulfur (1 equiv.), and piperidinium borate (20 mol%).
-
Solvent Addition: Add a 9:1 mixture of ethanol and water.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 20-30 minutes.
-
Workup: After cooling to room temperature, the product often precipitates. Collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at high temperature and low solubility at room temperature. Common options include ethanol, or mixtures like ethyl acetate/hexane.[14]
-
Dissolution: Dissolve the crude solid in a minimal amount of the boiling solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (n.d.). Retrieved from [Link]
-
Gewald reaction. Wikipedia. (n.d.). Retrieved from [Link]
- Gemoets, H. P. L., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
-
Gewald reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Thiazole formation through a modified Gewald reaction. Beilstein Journals. (n.d.). Retrieved from [Link]
-
The Gewald reaction in dye chemistry. ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. (n.d.). Retrieved from [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. (n.d.). Retrieved from [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. (n.d.). Retrieved from [Link]
- Process for the purification of thiophenes. Google Patents. (n.d.).
-
How To Improve Thin Layer Chromatography Experiment?. YouTube. (2025). Retrieved from [Link]
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Aldehydes and Ketones Part 2 PP. YouTube. (2021). Retrieved from [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. (n.d.). Retrieved from [Link]
- System optimization and validation to improve thin-layer chromatography of roselle calyces (Hibiscus sabdariffa L.). (2023). Revista Brasileira de Farmacognosia, 33(4), 725-734.
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The Gewald multicomponent reaction. PubMed. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.). Retrieved from [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). SynOpen, 07(01), 263-268.
-
NMR Chemical Shifts of Trace Impurities. Caltech. (n.d.). Retrieved from [Link]
-
The Gewald Multicomponent Reaction. ResearchGate. (n.d.). Retrieved from [Link]
- Optimization of tris(2-carboxyethyl) phosphine reduction conditions for fast analysis of total biothiols in mouse serum samples. (2019). Journal of Pharmacological and Toxicological Methods, 99, 106597.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. (n.d.). Retrieved from [Link]
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). TrAC Trends in Analytical Chemistry, 101, 146-165.
-
Recrystallization with two solvents. Reddit. (2019). Retrieved from [Link]
- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC advances, 12(38), 24597-24629.
-
Proposed mechanism for the Gewald condensation reaction. ResearchGate. (n.d.). Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of Thiophene Cyclization: A Technical Support Guide to Overcoming Low Conversion Rates
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting low conversion rates in thiophene cyclization reactions. As a Senior Application Scientist, I understand that while the synthesis of the thiophene core is a cornerstone of medicinal chemistry, achieving high yields can often be a complex challenge.[1][2] This guide is structured to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve common issues encountered during these critical transformations.
This center is designed as a dynamic resource, organized by the most common synthetic routes to thiophenes. Each section addresses specific problems in a direct question-and-answer format, offering field-proven insights and actionable protocols to get your synthesis back on track.
General Troubleshooting Principles
Before diving into reaction-specific issues, it's crucial to address universal parameters that can significantly impact the success of any thiophene cyclization.
My Reaction Failed to Initiate or Shows Minimal Conversion. Where Do I Start?
This is a common and frustrating scenario. The root cause often lies in one of three areas: the integrity of your starting materials, the activity of your catalyst or base, or the reaction environment itself.
-
Purity of Reagents is Paramount: Impure starting materials are a frequent culprit for low yields.[3]
-
Protocol for Reagent Purity Check:
-
Verify Starting Materials: Use fresh, high-purity ketones, aldehydes, active methylene compounds, and sulfur sources.
-
Solvent Quality: Ensure solvents are anhydrous and free from contaminants. Old or improperly stored solvents can introduce moisture that can quench sensitive reagents.[3]
-
Characterization: If in doubt, re-characterize your starting materials by NMR or other appropriate analytical methods to confirm their identity and purity.
-
-
-
Catalyst and Base Inactivity: The role of the catalyst or base is critical, especially in reactions like the Gewald synthesis where it initiates the initial condensation.[3]
-
Troubleshooting Catalyst/Base Issues:
-
Fresh Reagents: Use a fresh batch of the base (e.g., morpholine, piperidine, triethylamine). Bases can degrade over time.
-
Catalyst Poisoning: If using a metal-based catalyst, ensure it hasn't been "poisoned" by impurities in the starting materials or solvent.[4] Catalyst poisoning occurs when substances bind to active sites, rendering them ineffective.[4]
-
-
-
Reaction Conditions: Sub-optimal conditions can halt a reaction before it even truly begins.
-
Temperature: Ensure the reaction is at the appropriate temperature. Some reactions require an initial energy input to overcome the activation barrier.
-
Atmosphere: While many thiophene syntheses are robust, some reagents or intermediates can be sensitive to air or moisture. If you suspect this, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
The Gewald Aminothiophene Synthesis: A Deeper Dive
The Gewald reaction, a one-pot synthesis of 2-aminothiophenes, is a workhorse in medicinal chemistry. However, its multicomponent nature presents several potential points of failure.
Q1: My Gewald reaction has a very low yield. How do I diagnose the problem?
Low yields in the Gewald reaction often trace back to an inefficient initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[5] If this step fails, the subsequent thiophene ring formation cannot proceed.
Troubleshooting Flowchart for Low Yield in Gewald Synthesis
Sources
Preventing dimer formation in 2-aminothiophene synthesis
A Senior Application Scientist's Guide to Preventing Dimer Formation
Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side-product formation, specifically dimerization, during the synthesis of substituted 2-aminothiophenes, most commonly via the Gewald reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Dimer Formation
Dimerization is a common side reaction in the Gewald synthesis of 2-aminothiophenes. This guide will help you diagnose the issue and implement effective solutions.
Q1: I am observing a significant, less polar byproduct in my 2-aminothiophene synthesis. What is it, and how is it formed?
Answer:
You are likely observing the formation of a dimeric byproduct derived from the Knoevenagel condensation intermediate. The Gewald reaction proceeds in a stepwise manner: first, a Knoevenagel condensation between your carbonyl compound and the active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.[1][2]
The primary pathway for dimer formation is a base-catalyzed Michael addition of the enolate of the Knoevenagel intermediate onto another molecule of the same intermediate. This is followed by an intramolecular Thorpe-Ziegler cyclization to yield a stable, six-membered cyclohexadiene derivative. This dimer is often less polar than the desired 2-aminothiophene and can be a major competing product, significantly reducing your yield.[3]
Mechanism of Dimer Formation
Caption: Competing pathways in 2-aminothiophene synthesis.
Q2: How can I adjust my reaction conditions to favor the formation of the 2-aminothiophene over the dimer?
Answer:
The key is to control the relative rates of the sulfur addition/cyclization versus the Michael addition. This can be achieved by manipulating several parameters, often creating a scenario of kinetic versus thermodynamic control.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | Lowering the reaction temperature (e.g., room temperature to 0°C) can favor the desired product. | The Michael addition leading to the dimer often has a higher activation energy than the initial steps of the Gewald pathway. By lowering the temperature, you can kinetically disfavor the dimerization.[5] |
| Base Selection | Use a weaker or sterically hindered base. Morpholine is often a good choice. Triethylamine can also be effective.[6][7] | Stronger, less hindered bases can lead to a higher concentration of the enolate from the Knoevenagel intermediate, which promotes the Michael addition. Morpholine is known to solubilize sulfur effectively, which can accelerate the desired reaction pathway.[3] |
| Order of Addition | Consider a two-step procedure: first, perform the Knoevenagel condensation, isolate the intermediate, and then react it with sulfur and base. Alternatively, add the base slowly to the reaction mixture. | This allows for better control over the concentration of the Knoevenagel intermediate and the base, minimizing the opportunity for dimerization before the sulfur has a chance to react. |
| Solvent | Polar aprotic solvents like DMF or ethanol are commonly used. For some substrates, a mixture of water and an amine base like triethylamine has been shown to be effective and environmentally friendly.[3] | The choice of solvent can influence the solubility of the reactants and intermediates, as well as the basicity of the catalyst, thereby affecting the reaction rates. |
Q3: Can the choice of starting materials influence the extent of dimer formation?
Answer:
Absolutely. The structure of both the carbonyl compound and the active methylene nitrile plays a significant role due to steric hindrance.
-
Sterically Hindered Ketones: Using ketones with bulky substituents (e.g., tert-butyl groups, or highly substituted cycloalkanes) can physically block the approach of the enolate for the Michael addition, thus disfavoring the dimerization pathway.[7][8]
-
Active Methylene Nitrile: While malononitrile is highly reactive, it is also particularly prone to dimerization.[3] If your synthesis allows, using an α-substituted cyanoacetate (e.g., ethyl cyanoacetate) can sometimes reduce the propensity for this side reaction, although it may also decrease the overall reaction rate.
Experimental Protocol: Minimizing Dimer Formation with a Sterically Hindered Ketone
This protocol illustrates the synthesis of a 2-aminothiophene from a sterically hindered ketone, which is less prone to dimerization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the sterically hindered ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Base Addition: Add morpholine (1.1 eq.) to the mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight depending on the reactivity of the ketone.
-
Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[3]
Frequently Asked Questions (FAQs)
Q4: I've already formed a significant amount of the dimer. How can I purify my 2-aminothiophene product?
Answer:
Separating the dimer from the desired 2-aminothiophene can be challenging but is often achievable through standard purification techniques.
-
Recrystallization: This is the most common and efficient method. Since the dimer is generally less polar than the 2-aminothiophene, a solvent system where the product has lower solubility in the cold solvent compared to the dimer can be effective. Common solvent systems include ethanol, or mixtures like ethyl acetate/hexanes.[3][9] Experiment with different solvent ratios to optimize the separation.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar dimer first, followed by the more polar 2-aminothiophene.
-
Preparative HPLC: For high-purity requirements and difficult separations, reversed-phase preparative HPLC can be employed.[10]
Q5: Are there any alternative synthetic routes to 2-aminothiophenes that avoid the Gewald reaction and its associated dimerization issues?
Answer:
Yes, several alternative methods exist, although they may have their own limitations. For instance, multi-component reactions involving different starting materials can lead to 2-aminothiophenes.[6] Some newer methods utilize different catalysts or reaction conditions to improve selectivity. However, the Gewald reaction remains one of the most versatile and widely used methods due to the ready availability of starting materials.[11]
Q6: Can I use a protecting group strategy to prevent dimerization?
Answer:
Protecting group strategies are less common for preventing this specific type of dimerization, as the key reactive species leading to the dimer is the Knoevenagel intermediate, which does not have a readily protectable group that would inhibit the Michael addition without interfering with the subsequent thiophene formation. The focus is more effectively placed on controlling the reaction conditions to favor the desired pathway.
Logical Workflow for Troubleshooting Dimer Formation
Caption: A step-by-step workflow for troubleshooting dimer formation.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]
-
Abaee, M. S., & Cheraghi, Z. (2014). An efficient method for the preparation of 2-aminothiophenes. Green Chemistry Letters and Reviews, 7(3), 245-250. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Zeng, B. B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Available at: [Link]
-
Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes—Part 2. Spectroscopic properties of some disperse dyes derived from 2-aminothiophenes. Dyes and Pigments, 33(3), 205-213. Available at: [Link]
-
LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Brown, Z. Z., & Schafmeister, C. E. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic letters, 12(7), 1436–1439. Available at: [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Phase-transfer catalyst. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
-
Chromatographic methods for the detection, purification and separation of Dendrimers. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1163-1169. Available at: [Link]
-
Kinetic vs Thermodynamic Control. (2024, January 15). Synple Chem. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Bakhite, E. A., & Abdel-Gawad, S. M. (2013). Thia-Michael Addition in Diverse Organic Synthesis. Mini-Reviews in Organic Chemistry, 10(4), 348-376. Available at: [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved January 25, 2026, from [Link]
-
Michael Addition Reaction Under Green Chemistry. (2021). International Journal for Scientific Research & Development, 9(1), 2321-0613. Available at: [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Macmillan Group. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36700. Available at: [Link]
-
Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research, 4(2), 10-24. Available at: [Link]
-
Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(11), 17659–17667. Available at: [Link]
-
Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta crystallographica. Section F, Structural biology and crystallization communications, 68(Pt 11), 1337–1340. Available at: [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
-
Joechem. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. (2020). Journal of the American Chemical Society, 142(12), 5547–5552. Available at: [Link]
-
Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. (2017). Chemistry – A European Journal, 23(47), 11379-11388. Available at: [Link]
-
Asymmetric Synthesis of Sterically Hindered 1-Substituted Tetrahydro-β-carbolines Enabled by Imine Reductase: Enzyme Discovery, Protein Engineering, and Reaction Development. (2023). ACS Catalysis, 13(6), 3959–3966. Available at: [Link]
-
Severely Sterically Hindered Oligophenyls. (2018). The Journal of Organic Chemistry, 83(15), 8036–8045. Available at: [Link]
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Technical Support Center: Troubleshooting Solubility of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile (CAS No. 884497-33-0). As a highly substituted heterocyclic compound, its behavior in organic solvents can be complex. This document provides a logical, experience-based framework for diagnosing and overcoming these issues.
Section 1: Compound Profile & Inherent Solubility Challenges
A foundational understanding of the molecule's structure is critical to predicting and resolving solubility problems.
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a delicate balance of polar and non-polar functionalities within its structure.
-
Polar/Hydrogen-Bonding Groups: The primary amine (-NH₂) and the nitrile (-C≡N) groups are polar. The amine group, in particular, can act as a hydrogen bond donor and acceptor, favoring interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Hydrophobic/Non-Polar Groups: The 4-fluorophenyl ring and the methyl (-CH₃) group are significant non-polar regions. These bulky, hydrophobic moieties dominate a large portion of the molecular surface area, favoring solubility in solvents with lower polarity, such as toluene or dichloromethane (DCM).
-
Thiophene Ring: The sulfur-containing thiophene ring is a weakly polar aromatic system.
The simultaneous presence of these competing features means that no single "perfect" solvent may exist. Instead, solubility is often achieved in solvents of intermediate polarity or, more commonly, through the use of cosolvent systems.
Q2: Is there any published quantitative solubility data for this compound?
| Property | Value | Reference |
| CAS Number | 884497-33-0 | [1] |
| Molecular Formula | C₁₂H₉FN₂S | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Physical State | Solid | [2] |
Section 2: Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q3: My compound won't dissolve in common non-polar solvents like hexanes or toluene. Why?
Answer: This is expected behavior due to a polarity mismatch. While the fluorophenyl ring contributes non-polar character, the high polarity of the amino (-NH₂) and cyano (-C≡N) groups, which can engage in strong intermolecular dipole-dipole interactions and hydrogen bonding in the crystal lattice, prevents dissolution in purely non-polar solvents. The energy gain from solvating the non-polar parts of the molecule is insufficient to overcome the energy required to break apart the crystal lattice.
Q4: I'm observing an insoluble residue even after trying several powerful solvents like DMF or DMSO. What could it be?
Answer: If you observe insoluble material in solvents where the compound is expected to be soluble, the issue is likely related to purity.
-
Cause & Mechanism: This compound is commonly synthesized via the Gewald reaction, a multicomponent process involving elemental sulfur.[3][4] Incomplete reactions or side reactions can leave behind inorganic impurities (like residual elemental sulfur) or poorly soluble polymeric byproducts.[5][6] These impurities will not dissolve regardless of the organic solvent used.
-
Validation & Solution: The recommended course of action is to filter the mixture, collecting the soluble portion. The purity of the dissolved material should be verified (e.g., by LC-MS or TLC). If the filtrate contains your desired product, a purification step such as recrystallization is necessary to remove the insoluble contaminants. Protocol 4 outlines a general procedure for this.
Q5: The compound dissolves in a solvent when heated but crashes out immediately upon cooling. How can I keep it in solution?
Answer: This indicates that you have identified a good solvent for recrystallization, but not for creating a stable stock solution at room temperature. The significant increase in solubility with temperature is common for crystalline organic solids. To maintain solubility at lower temperatures, a cosolvent system is typically required. By adding a second, miscible solvent in which the compound is more soluble, you can modify the overall polarity and solvating power of the medium to prevent precipitation. Protocol 2 provides a systematic approach to developing such a system.
Section 3: Experimental Protocols for Solubility Optimization
As a Senior Application Scientist, I advocate for a systematic, rather than a trial-and-error, approach. These self-validating protocols are designed to build upon each other to solve your solubility challenges efficiently.
Protocol 1: Systematic Solvent Screening
Objective: To qualitatively assess the solubility of the compound across a range of solvents, identifying candidates for direct use, recrystallization, or cosolvent systems.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of the compound into separate, labeled small vials (e.g., 1 mL HPLC vials).
-
Solvent Addition (RT): To each vial, add a solvent from the screening panel (see table below) in 100 µL increments. After each addition, vortex the vial for 30 seconds.
-
Observation (RT): Record the approximate volume of solvent required to achieve complete dissolution at room temperature. Note if the compound remains insoluble after adding 1 mL.
-
Heating: For vials where the compound was poorly soluble at room temperature, gently warm the vial to approximately 40-50°C (a heat gun on a low setting or a warm water bath is appropriate). Caution: Do not boil the solvent.
-
Observation (Heated): Note if dissolution occurs upon heating.
-
Cooling: Allow the heated vials to cool to room temperature and then place them on ice. Observe if a precipitate or crystals form. This information is crucial for Protocol 4.
Recommended Solvent Screening Panel
| Solvent | Polarity Class | Expected Behavior & Rationale | Record Observations Here |
|---|---|---|---|
| Hexanes | Non-Polar | Poor solubility expected. Useful as an anti-solvent for crystallization. | |
| Toluene | Non-Polar (Aromatic) | Potentially slight solubility due to π-π stacking with the phenyl ring. | |
| Dichloromethane (DCM) | Polar Aprotic | Moderate solubility likely. Good starting point. | |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate solubility likely. Often a good recrystallization solvent. | |
| Acetone | Polar Aprotic | Good potential for solubility due to its polarity. | |
| Acetonitrile (ACN) | Polar Aprotic | Good potential for solubility. | |
| Isopropanol (IPA) | Polar Protic | Moderate solubility expected; H-bonding can assist. | |
| Ethanol (EtOH) | Polar Protic | Moderate to good solubility expected. Often used for purification of thiophenes.[7] | |
| Dimethylformamide (DMF) | Polar Aprotic | High solubility expected. Use with caution due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highest solubility expected. Often used for creating high-concentration stock solutions. | |
Protocol 2: Utilizing Cosolvent Systems
Objective: To create a stable, homogenous solution when a single solvent is inadequate at the desired concentration.
Methodology:
-
Selection: Based on Protocol 1, select a "primary solvent" in which the compound shows at least partial solubility (e.g., DCM or Toluene) and a "cosolvent" in which it is highly soluble (e.g., Acetone, Ethanol, or DMF).
-
Initial Dissolution: Suspend the compound in a minimal amount of the primary solvent.
-
Titration: Add the cosolvent dropwise while stirring or vortexing.
-
Observation: Continue adding the cosolvent until the compound fully dissolves. Note the final ratio of solvents (e.g., 9:1 DCM:DMF).
-
Stability Check: Allow the solution to stand at room temperature for at least one hour to ensure it remains stable and no precipitation occurs.
Protocol 3: Purity Assessment via Recrystallization
Objective: To remove insoluble impurities and potentially isolate a more soluble crystalline form of the compound.
Methodology:
-
Solvent Selection: From Protocol 1, choose a solvent system consisting of a "good" solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., Ethanol, Ethyl Acetate) and a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Water).[8]
-
Dissolution: In a flask, dissolve the crude compound in a minimum amount of the boiling "good" solvent.
-
Hot Filtration (Critical for Impurity Removal): If insoluble impurities were noted previously, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If no crystals form, add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then add a few drops of the "good" solvent to clarify.
-
Isolation: Let the flask stand undisturbed to allow for slow crystal growth. Once crystallization is complete, cool the flask on ice to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Validation: Re-test the solubility of the purified crystals using Protocol 1. Often, a purer compound will exhibit more consistent and predictable solubility.
Section 4: Advanced Considerations & FAQs
Q6: Could polymorphism be affecting my results?
Answer: Yes, this is a distinct possibility. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have significantly different physical properties, including solubility and dissolution rate. A closely related compound, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (known as "ROY"), is famous for holding the record for the largest number of characterized polymorphs.[3] It is plausible that your compound also exhibits polymorphism. The recrystallization process (Protocol 3) may inadvertently lead to the formation of a different, potentially more soluble, crystal form. If you observe inconsistent solubility between batches, polymorphism should be considered a potential cause.
Q7: What are the primary safety precautions when handling this compound and its solvents?
Answer: According to GHS classifications for this compound and its analogs, it should be handled with care.[1][9][10]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][10]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust. Consult the Safety Data Sheet (SDS) for your specific material before beginning any work.
Section 5: Visual Workflow
Troubleshooting Flowchart for Solubility Issues
The following diagram outlines the logical progression of the troubleshooting steps described in this guide.
Caption: A logical workflow for diagnosing and solving solubility problems.
References
-
Kavitha, S., et al. (2019). "Green methodologies for the synthesis of 2-aminothiophene." PMC, [Link].
-
Wikipedia contributors. "5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile." Wikipedia, The Free Encyclopedia, [Link].
-
PubChem. "2-Amino-5-methyl-3-thiophenecarbonitrile." PubChem Compound Summary, [Link].
-
Sabnis, R. W. (2009). "ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications." ResearchGate, [Link].
-
Science topic. "Heterocyclic Compounds Synthesis." ResearchGate, [Link].
-
Stanovnik, B., et al. (2009). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, [Link].
-
MDPI. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024)." MDPI, [Link].
-
Xu, F., et al. (2014). "Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling." ResearchGate, [Link].
-
Hill, S. A., et al. (2021). "Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers." RSC Publishing, [Link].
-
Sabnis, R. W. (2009). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, [Link].
-
Hokkaido University. (2021). "Toward overcoming solubility issues in organic chemistry." ScienceDaily, [Link].
-
Kumar, A., et al. "SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY." International Journal of Pharmacy and Biological Sciences, [Link].
- Google Patents. "Process for the purification of thiophenes.
-
NIH. "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives." NIH National Center for Biotechnology Information, [Link].
-
ResearchGate. "Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data." ResearchGate, [Link].
-
ChemRxiv. "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv, [Link].
-
ChemRxiv. "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv, [Link].
-
ACS Publications. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." ACS Publications, [Link].
-
University of Rochester Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, [Link].
-
Der Pharma Chemica. "A green chemistry approach to gewald reaction." Der Pharma Chemica, [Link].
-
PubChem. "3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile." PubChem Compound Summary, [Link].
Sources
- 1. 884497-33-0|this compound|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
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- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | C11H7FN2S | CID 2735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 2-Aminothiophene Derivatives
Welcome to the technical support center for 2-aminothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the stability and storage of this versatile class of heterocyclic compounds. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure the integrity of your valuable materials and the reproducibility of your results.
Introduction: The Challenge of 2-Aminothiophene Stability
2-Aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] However, the very electronic nature that makes them valuable—an electron-rich aromatic system—also renders them susceptible to degradation. The primary amine attached to the thiophene ring is a key site for oxidative and photolytic instability, often leading to discoloration and the formation of impurities that can confound experimental results and compromise safety profiles.[3][4] Understanding and mitigating these degradation pathways is critical for any researcher working with these molecules.
This guide provides a structured, question-and-answer-based approach to address the common stability and storage challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Storage and Handling
Question 1: I just received a new batch of a 2-aminothiophene derivative. What are the absolute best practices for storing it to ensure long-term stability?
Answer:
Proper initial storage is the most critical step in preserving the integrity of your 2-aminothiophene derivative. These compounds are sensitive to a combination of factors, primarily air (oxygen), moisture, light, and heat.
Core Recommendation: Store all 2-aminothiophene derivatives in a cool, dark, and dry environment under an inert atmosphere.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of all chemical degradation reactions. Prevents thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is highly susceptible to air oxidation, a major cause of discoloration (yellowing/browning).[4] An inert gas blanket displaces oxygen, preventing this pathway. |
| Light | Amber Glass Vial / Store in Darkness | Aromatic amines and thiophene rings can absorb UV-Vis light, leading to photolytic degradation.[3] Amber vials block a significant portion of incident light. |
| Moisture | Tightly Sealed Container in a Desiccator | Amines can be hygroscopic. Absorbed moisture can facilitate hydrolytic degradation of sensitive functional groups on your derivative (e.g., esters, imines) and may accelerate oxidative processes. |
Step-by-Step Protocol for Long-Term Storage:
-
Select the Right Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Gas Purge: If the compound is received in a standard vial, carefully transfer it into the storage vial inside a glove box. If a glove box is unavailable, you can use a Schlenk line or a simple balloon technique to flush the vial with argon or nitrogen for several minutes to displace all air.
-
Seal Tightly: Secure the cap firmly. For extra protection against moisture ingress over time, wrap the cap and neck of the vial with Parafilm®.
-
Label Clearly: Include the compound name, batch number, date received, and re-test date (e.g., 12 months from receipt).
-
Store Appropriately: Place the sealed vial inside a desiccator in a refrigerator (≤ 4°C) that is designated for chemical storage.
Question 2: My solid 2-aminothiophene derivative, which was originally off-white, has turned yellow/brown. Is it still usable?
Answer:
This is a very common observation and is a classic sign of degradation, most likely due to air oxidation.[3][4] Aromatic amines are notoriously prone to forming colored impurities upon exposure to oxygen.
-
What's happening? The amino group is being oxidized. This can lead to the formation of N-oxides, but more often, it results in complex radical-mediated coupling reactions that produce highly conjugated, colored oligomers or polymeric materials.
-
Is it usable? It is strongly discouraged to use the material directly for quantitative or biological experiments. The discoloration indicates the presence of impurities. These impurities, even at low levels, can:
-
Lead to inaccurate weighing and molar concentration calculations.
-
Interfere with analytical assays (e.g., appearing as extra peaks in HPLC).
-
Exhibit their own biological activity or toxicity, confounding your experimental results.
-
Inhibit or alter the desired chemical reaction.
-
Troubleshooting Workflow:
Caption: Decision workflow for handling discolored 2-aminothiophene derivatives.
Recommendation: Before use, you must re-qualify the material. The minimum check is HPLC analysis to determine the purity profile. If the purity is below your experimental threshold (e.g., >95%), the material should be purified (e.g., by recrystallization or column chromatography) or discarded. After purification, the now colorless material should be stored immediately under an inert atmosphere.[3]
Section 2: Stability in Solution
Question 3: I need to make a stock solution of my 2-aminothiophene derivative for biological assays. What solvent should I use, and how long will the solution be stable?
Answer:
Solution stability is often more challenging than solid-state stability. The choice of solvent is critical and depends on both solubility and compatibility.
Solvent Selection:
-
Primary Choice: Start with high-purity, anhydrous DMSO or DMF. These are generally good solvents for a wide range of organic molecules and are relatively non-reactive.
-
Aqueous Buffers: If your experiment requires an aqueous buffer, be aware that 2-aminothiophene derivatives can be susceptible to hydrolysis, especially if they contain ester, amide, or imine functionalities. A stability study in your specific buffer system is highly recommended. For example, some imine-containing 2-aminothiophene derivatives have been shown to hydrolyze at both acidic (pH 1.2) and neutral (pH 7.4) conditions.
Stability Protocol for Solutions:
-
Short-Term (Working Solutions): Prepare fresh daily from a solid sample or a frozen stock. Do not store aqueous solutions at room temperature for more than a few hours.
-
Long-Term (Stock Solutions):
-
Dissolve the compound in anhydrous DMSO at a high concentration (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes in microvials.
-
Flush each vial with argon or nitrogen before capping.
-
Store the aliquots at -20°C or, ideally, -80°C.
-
Why single-use aliquots? Repeated freeze-thaw cycles are a major cause of compound degradation. Each time a stock solution is thawed, it is exposed to ambient temperature and potential moisture condensation, accelerating decomposition.
Question 4: My compound seems to be crashing out of my aqueous buffer during my experiment. What's going on?
Answer:
This is likely a solubility issue rather than a stability issue, although the two can be related if a degradation product is less soluble. 2-Aminothiophene derivatives, like many heterocyclic drug candidates, can have poor aqueous solubility.
Troubleshooting Steps:
-
Check the pH: The primary amine group is basic. At acidic pH, it will be protonated, which can significantly increase aqueous solubility. Conversely, if your buffer is neutral or basic, the free amine may be less soluble. Check if the pH of your final assay medium is compatible with the compound's solubility.
-
Reduce Final Concentration: You may be exceeding the compound's solubility limit in the final assay buffer. Try performing a serial dilution to find the maximum soluble concentration.
-
Use a Co-solvent: Often, a small percentage of an organic solvent is required to maintain solubility in aqueous media. Your assay may tolerate 1-5% DMSO or ethanol. Always run a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.
-
Consider Formulation: For in-vivo studies, poor aqueous solubility is a major hurdle. Formulation strategies using excipients like cyclodextrins or lipid-based carriers may be necessary.
Section 3: Degradation Pathways and Analysis
Question 5: What are the main chemical reactions that cause 2-aminothiophene derivatives to degrade, and what should I look for analytically?
Answer:
There are three primary degradation pathways to be aware of: oxidation, hydrolysis, and photodegradation.
Caption: Major degradation pathways for 2-aminothiophene derivatives.
-
Oxidation: This is the most common pathway. The electron-rich amino group and thiophene ring are susceptible to attack by atmospheric oxygen.
-
Mechanism: Involves free-radical intermediates, leading to N-oxidation, C-N bond formation between molecules (dimerization/oligomerization), and potentially polymerization of the thiophene ring.
-
Analytical Signature: Appearance of multiple, often broad and late-eluting, peaks in an HPLC chromatogram. A significant decrease in the main peak area will be observed, and the baseline may become noisy or uneven. Visually, the solid or solution will darken.[4]
-
-
Hydrolysis: This is relevant for derivatives containing hydrolysable functional groups (e.g., esters, amides, imines, sulfonamides).
-
Mechanism: Cleavage of the functional group by water, often catalyzed by acidic or basic conditions.
-
Analytical Signature: Appearance of new, distinct peaks corresponding to the cleaved components. For example, the hydrolysis of an imine-linked derivative would show peaks for the parent 2-aminothiophene and the corresponding aldehyde/ketone.
-
-
Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation.
-
Mechanism: Can proceed via radical mechanisms similar to oxidation or through specific photochemical reactions like ring cleavage or rearrangement.
-
Analytical Signature: Similar to oxidation, this often results in a complex mixture of degradation products. A dedicated photostability study is required to identify these.
-
Question 6: I am seeing significant peak tailing when analyzing my 2-aminothiophene derivative by reverse-phase HPLC. How can I fix this?
Answer:
This is a classic problem when analyzing basic compounds like amines on standard silica-based C18 columns.
The Cause (Causality): Residual silanol groups (Si-OH) on the surface of the silica stationary phase are acidic. At typical mobile phase pH (e.g., 3-7), these silanols can become deprotonated (Si-O⁻). Your basic amine can interact ionically with these negative sites in a secondary retention mechanism. This strong, non-ideal interaction leads to poor peak shape, specifically tailing.[5][6]
Solutions to Improve Peak Shape:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at 0.1%. At this low pH, the residual silanols are fully protonated (Si-OH), minimizing the ionic interaction with your protonated amine.[7] This is the most common and effective solution.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[8] Caution: TEA can shorten column lifetime and may suppress MS signal if using LC-MS.
-
Use a Modern, End-Capped Column: Use a high-purity silica column with advanced end-capping (where the residual silanols are chemically blocked) or a column with a polar-embedded phase. These columns are specifically designed to reduce silanol interactions and provide excellent peak shape for basic compounds.
-
Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites and exacerbate secondary interactions. Try diluting your sample 10-fold and re-injecting.
Experimental Protocol: Simplified Stability Assessment
This protocol outlines a basic forced degradation and short-term stability study suitable for a research setting.
Objective: To assess the stability of a 2-aminothiophene derivative under common laboratory conditions and identify potential degradation.
Materials:
-
Your 2-aminothiophene derivative (solid)
-
HPLC-grade solvents (Acetonitrile, Water, DMSO)
-
pH buffers (e.g., pH 4 and pH 9)
-
3% Hydrogen Peroxide solution
-
Clear and Amber HPLC vials
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or DMSO). This is your T=0 reference .
-
Set Up Stress Conditions: In separate, clearly labeled HPLC vials, prepare the following samples from your stock solution to a final concentration of ~0.1 mg/mL:
-
Control: Dilute in your HPLC mobile phase (in an amber vial).
-
Acid Hydrolysis: Dilute in pH 4 buffer.
-
Base Hydrolysis: Dilute in pH 9 buffer.
-
Oxidative: Dilute in a 3% H₂O₂ solution.
-
Photolytic: Dilute in your mobile phase in a clear vial.
-
-
Incubate Samples:
-
Store the Control, Acid, Base, and Oxidative vials in the dark at 40°C.
-
Place the Photolytic vial under a broad-spectrum laboratory light source or near a window.
-
-
Analyze Samples:
-
Immediately inject your T=0 reference sample onto the HPLC to get a baseline purity profile.
-
After 24 hours, 48 hours, and 1 week, inject each of the stressed samples.
-
-
Evaluate Data:
-
Visual Inspection: Note any color changes in the solutions.
-
Chromatographic Analysis: For each time point, compare the chromatogram to the T=0 reference.
-
Calculate the % purity of the main peak.
-
Note the appearance of any new peaks (degradation products).
-
Observe any changes in peak shape or baseline.
-
-
Interpretation: This study will quickly reveal if your compound is sensitive to acid, base, oxidation, or light, guiding your future handling, storage, and experimental design.
References
- Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022-08-29)
- Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. MDPI. (2022-01-26)
- 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. (2017-11-10)
- Are amines often yellow? : r/chemistry. Reddit. (2023-10-17)
- Stability Study Protocol and Specification - SOP. Pharma Beginners. (2020-06-22)
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
- Peak Tailing in HPLC. Element Lab Solutions.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. (2020-04-20)
- Stability Study Protocol Overview | PDF | Shelf Life | Quality Assurance. Scribd. (2022-01-21)
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Polythiophene nanocomposites for photodegradation applications: Past, present and future Production and hosting by Elsevier.
- GUIDELINES On STABILITY TESTING Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Effects of Oxidation on Amine-Containing Materials.
- Journal of Chemical Education.
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. (2023-07-04)
- Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applic
- Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. (2020-06-03)
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025-04-11)
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- Stability Testing.
- Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. (2020-06-17)
- New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separ
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. (2025-10-28)
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. (2023-02-25)
- How can I prevent peak tailing in HPLC?.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Gewald type reaction for synthesis of 2‐aminothiophene..
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
Sources
- 1. Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity | MDPI [mdpi.com]
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Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of the highly substituted thiophene derivative, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile. This valuable heterocyclic scaffold is most efficiently prepared via the Gewald multicomponent reaction.[1][2] This document provides expert guidance on catalyst selection, a detailed experimental protocol, and a systematic approach to troubleshooting common synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis, focusing on the critical role of the catalyst and reaction conditions.
Q1: What is the standard and most efficient method for synthesizing this compound?
The most versatile and widely adopted method is the Gewald reaction .[1][3] This is a one-pot, multicomponent reaction that combines an α-methylene ketone (1-(4-fluorophenyl)propan-1-one), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2] The reaction's popularity stems from its operational simplicity, use of readily available starting materials, and the high degree of substitution it allows in a single step.[1]
Q2: Which catalysts are recommended for this specific Gewald synthesis, and what is the rationale for their selection?
Catalyst choice is critical for driving the reaction to completion and maximizing yield. Catalysts for the Gewald reaction are typically basic and can be broadly categorized:
-
Homogeneous Organic Bases: Secondary amines like piperidine and morpholine , or tertiary amines such as triethylamine (TEA) , are the most common and traditional choices.[1][4] They are effective because they readily deprotonate the active methylene nitrile (malononitrile, pKa ≈ 11), which is a key initiation step.[5] Aryl ketones, such as 1-(4-fluorophenyl)propan-1-one, can be less reactive, and a strong organic base is often necessary to achieve acceptable reaction rates.[6]
-
Heterogeneous Basic Catalysts: For improved sustainability and easier workup, solid-supported bases are an excellent alternative. Catalysts like KF-Alumina offer strong basicity and can be removed by simple filtration.[1] Other reported heterogeneous catalysts include NaAlO₂, ZnO/nanoclinoptilolite, and various functionalized magnetic nanoparticles, which are particularly advantageous for process scale-up and catalyst recycling.[4][7]
-
Acid-Base Catalysts: Some studies report that using conjugate acid-base pairs, such as the ammonium salt piperidinium borate, can enhance the initial condensation step and allow for truly catalytic amounts of the promoter to be used, improving overall efficiency.[1][8]
Q3: What is the mechanistic role of the base catalyst in the Gewald reaction?
The base plays a crucial role in the initial and rate-determining step of the reaction sequence. The mechanism is understood to proceed as follows:[5][6][9]
-
Knoevenagel-Cope Condensation: The base first abstracts a proton from the active methylene group of malononitrile, generating a stabilized carbanion.[5]
-
Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 1-(4-fluorophenyl)propan-1-one.
-
Intermediate Formation: The resulting adduct undergoes dehydration to form a stable α,β-unsaturated nitrile intermediate, 2-(1-(4-fluorophenyl)propylidene)malononitrile.
-
Sulfur Addition & Cyclization: This intermediate then reacts with elemental sulfur, followed by an intramolecular nucleophilic attack of the resulting sulfur anion onto the nitrile group, leading to ring closure.[1]
-
Tautomerization: The final step is a tautomerization to yield the aromatic 2-aminothiophene product.
The catalyst's primary function is to facilitate the initial condensation, which is often the slowest step, especially with less reactive aryl ketones.[6][10]
Q4: How should I select the optimal solvent and temperature for this synthesis?
Solvent and temperature are interdependent parameters that must be optimized.
-
Solvents: Protic polar solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and the amine base.[1] For starting materials with poor solubility, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be employed.[1]
-
Temperature: The reaction typically requires heating. A starting point is often the reflux temperature of the chosen solvent (e.g., ~78°C for ethanol). For less reactive aryl ketones, higher temperatures may be necessary to drive the reaction forward.[6] Microwave irradiation has also been successfully used to accelerate the reaction, significantly reducing reaction times.[1][10] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.
Part 2: Catalyst Selection Guide
The choice of catalyst impacts yield, reaction time, and purification complexity. The following table summarizes the primary options for consideration.
| Catalyst Category | Examples | Typical Loading | Advantages | Disadvantages |
| Homogeneous Organic Bases | Piperidine, Morpholine, Triethylamine | 10 mol% - Stoichiometric | High reactivity, excellent solubility, well-established.[4] | Difficult to remove from the reaction mixture, requiring aqueous workup and extraction. |
| Heterogeneous Basic Catalysts | KF-Alumina, Na₂CaP₂O₇, ZnFe₂O₄ Nanoparticles | Catalytic (e.g., 2.5-10 mol%) | Easily removed by filtration, recyclable, promotes greener chemistry.[1][4][7] | May exhibit lower activity than homogeneous counterparts, requiring higher temperatures or longer reaction times. |
| Acid-Base Pair Catalysts | Piperidinium Borate, Ammonium Acetate | Catalytic (5-20 mol%) | Promotes both condensation and cyclization steps, can be used in truly catalytic amounts.[1][8] | May require specific synthesis; less commonly available than simple amines. |
Part 3: In-Depth Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental issues.
| Problem Observed | Probable Cause(s) | Systematic Solution & Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The amine base may have degraded over time. 2. Impure Reagents: Starting materials (ketone, malononitrile) or solvent may contain impurities or moisture.[10] 3. Suboptimal Temperature: The energy barrier for the initial condensation with the aryl ketone is not being overcome. 4. Incorrect Stoichiometry: Molar ratios of reactants are not balanced. | 1. Use Fresh Catalyst: Open a new bottle of the amine base or distill it before use. 2. Verify Reagent Purity: Use freshly purchased or purified starting materials. Ensure solvents are anhydrous, as water can inhibit the reaction.[10] 3. Increase Temperature: Gradually increase the reaction temperature and monitor progress by TLC. Consider switching to a higher-boiling solvent like DMF or using microwave heating. 4. Check Molar Ratios: Ensure a 1:1:1 molar ratio of ketone:nitrile:sulfur. A slight excess of sulfur (e.g., 1.1 eq) is sometimes used. |
| Formation of Multiple Side Products | 1. Prolonged Reaction Time/High Temperature: Leads to degradation of the product or starting materials. 2. Dimerization of Intermediate: The α,β-unsaturated nitrile can undergo self-condensation, a known competing pathway with malononitrile.[5] 3. Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions. | 1. Monitor Reaction Closely: Track the reaction's progress every 30-60 minutes using TLC. Quench the reaction as soon as the starting material is consumed. 2. Optimize Catalyst Loading: Too much base can sometimes promote side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 10-20 mol%). 3. Re-evaluate Solvent Choice: If side reactions persist in DMF, consider switching to a more inert solvent like ethanol or toluene, even if it requires longer reaction times. |
| Difficult Product Isolation/Purification | 1. Excess Sulfur: Unreacted elemental sulfur can be difficult to remove from the crude product. 2. Oily Crude Product: The product may not crystallize easily due to residual solvent or impurities. 3. Persistent Catalyst Contamination: Residual homogeneous base (e.g., triethylamine) can co-purify with the product. | 1. Sulfur Removal: After the reaction, filter the hot solution to remove some unreacted sulfur. During workup, washing the crude solid with a solvent in which sulfur is soluble but the product is not (e.g., cold carbon disulfide, with extreme caution) can be effective. 2. Induce Crystallization: After pouring the reaction mixture into ice water, scratch the flask's inner surface to induce crystallization. If an oil forms, try trituration with a non-polar solvent like hexanes or diethyl ether. 3. Use Heterogeneous Catalyst: To avoid base contamination issues altogether, switch to a solid-supported catalyst like KF-Alumina which is removed by simple filtration. |
Part 4: Visualized Workflows and Mechanisms
Visual aids can clarify complex relationships in both the chemical transformation and the troubleshooting process.
Gewald Reaction Mechanism
The following diagram outlines the key steps in the base-catalyzed formation of the 2-aminothiophene ring.
Caption: Key stages of the Gewald reaction mechanism.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing yield issues.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iau.ir [journals.iau.ir]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the characterization of fluorinated organic compounds
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for overcoming the unique challenges presented by the characterization of fluorinated organic compounds. As a Senior Application Scientist, I have compiled this information based on established principles and extensive field experience to provide you with not only solutions but also the underlying rationale to empower your experimental choices.
This living document will be continuously updated. We begin with the most common and powerful tool in the arsenal for fluorine chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Troubleshooting ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of fluorine into organic molecules dramatically alters their electronic properties, providing a unique spectroscopic handle. However, the same properties that make ¹⁹F NMR a powerful tool also introduce specific challenges. This section addresses common problems encountered during the acquisition and interpretation of ¹⁹F NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are my ¹⁹F chemical shifts inconsistent between experiments or different from literature values?
A1: This is a frequent and critical issue. Unlike ¹H NMR where Tetramethylsilane (TMS) provides a robust internal reference, a universal internal standard for ¹⁹F NMR is elusive.[1] The large chemical shift range of ¹⁹F makes it highly sensitive to environmental factors.[2][3]
-
Causality: ¹⁹F chemical shifts are highly dependent on the solvent, temperature, pH, and concentration.[1][2] Spectrometer indirect referencing alone is often insufficient for the precise comparisons needed, especially in studies like ligand binding where minor shifts are significant.[1]
-
Solution:
-
Consistent Experimental Conditions: Maintain and report the exact solvent, concentration, and temperature for all comparative experiments.
-
Use of an Internal Standard: While no single standard is perfect, several have been evaluated. Choose a standard that is soluble and inert in your sample and has a chemical shift that does not overlap with your signals of interest.[1] Some common choices include trifluorotoluene (TFT), hexafluorobenzene (C₆F₆), or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[4]
-
External Referencing (Coaxial Tube): If an internal standard is not feasible due to reactivity or overlap, use a coaxial insert containing a reference compound. Be aware that this can be less accurate due to magnetic susceptibility differences.
-
Q2: My signal-to-noise ratio is poor, even though ¹⁹F is a highly sensitive nucleus. What's wrong?
A2: While the ¹⁹F nucleus is inherently sensitive, several factors can lead to poor signal-to-noise (S/N).
-
Causality:
-
Broad Signals: Fluorinated compounds, particularly in biological macromolecules or viscous solutions, can have restricted molecular mobility, leading to broad signals that are difficult to distinguish from noise.[5]
-
Longitudinal Relaxation Times (T₁): Fluorine nuclei can have long T₁ values. If the relaxation delay (d1) is too short, the magnetization will not fully recover between scans, leading to signal saturation and reduced intensity.
-
Complex Couplings: Extensive coupling to protons (¹H-¹⁹F) or other fluorine atoms (¹⁹F-¹⁹F) can split a signal into a complex multiplet, distributing its intensity over many lines.[6]
-
-
Solution:
-
Optimize Relaxation Delay: Determine the T₁ of your fluorine signals using an inversion-recovery experiment. Set the relaxation delay (d1) to at least 5 times the longest T₁ value for quantitative accuracy, or at least 3 times for routine qualitative spectra.
-
Proton Decoupling: To simplify spectra and collapse multiplets, use ¹H decoupling. This is a standard practice in ¹⁹F NMR.
-
Increase Number of Scans: As a straightforward approach, increasing the number of scans will improve the S/N ratio by the square root of the number of scans.
-
Q3: Why does my baseline look "wavy" or "rolling"?
A3: Baseline distortions are a common artifact in ¹⁹F NMR spectroscopy.
-
Causality:
-
Large Spectral Width: The vast chemical shift range of ¹⁹F often requires a large spectral width for data acquisition.[4][6] This can lead to artifacts from the probe and electronics, causing baseline roll.[4]
-
Incorrect Phasing: A large first-order phase correction, sometimes applied incorrectly during manual phasing, can induce a rolling baseline.[7]
-
Pulse Breakthrough and Ringing: These artifacts at the beginning of the Free Induction Decay (FID) can also contribute to baseline issues.[4]
-
-
Solution:
-
Automated Phasing and Baseline Correction: Modern NMR software has sophisticated algorithms for automated phasing and baseline correction. Utilize these tools first.
-
Manual Phase Correction: If automated phasing is suboptimal, carefully apply manual zero-order and first-order phase corrections. Avoid excessively large first-order corrections.[7]
-
Adjust Acquisition Parameters: Increase the pre-scan delay (a short delay before the pulse sequence) to allow electronic ringing to subside.[4]
-
FID Manipulation (Advanced): In some cases, "left-shifting" the FID and applying backward linear prediction can help remove artifacts from the beginning of the signal.
-
Troubleshooting Guide: Quantitative ¹⁹F NMR (qNMR)
Quantitative analysis using ¹⁹F NMR is powerful due to the general lack of background signals.[5] However, achieving accuracy requires careful attention to experimental parameters.
Problem: Inaccurate or non-reproducible quantification of my fluorinated analyte.
This issue often stems from non-uniform excitation of signals across the wide ¹⁹F chemical shift range or incomplete relaxation.
Workflow for Troubleshooting qNMR Issues
Caption: Decision workflow for troubleshooting quantitative ¹⁹F NMR experiments.
Detailed Troubleshooting Steps & Protocols
Step 1: Verify Uniform Excitation
-
The Problem: The large chemical shift range of fluorine means that a standard NMR pulse may not excite all nuclei equally.[4] Signals far from the transmitter frequency will experience a weaker pulse, leading to a reduced signal intensity and artificially low integration.[8] This effect is a significant source of systematic error in high-field spectrometers.[8]
-
Protocol: Calibrating for Uniform Excitation
-
Sample Preparation: Prepare a sample containing two fluorinated compounds with a known molar ratio and a large chemical shift difference (e.g., >100 ppm).
-
Center Frequency: Set the transmitter offset frequency midway between the two signals of interest.
-
Standard Acquisition (90° pulse): Acquire a spectrum using a standard 90° pulse. Integrate both signals and check if the ratio matches the known molar ratio. It likely will not.
-
Corrective Action: To flatten the excitation profile, decrease the pulse width (tip angle).[8] For example, try a 30° pulse. This reduces the signal intensity, so you will need to increase the number of scans to compensate and regain an adequate S/N.
-
Verification: Re-acquire the spectrum with the shorter pulse angle. The integrated ratio should be significantly closer to the true molar ratio. Fine-tune the pulse angle and number of scans to balance accuracy and experiment time.
-
Step 2: Ensure Complete Relaxation
-
The Problem: For accurate quantification, the nuclear spins must fully return to thermal equilibrium before the next pulse is applied. As mentioned, if the relaxation delay (d1) is too short, signals with longer T₁ values will be suppressed.
-
Protocol: T₁ Measurement using Inversion-Recovery
-
Pulse Sequence: Use a standard inversion-recovery pulse sequence (180° - τ - 90° - Acquire).
-
Setup: Create an array of experiments with varying τ values (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 30s). The range should bracket the expected T₁ values.
-
Acquisition: Run the arrayed experiment.
-
Analysis: Process the spectra. The peak intensity will go from negative, through null, to positive as τ increases. The T₁ value is the τ value at which the signal intensity is null (crosses the baseline). Use your spectrometer's software to fit the data to the equation I(τ) = I₀(1 - 2e^(-τ/T₁)) for an accurate determination.
-
Implementation: For qNMR, set the relaxation delay d1 to be at least 7 times the longest measured T₁.[4]
-
Table 1: Comparison of qNMR Parameters
| Parameter | Inaccurate qNMR Setting | Recommended qNMR Setting | Rationale |
| Pulse Angle | 90° | 30° (or other small angle) | Provides more uniform excitation across a wide spectral width.[8] |
| Relaxation Delay (d1) | 1-2 seconds (default) | > 7 x Longest T₁ | Ensures complete relaxation of all nuclei for accurate integration.[4] |
| Transmitter Offset | On a major peak | Midway between signals of interest | Minimizes off-resonance effects for all signals being quantified.[8] |
| Decoupling | Power-gated | Inverse-gated | Minimizes the Nuclear Overhauser Effect (NOE) which can alter signal intensities.[4] |
Troubleshooting Guide: Complex Coupling Patterns
The analysis of coupling constants provides invaluable structural information. However, ¹H-¹⁹F and ¹⁹F-¹⁹F couplings can lead to highly complex, overlapping multiplets that are difficult to interpret.[6]
Problem: I cannot extract the coupling constants from my complex multiplets.
Experimental Workflow for Deciphering Complex Couplings
Caption: Workflow for resolving complex ¹H-¹⁹F coupling patterns.
Detailed Protocols for Advanced Experiments
-
Selective Decoupling:
-
Principle: If you have a fluorine channel on your probe, you can simplify a complex ¹H spectrum by irradiating the ¹⁹F frequency.[9] The ¹H multiplet will collapse, revealing the underlying ¹H-¹H couplings. The difference between the coupled and decoupled spectra reveals the ¹H-¹⁹F coupling.
-
When to Use: This is the first and simplest approach when dealing with complex multiplets in the proton spectrum.
-
-
¹H PSYCHE (Pure Shift Yielded by Chirp Excitation):
-
Principle: This is a homonuclear decoupling technique that simplifies ¹H spectra by removing ¹H-¹H couplings, leaving only the heteronuclear couplings (like ¹H-¹⁹F) visible.[10] It provides a "¹H decoupled ¹H spectrum".[10]
-
Protocol:
-
Load a PSYCHE pulse program on your spectrometer.
-
Set the acquisition parameters similar to a standard ¹H experiment.
-
The resulting spectrum will show each proton signal as a simple multiplet due only to its coupling to ¹⁹F. This allows for direct and accurate measurement of ¹J(H,F), ²J(H,F), etc., even when the standard ¹H spectrum is indecipherable.
-
-
When to Use: When the proton spectrum is crowded and even ¹⁹F decoupling does not sufficiently simplify the multiplets to allow for clear analysis.
-
-
2D TOCSY (Total Correlation Spectroscopy) for Sign Determination:
-
Principle: While 1D experiments give the magnitude of the coupling constant, they do not provide its sign, which can be crucial for conformational analysis. Specific 2D TOCSY experiments can be used to determine the relative signs of ¹H-¹⁹F coupling constants.[9]
-
When to Use: In advanced structural elucidation where the conformation around the C-F bond is critical. This is a more specialized experiment for in-depth analysis.
-
By systematically applying these troubleshooting steps and advanced experimental protocols, you can overcome the inherent challenges of ¹⁹F NMR and unlock the rich structural and quantitative information contained within your fluorinated molecules.
References
-
Obkircher, M. et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Gerig, J.T. (2001). Fluorine NMR. eMagRes. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Mason, R.P. et al. (2016). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine. [Link]
-
ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR. ResearchGate. [Link]
-
Griebel, J.J. et al. (2012). Solving problems fluorine 19F with NMR spectroscopy. Magnetic Resonance in Medical Sciences. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
National Institutes of Health (NIH). (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Center for Biotechnology Information. [Link]
-
National Institutes of Health (NIH). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
American Chemical Society. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
-
ACG Publications. (n.d.). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
University of California, Santa Barbara. (n.d.). F19 detection. UCSB Chemistry and Biochemistry. [Link]
-
ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
University of Ottawa. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. uOttawa NMR Facility Blog. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biophysics.org [biophysics.org]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Regioselective Synthesis of Substituted Thiophenes
Welcome to the technical support center for substituted thiophene synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene functionalization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of controlling regioselectivity and preventing the formation of undesired regioisomers in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an electrophilic substitution on my 3-substituted thiophene and getting a mixture of 2- and 5-isomers. Why is this happening and how can I favor one over the other?
A1: This is a classic challenge in thiophene chemistry. The regiochemical outcome of electrophilic aromatic substitution on a 3-substituted thiophene is a delicate balance of electronic and steric effects.
The Underlying Mechanism: The thiophene ring is electron-rich, and the C2 and C5 positions are generally more reactive towards electrophiles than the C3 and C4 positions. This is because the carbocation intermediate formed upon attack at C2 or C5 is more stabilized by resonance, with three possible resonance structures, compared to the two resonance structures for attack at C3 or C4.[1]
-
Electronic Effects: An electron-donating group (EDG) at the 3-position will further activate the ring, primarily at the C2 and C5 positions. An electron-withdrawing group (EWG) will deactivate the ring, but the C5 position generally remains the most susceptible to electrophilic attack, albeit at a slower rate.
-
Steric Hindrance: The C2 position is sterically hindered by the adjacent substituent at C3. Therefore, bulkier electrophiles will preferentially attack the less hindered C5 position.
Troubleshooting Strategies:
-
To favor the 2-isomer: Use a smaller, more reactive electrophile. For instance, in Vilsmeier-Haack formylation, using a smaller Vilsmeier reagent can favor substitution at the C2 position.[2]
-
To favor the 5-isomer: Employ a bulkier electrophile. The steric hindrance at the C2 position will direct the electrophile to the C5 position. For example, using a larger planar aromatic Vilsmeier reagent in formylation can increase the yield of the 5-isomer.[2]
-
Directed Metalation: For ultimate control, consider a directed ortho-metalation (DoM) strategy if your 3-substituent is a suitable directing group (e.g., -OMe, -CONR₂, -NHCOR). This involves deprotonation at the C2 position with a strong base like n-butyllithium, followed by quenching with your desired electrophile.[3][4][5]
Q2: My goal is a 2,4-disubstituted thiophene. What are the most reliable synthetic strategies to achieve this specific substitution pattern?
A2: Synthesizing 2,4-disubstituted thiophenes with high regioselectivity requires a more nuanced approach than simple electrophilic substitution. Here are some effective strategies:
-
From Acyclic Precursors: Ring-closure reactions offer excellent control over the final substitution pattern.
-
Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones.[6][7][8] The judicious choice of starting materials directly dictates the position of the substituents.
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction between a ketone with an α-methylene group, an activated nitrile, and elemental sulfur.[9][10][11][12][13] It is a powerful method for accessing 2-amino-3-carbonylthiophenes, which can then be further functionalized.
-
-
Functionalization of Pre-existing Thiophenes:
-
Directed Metalation of 3-Substituted Thiophenes: As mentioned in Q1, if you start with a 3-substituted thiophene bearing a directing group, you can selectively introduce a substituent at the C2 position. The directing group can then be removed or modified.
-
Cross-Coupling Reactions: Start with a 2-bromo-4-substituted-thiophene or a 4-bromo-2-substituted-thiophene and use a palladium-catalyzed cross-coupling reaction like Suzuki[14][15][16], Stille[17][18][19][20], Kumada[21][22][23][24][25], or Negishi[26][27][28] to introduce the second substituent. This approach offers high regioselectivity. A regioselective route to 2-aryl-4-alkylthiophenes has been established using this principle.[29][30]
-
Q3: I am performing a cross-coupling reaction on a di-brominated thiophene and I'm getting a mixture of mono- and di-substituted products, as well as some homo-coupling. How can I improve the selectivity?
A3: Achieving selective mono- or di-functionalization in cross-coupling reactions on di-halogenated thiophenes depends on several factors.
Controlling Mono- vs. Di-substitution:
-
Stoichiometry: Carefully control the stoichiometry of your coupling partner (e.g., boronic acid in a Suzuki reaction). Using one equivalent or slightly less will favor mono-substitution. Using an excess of the coupling partner will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to isolate the mono-substituted product. Monitor the reaction progress closely by TLC or GC-MS.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the reaction rate and selectivity. For example, in some cases, a less active catalyst might allow for better control over mono-substitution.
Minimizing Homo-coupling:
-
Purity of Reagents: Ensure your organometallic reagent (e.g., Grignard or organolithium) is free of unreacted metal, which can promote homo-coupling.
-
Oxygen-Free Conditions: Rigorously degas your solvents and reaction mixture. Oxygen can lead to oxidative homo-coupling of your organometallic partner.
-
Additive Effects: In some cases, additives like lithium chloride can improve the efficiency of Kumada couplings and potentially reduce side reactions.[21]
Troubleshooting Guides
Guide 1: Optimizing Directed Ortho-Metalation (DoM) for Regiocontrol
Directed ortho-metalation is a powerful tool for the regioselective functionalization of thiophenes. However, its success hinges on careful optimization of reaction conditions.
Common Issues & Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no lithiation | - Insufficiently strong base. - Inactive butyllithium. - Poor directing group. | - Use a stronger base like s-butyllithium or t-butyllithium. - Titrate your butyllithium solution to determine its exact concentration. - Ensure your directing group is a potent one (e.g., -CONR₂, -SO₂NR₂, -OMe). |
| Mixture of regioisomers | - Competing lithiation at another site. - Isomerization of the lithiated intermediate. | - Lower the reaction temperature to increase selectivity. - Use a bulkier base to favor the sterically most accessible proton. - Add the electrophile at a low temperature to trap the desired intermediate before it can isomerize. |
| Decomposition of starting material or product | - Reaction temperature is too high. - The lithiated intermediate is unstable. | - Perform the lithiation and electrophilic quench at very low temperatures (e.g., -78 °C). - Use a shorter reaction time. |
Experimental Protocol: Regioselective Synthesis of a 2,3-Disubstituted Thiophene via DoM
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 3-substituted thiophene bearing a directing group in anhydrous THF at -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add your desired electrophile (1.2 equivalents) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Workflow Diagram:
Caption: Directed ortho-metalation workflow.
Guide 2: Selecting the Right Cross-Coupling Strategy for Regiospecific Thiophene Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C bonds with high regioselectivity. The choice between Suzuki, Stille, Kumada, and Negishi couplings often depends on the functional group tolerance, availability of starting materials, and toxicity of the reagents.[21]
Comparison of Common Cross-Coupling Reactions:
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki [15] | Boronic acid/ester | - Air and moisture stable reagents. - Low toxicity of boron byproducts. - Wide commercial availability of reagents. | - Can require strong bases which may not be compatible with all functional groups. |
| Stille [19] | Organostannane | - Tolerant of a wide range of functional groups. - Mild reaction conditions. | - High toxicity of organotin reagents and byproducts. - Difficult removal of tin byproducts. |
| Kumada [23] | Grignard reagent | - High reactivity of Grignard reagents. - Inexpensive starting materials. | - Grignard reagents are strong bases and nucleophiles, limiting functional group tolerance. |
| Negishi [28] | Organozinc reagent | - High reactivity and functional group tolerance. - Generally mild reaction conditions. | - Organozinc reagents are often moisture-sensitive and may need to be prepared in situ. |
Troubleshooting Catalyst and Ligand Selection:
-
Problem: Low yield or no reaction.
-
Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)) and phosphine ligands (e.g., PPh₃, XPhos, SPhos). The electronic and steric properties of the ligand can dramatically impact the catalytic cycle.
-
-
Problem: Decomposition of starting materials.
-
Solution: The reaction may be too fast or the temperature too high. Try a less active catalyst or lower the reaction temperature. For Suzuki couplings, a milder base (e.g., K₂CO₃ instead of K₃PO₄) may be beneficial.
-
Logical Relationship Diagram:
Caption: Decision-making for cross-coupling.
Guide 3: Navigating Ring Synthesis for Absolute Regiocontrol
When absolute control over the substitution pattern is paramount, building the thiophene ring from acyclic precursors is often the best strategy.
Choosing the Right Ring Synthesis:
-
Paal-Knorr Thiophene Synthesis:
-
Mechanism: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[31][32][33][34]
-
Best for: Symmetrically substituted thiophenes or when the required 1,4-dicarbonyl is readily available.
-
Limitation: The synthesis of unsymmetrical 1,4-dicarbonyls can be challenging.
-
-
Fiesselmann Thiophene Synthesis:
-
Mechanism: Involves the base-catalyzed condensation of an ester of thioglycolic acid with an α,β-acetylenic ester.[6][7]
-
Best for: Highly functionalized thiophenes, particularly those with ester groups at the 2- and 5-positions and a hydroxyl group at the 3-position.
-
Advantage: Offers excellent regiocontrol.
-
-
Gewald Aminothiophene Synthesis:
-
Mechanism: A one-pot reaction of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[9][10][11][12][13]
-
Best for: The synthesis of 2-aminothiophenes, which are versatile building blocks for further functionalization.
-
Advantage: High atom economy and operational simplicity.
-
Reaction Pathway Diagram:
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
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Validation & Comparative
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted thiophenes represent a privileged scaffold due to their diverse biological activities and material properties. This guide provides a detailed, predictive, and comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile , a molecule of interest for its potential applications.
In the absence of a complete, formally published, and assigned experimental spectrum for this specific molecule, this guide employs a predictive approach, grounded in fundamental NMR principles and validated through comparison with experimentally determined spectra of structurally analogous compounds. This methodology not only offers a robust framework for the spectral assignment of the title compound but also serves as a practical illustration of how to approach the structural characterization of novel molecules when direct reference data is unavailable.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using a combination of established NMR prediction algorithms and a thorough analysis of substituent effects. The data presented below is a consensus prediction, intended to serve as a reliable starting point for experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| -CH₃ | 2.3 - 2.5 | Singlet | - |
| H-2', H-6' | 7.3 - 7.5 | Triplet | ~8.8 |
| H-3', H-5' | 7.1 - 7.3 | Triplet | ~8.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 90 - 95 |
| C-4 | 145 - 150 |
| C-5 | 130 - 135 |
| -CN | 115 - 120 |
| -CH₃ | 14 - 16 |
| C-1' | 130 - 133 (d, J ≈ 3 Hz) |
| C-2', C-6' | 130 - 132 (d, J ≈ 8 Hz) |
| C-3', C-5' | 115 - 117 (d, J ≈ 21 Hz) |
| C-4' | 161 - 164 (d, J ≈ 245 Hz) |
Rationale for Predicted Spectral Assignments
The predicted chemical shifts are rationalized by dissecting the molecule into its constituent parts and considering the electronic influence of each substituent on the thiophene and phenyl rings.
Thiophene Ring Protons and Carbons
The thiophene ring in the title compound is fully substituted, thus it does not exhibit any proton signals directly from the ring itself. The chemical shifts of the thiophene carbons are significantly influenced by the attached functional groups:
-
C-2: The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance. This effect significantly shields the attached carbon, but in the context of an enamine-like system, the C-2 carbon is expected to be deshielded and appear in the range of 158-162 ppm.
-
C-3: The cyano group (-CN) is a strong electron-withdrawing group (EWG) through both induction and resonance. This, in conjunction with the electron-donating amino group at C-2, leads to a significant upfield shift (shielding) of the C-3 carbon, predicted to be in the 90-95 ppm range.
-
C-4: The 4-fluorophenyl group, being an aryl substituent, is generally electron-withdrawing. This deshields the C-4 carbon, placing its predicted chemical shift between 145-150 ppm.
-
C-5: The methyl group (-CH₃) is a weak electron-donating group, which would typically cause slight shielding. However, its effect is less pronounced compared to the other substituents. The predicted chemical shift for C-5 is in the 130-135 ppm region.
Substituent Protons and Carbons
-
-NH₂ Protons: The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary depending on the solvent and concentration but is predicted to be in the 4.5-5.5 ppm range.
-
-CH₃ Protons and Carbon: The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is anticipated in the 2.3-2.5 ppm region. The corresponding carbon signal is expected in the aliphatic region, around 14-16 ppm.
-
-CN Carbon: The carbon of the nitrile group is characteristically found in the 115-120 ppm range.[1]
-
4-Fluorophenyl Protons and Carbons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system in the ¹H NMR spectrum, which often appears as two triplets. The protons ortho to the fluorine (H-3' and H-5') will be more shielded than the protons meta to the fluorine (H-2' and H-6'). The fluorine atom will also induce characteristic C-F coupling in the ¹³C NMR spectrum. The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF ≈ 245 Hz), while the other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings.
Comparative Analysis with Analogous Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally related compounds is essential.
Table 3: Experimental ¹H and ¹³C NMR Data for Selected Analogous Thiophene Derivatives
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 2-Aminothiophene | 6.75 (dd, 1H), 6.59 (dd, 1H), 6.09 (dd, 1H), 4.20 (br s, 2H) | 128.0, 124.5, 121.2, 107.9 |
| 2-Amino-5-methylthiophene-3-carbonitrile [2] | 6.47 (s, 1H), 4.75 (br s, 2H), 2.38 (s, 3H) | 158.9, 142.1, 117.8, 116.3, 85.9, 14.7 |
| 4-Phenyl-2-aminothiophene | 7.3-7.5 (m, 5H), 6.81 (s, 1H), 6.25 (s, 1H), 4.35 (br s, 2H) | 148.2, 134.5, 129.1, 128.8, 127.5, 120.1, 108.5 |
The experimental data for 2-amino-5-methylthiophene-3-carbonitrile provides a strong basis for our predictions. The chemical shift of the methyl protons (2.38 ppm) and the C-2 carbon (158.9 ppm) are in excellent agreement with our predicted values. The upfield shift of the C-3 carbon (85.9 ppm) in this compound further supports our prediction of a highly shielded C-3 in the title molecule.
The data for 2-aminothiophene and 4-phenyl-2-aminothiophene demonstrate the general chemical shift ranges for protons and carbons in the 2-aminothiophene scaffold, which are consistent with our predictive model.
Experimental Protocol for NMR Spectral Acquisition
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol is recommended for achieving high-quality spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (¹H NMR):
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Instrumental Parameters (¹³C NMR):
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Visualizing the Structure and Workflow
To aid in the understanding of the spectral assignments and the methodology employed, the following diagrams are provided.
Caption: Molecular structure with predicted ¹H and ¹³C NMR chemical shift assignments.
Caption: Workflow for predictive and comparative NMR spectral analysis.
References
-
NMRdb.org: An online tool for NMR prediction. [Link]
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
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The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Thiophene Analogs
Introduction: Thiophene's Role in Medicinal Chemistry and the Strategic Advantage of Fluorination
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern medicinal chemistry.[1] Its structural similarity to the benzene ring, a concept known as bioisosterism, allows it to serve as a versatile scaffold in drug design, often leading to compounds with improved potency and selectivity.[1] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in drug discovery.[5] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6] When applied to thiophene-based compounds, fluorination can modulate key parameters like metabolic stability, membrane permeability, and target binding affinity, ultimately enhancing therapeutic efficacy.[7] This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated thiophene analogs, supported by experimental data and detailed protocols for key assays.
Comparative Analysis: Physicochemical and Pharmacological Properties
The introduction of fluorine into a thiophene-containing molecule can lead to significant changes in its properties. The following table summarizes the key differences observed between fluorinated and non-fluorinated thiophene analogs.
| Property | Non-Fluorinated Thiophene Analog | Fluorinated Thiophene Analog | Rationale and Impact on Biological Activity |
| Metabolic Stability | Generally more susceptible to metabolic degradation, particularly through oxidation by cytochrome P450 enzymes. | Often exhibits enhanced metabolic stability. The strong C-F bond can block sites of metabolism.[8] | Increased metabolic stability leads to a longer half-life and improved bioavailability of the drug.[9] |
| Lipophilicity (LogP) | Lipophilicity varies depending on the overall structure. | Fluorination generally increases lipophilicity, which can enhance membrane permeability.[10] | Improved permeability can lead to better absorption and distribution of the drug to its target site.[7] |
| Target Binding Affinity (pKa) | Binding affinity is dependent on the specific interactions with the target protein. | The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein through new hydrogen bonds or dipole interactions. | Enhanced binding affinity can result in increased potency and efficacy of the drug. |
| Membrane Permeability | Permeability is influenced by a combination of factors including lipophilicity and size. | Increased lipophilicity due to fluorination often leads to improved passive diffusion across cell membranes.[10] | Better membrane permeability is crucial for oral bioavailability and for drugs targeting intracellular proteins.[7] |
The Impact of Fluorination on Biological Pathways: A Visual Representation
The strategic placement of fluorine can significantly alter how a thiophene-containing drug is processed in the body, primarily by influencing its metabolism.
Caption: Fluorine atoms can shield metabolically labile positions from enzymatic degradation.
Experimental Protocols: A Guide to Assessing Biological Activity
To empirically validate the theoretical advantages of fluorination, a series of in vitro assays are essential. The following are detailed protocols for assessing metabolic stability and target binding affinity.
Experimental Workflow: A Comparative Assessment
Caption: A systematic approach to comparing fluorinated and non-fluorinated analogs.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11]
Materials:
-
Test compounds (fluorinated and non-fluorinated thiophene analogs)
-
Pooled human liver microsomes[12]
-
Phosphate buffer (100 mM, pH 7.4)[13]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction[14]
-
96-well plates
-
Incubator set to 37°C[14]
-
LC-MS/MS system for analysis[13]
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Further dilute to the final working concentration in the phosphate buffer.[11]
-
Microsome Preparation: Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[12][14]
-
Reaction Initiation: In a 96-well plate, combine the diluted microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[14]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of compound depletion.
Target Binding Affinity Assay via Fluorescence Polarization
This assay measures the binding of a fluorescently labeled ligand to a target protein, which can be competed off by a test compound.[15]
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (tracer) that binds to the target protein
-
Test compounds (fluorinated and non-fluorinated thiophene analogs)
-
Assay buffer (e.g., phosphate buffer with BSA and glycerol)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the target protein and the fluorescent tracer at optimized concentrations.
-
Assay Setup: To the wells of the microplate, add the target protein, the fluorescent tracer, and the serially diluted test compounds. Include control wells with tracer only (for minimum polarization) and tracer with protein but no competitor (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.[15]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding. The Ki (inhibition constant) can then be calculated from the IC50.
Conclusion: The Strategic Value of Fluorination in Thiophene-Based Drug Discovery
The strategic incorporation of fluorine into thiophene-based drug candidates offers a powerful approach to enhance their pharmacological properties. As demonstrated, fluorination can significantly improve metabolic stability and membrane permeability, and modulate target binding affinity. The provided experimental protocols offer a robust framework for quantifying these improvements. By understanding and applying the principles of fluorine chemistry, researchers can design more effective and durable thiophene-based therapeutics.
References
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Gomes, P. A. T. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Retrieved from [Link]
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Li, Y., et al. (2023). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. Retrieved from [Link]
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Harsanyi, A., & Sandford, G. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. Retrieved from [Link]
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Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie. Retrieved from [Link]
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Tlili, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bortnichuk, L., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]
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nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Harsanyi, A., & Sandford, G. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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Reindl, M., et al. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Retrieved from [Link]
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Di, L., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Molecules. Retrieved from [Link]
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Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from [Link]
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BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
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Smith, C. I. E., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules. Retrieved from [Link]
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de Souza, M. V. N., et al. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. ACS Omega. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile via X-ray Crystallography
This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile. As a member of the burgeoning class of 2-aminothiophene derivatives, this compound is of significant interest to researchers in medicinal chemistry and materials science.[1][2] The precise determination of its three-dimensional structure is paramount for understanding its structure-activity relationships and for guiding the rational design of novel therapeutic agents and functional materials.
The 2-aminothiophene scaffold is a privileged pharmacophore found in a wide array of biologically active molecules, exhibiting properties that range from antiviral to anticancer.[3] The substitution pattern on the thiophene ring dictates the molecule's conformation and intermolecular interactions, which in turn govern its biological and material properties. X-ray crystallography stands as the gold standard for unambiguously determining these structural features at the atomic level.
This guide will detail a robust experimental protocol for the single-crystal X-ray analysis of the title compound, compare its anticipated structural features with those of closely related, structurally characterized analogs, and provide a critical evaluation of alternative analytical techniques.
The Crucial Role of Single-Crystal X-ray Analysis
Obtaining a high-resolution crystal structure provides invaluable insights into:
-
Molecular Conformation: The precise arrangement of atoms and functional groups in three-dimensional space.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern the packing of molecules in the solid state. These interactions are often critical for understanding solubility, stability, and biological target recognition.
-
Structure-Activity Relationship (SAR): By comparing the structures of a series of related compounds with their biological activities, researchers can develop models that predict the activity of new derivatives.
Experimental Workflow for X-ray Crystal Structure Analysis
The following protocol outlines the key steps for the successful X-ray crystal structure determination of this compound.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The Gewald reaction is a common and versatile method for the synthesis of substituted 2-aminothiophenes.[4]
Synthesis: A plausible synthetic route involves the Gewald reaction of an appropriate ketone, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[4]
Crystallization: The purified compound is then subjected to various crystallization techniques to obtain diffraction-quality single crystals. Slow evaporation of a saturated solution is a commonly employed method. A range of solvents and solvent mixtures should be screened to identify optimal conditions.
Figure 1: A generalized workflow for the X-ray crystal structure analysis of a small molecule.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods, and then refined against the experimental data to obtain the final, high-resolution structure.
Comparative Structural Analysis
While the crystal structure of this compound is not publicly available, we can infer its likely structural features by comparing it with closely related, structurally characterized compounds. For this guide, we will use 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (CCDC entry 795667) and 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as comparative examples.[5][6]
| Parameter | This compound (Hypothetical) | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile[6] | 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[5] |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c or Pbca | P2₁2₁2₁ | P2₁/c |
| a (Å) | ~10-15 | 13.136(3) | 9.6771(2) |
| b (Å) | ~7-10 | 6.0080(10) | 7.6364(2) |
| c (Å) | ~15-20 | 28.539(6) | 13.8156(3) |
| β (˚) | 90 or ~95-105 | 90 | 100.221(2) |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, potential C-H···F interactions | N-H···N hydrogen bonds | N-H···N hydrogen bonds forming centrosymmetric dimers |
Rationale for Hypothetical Parameters: The predicted crystal system and space group are common for small organic molecules. The unit cell dimensions are estimated based on the molecular size and the packing of similar structures. The presence of the amino and nitrile groups strongly suggests the formation of N-H···N hydrogen bonds, which are a common feature in the crystal packing of related compounds. The fluorine substituent introduces the possibility of weaker C-H···F interactions, which could further influence the crystal packing.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data.
Figure 2: Comparison of information obtained from different analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule and can provide information about its conformation in solution. However, it does not provide the precise bond lengths and angles or the details of intermolecular interactions that are obtained from X-ray crystallography.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound with high accuracy. It does not, however, provide information about the three-dimensional structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. While it can give some clues about hydrogen bonding, it cannot provide a detailed picture of the crystal packing.
References
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
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Zamisa, S., et al. (2023). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Ziaulla, M., et al. (2011). 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Efficacy of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile versus known EGFR inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, specifically focusing on the potential of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile as an Epidermal Growth Factor Receptor (EGFR) inhibitor. In the absence of direct published data for this specific compound, this document serves as a detailed roadmap for its characterization, juxtaposed with the well-established profiles of benchmark EGFR inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which is pivotal in regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancers.[1][2] This has rendered EGFR a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular catalytic domain of EGFR have revolutionized the treatment landscape for many of these malignancies.[3][]
Established EGFR Inhibitors: A Benchmark for Comparison
The clinical success of EGFR inhibitors has led to the development of multiple generations of these drugs, each with distinct characteristics.
-
First-Generation Reversible Inhibitors (Gefitinib and Erlotinib): These were the first EGFR inhibitors to be approved for the treatment of NSCLC.[5] They function as ATP analogs, reversibly competing with ATP for binding to the kinase domain of both wild-type and mutated EGFR.[3][6] While effective, their use is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[5]
-
Second-Generation Irreversible Inhibitors (Afatinib): Afatinib irreversibly binds to EGFR and other ErbB family members, offering a broader and more sustained inhibition.[6] This irreversible binding can overcome some forms of resistance to first-generation inhibitors.
-
Third-Generation Mutant-Selective Inhibitors (Osimertinib): Osimertinib was specifically designed to be a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[6][7] This selectivity profile results in a more favorable therapeutic window with reduced side effects compared to earlier generation inhibitors.[]
The following table summarizes the inhibitory concentrations (IC50) of these established inhibitors against various forms of EGFR, providing a quantitative benchmark for any new investigational compound.
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | >1000[8] | - | - | >1000[8] |
| Erlotinib | - | - | - | - |
| Afatinib | 31[9] | - | - | 57 (in H1975 cells)[9] |
| Osimertinib | 493.8[7] | 12.92[7] | - | 11.44[7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative summary from the cited literature.
The 2-Aminothiophene Scaffold: A Promising Starting Point
While direct data on this compound as an EGFR inhibitor is not currently available in the public domain, the 2-aminothiophene scaffold is of significant interest in medicinal chemistry. Compounds based on this motif have demonstrated a wide array of biological activities, including antiproliferative and protein-tyrosine phosphatase inhibitory properties.[10][11] The synthesis of various 2-aminothiophene derivatives is well-documented, often utilizing the Gewald reaction.[12] This established synthetic accessibility makes it a versatile platform for the development of novel kinase inhibitors.
A Framework for Evaluating Novel EGFR Inhibitors
To ascertain the potential of a novel compound such as this compound, a systematic and rigorous evaluation is necessary. The following sections outline the key experimental workflows that would be employed.
In Vitro Biochemical Kinase Assay
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR protein. This is crucial for establishing a direct target interaction and quantifying the compound's potency.
Caption: Workflow for an in vitro EGFR kinase assay.
Detailed Protocol for EGFR Kinase Assay:
A continuous-read kinase assay is a common method to determine the inherent potency of a compound.[13]
-
Reagent Preparation:
-
Prepare a 10X stock of the test compound in 50% DMSO.
-
Prepare 10X stocks of purified EGFR kinase (wild-type and relevant mutants like T790M/L858R), ATP, and a suitable peptide substrate in 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[13]
-
-
Assay Plate Setup:
-
In a 384-well microtiter plate, add 0.5 µL of the serially diluted test compound or DMSO control.
-
Add 5 µL of the EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.[13]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.[13]
-
The final concentrations should be in the low nanomolar range for the enzyme and at or near the Km for ATP.
-
-
Data Acquisition and Analysis:
-
Monitor the reaction kinetics in real-time using a plate reader (e.g., by measuring fluorescence or luminescence, depending on the assay format).[13][14]
-
Determine the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Cell-Based Assays
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to understand the compound's activity in a more biologically relevant context, assessing factors like cell permeability and off-target effects.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15]
Caption: Workflow for a cell viability MTT assay.
Detailed Protocol for MTT Assay:
-
Cell Plating: Seed cancer cell lines expressing the target EGFR variants (e.g., A431 for wild-type, PC-9 for exon 19 deletion, H1975 for L858R/T790M) into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.[16][17]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period that allows for multiple cell doublings (typically 72 hours).[18]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a detergent or solubilizing agent to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
To confirm that the compound's anti-proliferative effect is mediated through the intended mechanism, it is essential to assess the phosphorylation status of EGFR and its downstream signaling proteins.
Detailed Protocol for Western Blot:
-
Cell Treatment: Grow cells to near confluence, serum-starve them overnight, and then treat with the test compound for 1-2 hours.[13] Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[13]
-
Lysate Preparation: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification and Gel Electrophoresis: Quantify the protein concentration in the lysates, load equal amounts of protein onto an SDS-PAGE gel, and separate the proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.[19] Densitometry analysis of the p-EGFR to total EGFR ratio provides a quantitative measure of inhibition.[19]
In Vivo Xenograft Tumor Models
The final preclinical step is to evaluate the compound's anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach.[22]
Detailed Protocol for Xenograft Study:
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A431, H1975) into the flank of immunocompromised mice.[23]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The primary endpoint is the inhibition of tumor growth. Further analysis, such as immunohistochemistry for p-EGFR on the tumor tissue, can provide mechanistic insights.[24]
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the points of intervention for TKIs.
Caption: Simplified EGFR signaling pathway and TKI inhibition.
Conclusion
The evaluation of a novel compound like this compound requires a multi-faceted approach, beginning with direct enzymatic inhibition and progressing through cellular and in vivo models. By systematically applying the detailed protocols outlined in this guide and comparing the resulting data against established benchmarks like gefitinib, afatinib, and osimertinib, researchers can build a comprehensive profile of the compound's efficacy and therapeutic potential. The 2-aminothiophene scaffold holds promise, and a rigorous, evidence-based evaluation is the critical next step in determining its future as a potential EGFR-targeted therapy.
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A Researcher's Guide to Validating the Mechanism of Action for Novel Thiophene-Based Kinase Inhibitors
Introduction: The Significance of Thiophene Scaffolds and Rigorous MoA Validation
Thiophene, a sulfur-containing heterocyclic compound, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular applications.[1][2][3] The aromaticity and physicochemical properties of the thiophene ring often enhance membrane permeability and improve drug-receptor interactions, making it a frequent starting point for novel therapeutic design.[1]
However, the journey from a promising novel compound to a validated drug candidate is contingent on a critical, multi-faceted process: the validation of its Mechanism of Action (MoA). A definitive understanding of how a drug works at a molecular level is paramount for predicting its efficacy, ensuring patient safety, and gaining regulatory approval. An incomplete or erroneous MoA can lead to failed clinical trials and wasted resources.[4]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel thiophene-based compounds, using a hypothetical case study of "Thio-K42," a purported inhibitor of a key kinase in the MAPK/ERK signaling pathway. We will proceed through a logical, multi-pillar approach, demonstrating how to build a robust evidence package that moves from initial biochemical confirmation to validation in a complex cellular environment.
Pillar 1: Direct Target Engagement & Biochemical Confirmation
The foundational step in MoA validation is to prove that the compound physically interacts with its intended target.[5] For our hypothetical compound, Thio-K42, the primary claim is that it inhibits "Kinase-X." We must first confirm this direct, biochemical interaction.
Causality: Before investigating complex cellular effects, we must first confirm that Thio-K42 can directly inhibit the enzymatic activity of purified Kinase-X. This assay isolates the target protein from all other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it quantifies kinase activity by measuring the amount of ADP produced.[6][7][8]
Detailed Protocol: ADP-Glo™ Kinase Assay [6][7][9][10]
-
Reagent Preparation: Prepare a reaction buffer suitable for Kinase-X (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM MnCl2). Prepare serial dilutions of Thio-K42 and a known Kinase-X inhibitor (positive control) in the reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix, containing purified Kinase-X enzyme, its specific substrate peptide, and the appropriate concentration of ATP.
-
Compound Addition: Add 5 µL of the diluted Thio-K42, control inhibitor, or vehicle (DMSO) to the respective wells.
-
Incubation: Mix gently and incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a light signal from the newly synthesized ATP.[7][8]
-
Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality: While an in vitro assay confirms biochemical potential, it does not prove the compound can reach and bind to its target within the complex milieu of a living cell. CETSA® bridges this gap by assessing target engagement in intact cells.[5][11] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[5][12][13]
Detailed Protocol: CETSA® [11][12][14]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active MAPK pathway) to ~80% confluency. Treat the cells with various concentrations of Thio-K42 or vehicle (DMSO) and incubate for 2 hours at 37°C to allow for cell penetration and target binding.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-aggregated proteins.[11]
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble Kinase-X remaining at each temperature using a protein detection method like Western blotting or an AlphaScreen®/ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase-X against temperature for both vehicle- and Thio-K42-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the Thio-K42-treated samples, indicating increased thermal stability.
Comparative Data Summary: Pillar 1
| Compound | Target | Assay | Endpoint | Result |
|---|---|---|---|---|
| Thio-K42 | Kinase-X | ADP-Glo™ | IC50 | 50 nM |
| Competitor A | Kinase-X | ADP-Glo™ | IC50 | 200 nM |
| Thio-K42 | Kinase-X | CETSA® | ΔTagg | +5.2 °C |
| Competitor A | Kinase-X | CETSA® | ΔTagg | +2.1 °C |
This table illustrates the superior biochemical potency and cellular target engagement of Thio-K42 compared to a known competitor.
Visualizing the CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Pillar 2: Cellular Pathway Modulation
Having confirmed that Thio-K42 binds its target in cells, the next logical step is to demonstrate that this binding event translates into the intended biological consequence: the inhibition of the downstream signaling pathway.[15] For our case study, this means showing a reduction in the phosphorylation cascade of the MAPK/ERK pathway.[16]
Causality: The MAPK/ERK pathway is a cascade of phosphorylation events (RAF -> MEK -> ERK).[15][16] If Thio-K42 effectively inhibits the upstream Kinase-X, we expect to see a dose-dependent decrease in the phosphorylation of its downstream substrates, such as MEK and ERK. Western blotting is the gold-standard technique for visualizing these specific changes in protein phosphorylation.[15][17][18]
Detailed Protocol: Western Blotting [15][17][19]
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve the cells (e.g., serum-free media for 6-12 hours) to reduce basal pathway activity. Treat with a range of Thio-K42 concentrations for 2-4 hours. Stimulate the pathway with a growth factor (e.g., EGF or FGF) for 15 minutes to induce a synchronous signaling wave. Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17] Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-ERK).
-
Secondary Antibody and Detection: Wash the membrane thoroughly. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Reprobing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped and reprobed with antibodies for the total (non-phosphorylated) proteins (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).[15]
Causality: The ultimate output of many signaling pathways is the activation of transcription factors, leading to changes in gene expression.[20] A luciferase reporter assay provides a highly sensitive and quantitative measure of this transcriptional output.[20][21][22] By using a reporter construct where the luciferase gene is driven by a promoter containing response elements for a downstream transcription factor (e.g., AP-1 for the MAPK pathway), we can directly measure the functional consequence of pathway inhibition.
Detailed Protocol: Luciferase Reporter Assay [21][23][24]
-
Transfection: Co-transfect cells in a 96-well plate with two plasmids: one containing the firefly luciferase gene under the control of an AP-1 response element, and a second plasmid containing a constitutively expressed Renilla luciferase gene (to normalize for transfection efficiency).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of Thio-K42, a known inhibitor, or vehicle.
-
Pathway Stimulation: After a 4-6 hour incubation with the compounds, stimulate the cells with a known MAPK pathway activator (e.g., PMA or a growth factor) for 6-8 hours.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of the transcriptional activity relative to the stimulated vehicle control to determine an IC50 value.
Comparative Data Summary: Pillar 2
| Compound | Assay | Target Readout | Endpoint | Result |
|---|---|---|---|---|
| Thio-K42 | Western Blot | p-ERK/Total ERK | IC50 | 75 nM |
| Competitor A | Western Blot | p-ERK/Total ERK | IC50 | 450 nM |
| Thio-K42 | AP-1 Reporter Assay | Luciferase Activity | IC50 | 90 nM |
| Competitor A | AP-1 Reporter Assay | Luciferase Activity | IC50 | 520 nM |
This table demonstrates that Thio-K42 effectively suppresses downstream pathway signaling and transcriptional output at concentrations consistent with its target engagement activity.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized MoA of Thio-K42 in the MAPK/ERK pathway.
Pillar 3: Phenotypic Confirmation
The final and most crucial pillar of MoA validation is linking the molecular target engagement and pathway modulation to a relevant cellular phenotype.[4] If the MAPK/ERK pathway is a known driver of proliferation in our chosen cancer cell line, then effective inhibition by Thio-K42 should result in reduced cell viability or growth.
Causality: This assay directly tests the hypothesis that inhibiting Kinase-X with Thio-K42 leads to a desired anti-proliferative effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a marker of metabolically active cells.[25][26]
Detailed Protocol: CellTiter-Glo® Assay [25][26][27][28]
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Thio-K42 and a competitor compound. Include a vehicle-only control and a control with a potent cytotoxic agent (e.g., staurosporine) to define the 0% and 100% inhibition window.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours) at 37°C.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of media in each well.[27]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[27] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][27]
-
Measurement and Analysis: Record the luminescence using a plate reader. Calculate the percent viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Overall Validation Strategy
Caption: A three-pillar strategy for robust MoA validation.
Conclusion: Synthesizing a Coherent MoA Narrative
By systematically progressing through these three pillars of investigation, we have constructed a powerful, evidence-based narrative for Thio-K42.
-
Direct Target Engagement: Thio-K42 directly inhibits Kinase-X biochemically and effectively binds to it within intact cells, showing superior performance to existing alternatives.
-
Pathway Modulation: This target engagement translates into a functional blockade of the downstream MAPK/ERK signaling cascade, confirmed at both the protein phosphorylation and transcriptional levels.
-
Phenotypic Confirmation: The inhibition of the signaling pathway produces the intended anti-proliferative effect in a disease-relevant cell model.
This integrated dataset provides high confidence in the proposed mechanism of action. The consistency of the potency values across biochemical, cellular, and phenotypic assays (IC50 and GI50 values in the nanomolar range) creates a self-validating system, significantly de-risking the compound for further preclinical and clinical development.[29][30] This rigorous, multi-faceted approach is the hallmark of sound drug discovery and is essential for advancing novel compounds like Thio-K42 toward therapeutic reality.
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A Head-to-Head Comparison of 2-Aminothiophene Derivatives in Antiproliferative Assays: A Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, the 2-aminothiophene core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide provides an in-depth, head-to-head comparison of the antiproliferative performance of distinct 2-aminothiophene derivatives, offering a critical analysis of their efficacy, selectivity, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new oncology therapeutics.
The 2-Aminothiophene Scaffold: A Versatile Tool in Anticancer Drug Design
The 2-aminothiophene moiety is a versatile building block that allows for extensive chemical modifications, leading to a diverse library of compounds with varying biological activities.[2] Derivatives of 2-aminothiophene have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including cervical, pancreatic, and breast cancer.[2][3][4][5] Their mechanisms of action are often multifaceted, frequently involving the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are commonly dysregulated in cancer.[3][6]
This guide will focus on a comparative analysis of two prominent classes of 2-aminothiophene derivatives that have shown considerable promise in preclinical studies: substituted 2-aminothiophene-3-carbonitriles and thieno[2,3-d]pyrimidines.
Head-to-Head Comparison: 2-Aminothiophene-3-Carbonitriles vs. Thieno[2,3-d]pyrimidines
For this analysis, we will compare the antiproliferative activities of representative compounds from each class: the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative, 6CN14 , and a chloro-substituted thieno[2,3-d]pyrimidine derivative, Compound 3b .[2][3][7]
Compound Profile: 6CN14
6CN14 belongs to a series of 2-aminothiophene derivatives that have demonstrated notable antiproliferative activity against human cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cell lines.[2][3] One of the key challenges with some 2-aminothiophene derivatives, such as the related compound 6CN, is poor aqueous solubility, which can hinder clinical application.[4][8]
Compound Profile: Thieno[2,3-d]pyrimidine Derivative (Compound 3b)
Thieno[2,3-d]pyrimidines are fused heterocyclic compounds derived from 2-aminothiophenes. This class of compounds has attracted significant attention due to their potent and varied biological activities, including anticancer effects.[5][6][7] The specific derivative, a chloro-substituted thieno[2,3-d]pyrimidine (referred to as Compound 3b in a key study), has shown potent cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines.[7]
Comparative Antiproliferative Activity
The antiproliferative efficacy of these derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.[3][9]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6CN14 | HeLa | Cervical Adenocarcinoma | Not explicitly stated, but ~95% proliferation inhibition at 50 µM after 48h | [2][3] |
| PANC-1 | Pancreatic Adenocarcinoma | Not explicitly stated, but ~80% proliferation inhibition at 50 µM after 48h | [2][3] | |
| Compound 3b | HepG2 | Hepatocellular Carcinoma | 3.105 ± 0.14 | [7] |
| PC-3 | Prostate Cancer | 2.15 ± 0.12 | [7] | |
| Doxorubicin | HeLa | Cervical Adenocarcinoma | Not explicitly stated, but ~85% proliferation inhibition at 50 µM after 48h | [3] |
| PANC-1 | Pancreatic Adenocarcinoma | Not explicitly stated, but ~70% proliferation inhibition at 50 µM after 48h | [3] |
Analysis of Antiproliferative Data:
From the available data, both 6CN14 and Compound 3b exhibit potent antiproliferative activity. Notably, 6CN14 demonstrated a higher percentage of proliferation inhibition against HeLa and PANC-1 cells at a 50 µM concentration compared to the standard chemotherapeutic drug, doxorubicin.[2][3] Compound 3b shows strong cytotoxic effects with low micromolar IC50 values against HepG2 and PC-3 cell lines.[7] A direct comparison of IC50 values between the two is challenging due to the different cell lines and reporting metrics used in the respective studies. However, both compounds are clearly effective antiproliferative agents.
An important aspect of the studies on 6CN14 and related compounds was their protective effect on non-tumor mouse fibroblast (3T3) cells, suggesting a degree of selectivity for cancer cells.[2][3]
Mechanistic Insights: A Tale of Two Pathways
The antiproliferative effects of these 2-aminothiophene derivatives are attributed to their interference with critical cellular processes.
Flow cytometry analysis of cells treated with 6CN14 and its analogs indicated that their primary effect is cytostatic, meaning they interfere with cell cycle progression rather than inducing widespread apoptosis (programmed cell death).[2][3] This suggests that these compounds may arrest the cell cycle at a specific checkpoint, preventing cancer cells from dividing and proliferating.
In contrast, many thieno[2,3-d]pyrimidine derivatives are known to function as kinase inhibitors.[6] Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. By inhibiting specific kinases that are overactive in cancer cells, these compounds can effectively shut down these pro-cancerous signals.
Caption: A simplified diagram of the MAPK signaling pathway, a common target for thieno[2,3-d]pyrimidine kinase inhibitors.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The following is a detailed, step-by-step protocol for the MTT assay, a cornerstone for assessing the antiproliferative effects of novel compounds.[3][9][10]
Materials:
-
Human cancer cell lines (e.g., HeLa, PANC-1, HepG2, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
2-aminothiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11][12][13]
-
Caption: A workflow diagram of the MTT assay for determining the antiproliferative activity of 2-aminothiophene derivatives.
Conclusion and Future Directions
This head-to-head comparison highlights the significant potential of 2-aminothiophene derivatives as a source of novel antiproliferative agents. Both the 2-aminothiophene-3-carbonitrile and the thieno[2,3-d]pyrimidine scaffolds have yielded compounds with potent activity against various cancer cell lines. The observed differences in their primary mechanisms of action—cytostatic versus kinase inhibition—underscore the chemical versatility of the 2-aminothiophene core and the potential to tailor derivatives for specific therapeutic strategies.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.[14] Furthermore, addressing challenges such as poor aqueous solubility through formulation strategies, like the use of cyclodextrins, will be crucial for their clinical translation.[4][8] In vivo studies are the necessary next step to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compelling anticancer candidates.
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Cross-reactivity profiling of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile against a kinase panel
A Guide for Researchers in Kinase Drug Discovery
In the landscape of kinase inhibitor development, achieving target selectivity remains a paramount challenge. Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes. Consequently, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in validating a compound's mechanism of action and predicting its therapeutic window.
This guide presents a comparative analysis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile , a novel thiophene-based compound, against a panel of 96 kinases. We will benchmark its performance against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor), to provide a clear context for its selectivity profile. The methodologies, data interpretation, and underlying scientific rationale are detailed to empower researchers in their own kinase profiling endeavors.
The Kinase Inhibitor Candidates: A Structural Overview
| Compound | Structure | Description |
| This compound | A novel small molecule with a thiophene scaffold, a common motif in kinase inhibitor design. Its selectivity profile is the primary subject of this investigation. | |
| Staurosporine | A natural product known for its potent, non-selective inhibition of a wide range of kinases. It serves as a positive control for broad-spectrum kinase inhibition. | |
| Lapatinib | A clinically approved dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It serves as an example of a more selective inhibitor. |
Experimental Design: A Step-by-Step Guide to Kinase Profiling
The following protocol outlines the in vitro kinase inhibition assay used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of 96 kinases.
Workflow for Kinase Inhibition Assay
Figure 1: A schematic representation of the kinase inhibition assay workflow, from compound preparation to data analysis.
Detailed Protocol
-
Compound Preparation : Test compounds were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution was performed in DMSO to generate the concentration range for the assay.
-
Assay Plate Preparation : 5 µL of the kinase/substrate mixture in reaction buffer was dispensed into the wells of a 384-well plate.
-
Compound Addition : 2.5 µL of the serially diluted compounds were transferred to the assay plate. Staurosporine was used as a positive control, and DMSO alone served as the negative control (vehicle). The plate was incubated at room temperature for 10 minutes.
-
Reaction Initiation : 2.5 µL of ATP solution (prepared at the Km for each kinase) was added to all wells to start the kinase reaction.
-
Incubation : The plate was incubated at 30°C for 60 minutes.
-
Reaction Termination and Signal Detection : 5 µL of a detection reagent (e.g., ADP-Glo™, Promega) was added to terminate the reaction and quantify the amount of ADP produced. The plate was incubated for an additional 40 minutes at room temperature.
-
Data Acquisition : The luminescence signal, which is proportional to kinase activity, was read using a plate reader.
-
Data Analysis : The raw data was normalized using the vehicle (0% inhibition) and positive control (100% inhibition) wells. IC50 values were determined by fitting the normalized data to a four-parameter logistic model using GraphPad Prism software.
Comparative Kinase Selectivity Profile
The following table summarizes the IC50 values (in nM) of the three test compounds against a representative selection of kinases from the panel. Lower values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 25 | 15 | 10 |
| HER2 (ERBB2) | 45 | 20 | 13 |
| VEGFR2 | 150 | 5 | >10,000 |
| ABL1 | >10,000 | 25 | >10,000 |
| SRC | 800 | 6 | 5,000 |
| CDK2/cyclin A | 5,000 | 3 | >10,000 |
| PKCα | >10,000 | 1 | >10,000 |
| PKA | >10,000 | 8 | >10,000 |
| ROCK1 | 2,500 | 12 | >10,000 |
| p38α (MAPK14) | 1,200 | 100 | >10,000 |
Data Interpretation and Selectivity Analysis
The selectivity of a kinase inhibitor can be quantified using various metrics. One common approach is the Selectivity Score (S-score) , which measures the compound's promiscuity. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.
Data Analysis Workflow
Figure 2: The workflow for calculating the Selectivity Score (S-score) from raw IC50 data.
Based on the data, the selectivity profiles can be summarized as follows:
-
This compound : This compound demonstrates potent inhibition of EGFR and HER2, with IC50 values of 25 nM and 45 nM, respectively. It shows moderate activity against VEGFR2 and SRC, but is largely inactive against other kinases in the panel at concentrations up to 10 µM. This suggests a relatively selective profile, primarily targeting the EGFR/HER2 family.
-
Staurosporine : As expected, Staurosporine shows potent, sub-micromolar inhibition across a wide range of kinases, confirming its role as a non-selective inhibitor. This broad activity is useful as a control but highlights the challenges of developing selective kinase inhibitors.
-
Lapatinib : This compound exhibits high potency and selectivity for EGFR and HER2, consistent with its known mechanism of action. Its lack of activity against other kinases in the panel underscores its targeted nature and serves as a benchmark for a selective inhibitor profile.
Discussion and Conclusion
The cross-reactivity profiling of this compound reveals a promising selectivity profile with potent activity against EGFR and HER2. Its profile is markedly more selective than that of Staurosporine and is comparable to the clinically approved drug Lapatinib, albeit with slightly lower potency. The moderate activity against VEGFR2 suggests a potential for dual anti-angiogenic and anti-proliferative effects, which could be therapeutically advantageous in certain cancer types.
Further investigation is warranted to confirm these findings in cell-based assays and to explore the structural basis for its selectivity. The methodologies outlined in this guide provide a robust framework for such future studies. By employing systematic and comparative profiling, researchers can gain critical insights into the therapeutic potential and possible off-target liabilities of novel kinase inhibitors, ultimately accelerating the development of safer and more effective targeted therapies.
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Navigating the Solid-State Landscape: A Comparative Guide to the Polymorphic Study of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical determinant of a drug's ultimate success. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3][4] This guide provides a comprehensive framework for the polymorphic investigation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, a thiophene derivative with therapeutic potential. While specific polymorphic forms of this exact molecule are not yet extensively documented in publicly available literature, the principles and methodologies outlined herein are based on established practices for thiophene derivatives and small molecule APIs.[5]
The Imperative of Polymorph Screening in Drug Development
The journey of a drug candidate from the laboratory to the patient is fraught with challenges, and overlooking polymorphism can lead to unforeseen obstacles. Different polymorphs are, in essence, different materials with the same chemical composition.[2] This can manifest in varied therapeutic efficacy and shelf-life.[4][6] For a molecule like this compound, identifying the most stable polymorphic form is paramount to ensure consistent product quality and performance.[4] Furthermore, a comprehensive polymorphic screen is essential for securing robust intellectual property protection, as distinct crystalline forms can be independently patented.[1][7]
A Strategic Approach to Polymorph Discovery
A thorough polymorph screen aims to crystallize the API under a wide array of conditions to encourage the formation of as many crystalline forms as possible.[8] The selection of solvents and crystallization techniques is a critical first step, driven by the chemical nature of the thiophene derivative. Thiophene derivatives are often soluble in organic solvents like alcohols and ethers.[9] A well-designed screen should therefore encompass a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
The following diagram illustrates a logical workflow for a comprehensive polymorph screen:
Comparative Analysis of Characterization Techniques
Once a diverse set of solid forms is generated, a battery of analytical techniques is employed for their characterization. Each technique provides a unique piece of the puzzle, and their combined data allows for the unambiguous identification of different polymorphs.
Powder X-Ray Diffraction (PXRD): The Gold Standard
PXRD is the cornerstone of polymorph identification.[10][11] Each crystalline form possesses a unique crystal lattice, which diffracts X-rays in a distinctive pattern, serving as a crystalline "fingerprint".[11]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, and scan speed) appropriately for organic molecules. A typical scan range would be from 2° to 40° 2θ.
-
Data Analysis: Process the resulting diffractogram to identify the peak positions (in °2θ) and their relative intensities. Compare the diffractograms of different samples to identify unique patterns indicative of different polymorphs.
Illustrative Data Comparison:
| Feature | Hypothetical Polymorph A | Hypothetical Polymorph B |
| Prominent Peaks (2θ) | 8.5°, 12.3°, 15.7°, 21.1°, 25.4° | 9.2°, 11.8°, 16.5°, 22.3°, 28.1° |
| Interpretation | Distinct peak positions indicate a unique crystal lattice. | Different peak positions from Polymorph A confirm a different crystalline form. |
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal methods are crucial for understanding the thermodynamic relationships between polymorphs. DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and heats of fusion.[3][8] TGA measures the change in mass of a sample as it is heated, providing information on desolvation and decomposition.[8]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid. For volatile samples, hermetically sealed pans may be necessary.
-
Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.
Illustrative Data Comparison:
| Feature | Hypothetical Polymorph A | Hypothetical Polymorph B |
| Melting Point (DSC) | 155 °C | 168 °C |
| Heat of Fusion | 85 J/g | 105 J/g |
| Interpretation | Lower melting point suggests it may be the metastable form. | Higher melting point and heat of fusion suggest it is likely the more stable form. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. Different polymorphs can exhibit distinct hydrogen bonding and molecular conformations, leading to subtle but measurable differences in their FT-IR spectra.[3][12]
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectra of different samples, paying close attention to regions corresponding to N-H, C≡N, and C-S stretching, as these are likely to be influenced by intermolecular interactions in the thiophene derivative.
Illustrative Data Comparison:
| Feature | Hypothetical Polymorph A | Hypothetical Polymorph B |
| N-H Stretch (cm⁻¹) | 3450, 3340 | 3425, 3310 |
| C≡N Stretch (cm⁻¹) | 2215 | 2225 |
| Interpretation | Shifts in stretching frequencies indicate differences in hydrogen bonding environments. | The different spectral features confirm distinct solid-state arrangements. |
Morphological Analysis: Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the crystal habit (shape) and surface morphology.[13] Different polymorphs often crystallize with distinct morphologies, which can impact bulk properties like flowability and compressibility.
Experimental Protocol: SEM Analysis
-
Sample Preparation: Mount a small amount of the crystalline sample onto an SEM stub using double-sided carbon tape.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Introduce the sample into the SEM vacuum chamber and acquire images at various magnifications.
Illustrative Data Comparison:
| Feature | Hypothetical Polymorph A | Hypothetical Polymorph B |
| Crystal Habit | Needle-like crystals | Prismatic crystals |
| Interpretation | The distinct crystal shapes are a visual confirmation of different underlying crystal structures. | The different morphologies can have implications for downstream processing. |
Inter-technique Relationship and Data Synthesis
The true power of this analytical suite lies in the synthesis of data from all techniques. PXRD provides the definitive identification, while DSC, TGA, FT-IR, and SEM provide complementary information about the thermodynamic stability, molecular interactions, and physical appearance of each form.
The following diagram illustrates the logical flow of characterization and decision-making:
Conclusion
The polymorphic landscape of this compound, like any API, must be thoroughly mapped to ensure the development of a safe, effective, and stable drug product. A systematic approach to polymorph screening, employing a diverse range of crystallization conditions, is the first crucial step. Subsequent characterization using a combination of orthogonal analytical techniques—with PXRD as the definitive tool, supported by thermal, spectroscopic, and microscopic methods—is essential for a comprehensive understanding. This integrated approach allows for the identification of all accessible polymorphic forms and the selection of the optimal candidate for further development, thereby mitigating risks and paving the way for a successful therapeutic product.
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Al-Dies, A. M., Amr, A. E., El-Agrody, A. M., Chia, T. S., & Fun, H. K. (2012). 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1934–o1935. Retrieved from [Link]
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High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. Retrieved from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Pharmaceutical Negative Results, 16(Special Issue), 1-8. Retrieved from [Link]
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Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Retrieved from [Link]
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Shinde, V. (2025). Effect of Polymorphism Formulations. Veeprho. Retrieved from [Link]
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Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2016). Journal of Molecular Structure, 1125, 24-32. Retrieved from [Link]
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Polymorphs of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and their melting point (m.p.). (n.d.). ResearchGate. Retrieved from [Link]
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Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (2022). Current Drug Delivery, 19(1), 1-14. Retrieved from [Link]
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Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). Current Medicinal Chemistry, 9(23), 2103-2119. Retrieved from [Link]
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POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved from [Link]
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An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (2021). Crystal Growth & Design, 21(9), 5369-5389. Retrieved from [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1845. Retrieved from [Link]
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5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 166–169. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 21-48. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted thiophenes is a cornerstone of medicinal chemistry and materials science, providing scaffolds for a vast array of biologically active compounds and functional materials.[1][2] Among the synthetic chemist's arsenal, the Gewald reaction stands out as a powerful and versatile tool for constructing the 2-aminothiophene ring system.[2][3][4] This guide provides an in-depth analysis of the Gewald reaction's synthetic efficiency, benchmarks it against prominent alternatives, and offers practical, field-proven insights to inform your synthetic strategy.
The Gewald Reaction: A Fundamental Overview
First reported by Karl Gewald in the 1960s, the Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2][5] Its enduring popularity stems from the ready availability of starting materials, generally mild reaction conditions, and the high functional group tolerance that allows for the creation of diverse compound libraries.[3][6] This one-pot synthesis is particularly valuable in drug discovery, where the 2-aminothiophene moiety serves as a critical pharmacophore in antiviral, anti-inflammatory, and antiprotozoal agents.[1]
The general transformation is as follows:
-
Reactants : An α-methylene carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.
-
Catalyst : A basic catalyst, typically a secondary amine like morpholine or piperidine, or sometimes an inorganic base.[4]
-
Product : A 2-aminothiophene, typically with an electron-withdrawing group at the C3 position.[1]
Causality of the Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The process is a sequence of condensation, sulfur addition, and cyclization, though the exact sequence of intermediate formation can vary with conditions.[4][7]
The most widely accepted pathway involves three key stages:[5][8]
-
Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step is critical as it forms the carbon backbone of the future thiophene ring and generates a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Michael Addition) : The elemental sulfur (S₈) ring is opened by the base, forming a nucleophilic sulfur species. This species, or the deprotonated α,β-unsaturated nitrile, then engages in a Michael-type addition. The precise mechanism of sulfur addition and subsequent decomposition of polysulfide intermediates is complex and has been the subject of detailed computational studies.[7][8]
-
Ring Closure and Tautomerization : The sulfur-containing intermediate undergoes an intramolecular cyclization by nucleophilic attack of the sulfur anion onto the nitrile group. Subsequent tautomerization of the resulting imine leads to the stable, aromatic 2-aminothiophene product.
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A Comparative Guide to LC-MS Analysis for the Definitive Confirmation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identity confirmation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, a substituted thiophene derivative of interest in medicinal chemistry. We will explore the causality behind experimental choices in LC-MS, compare its performance with alternative analytical techniques, and provide a detailed, self-validating protocol.
The Central Role of Identity Confirmation in Drug Development
In the pharmaceutical landscape, absolute certainty of a compound's structure is paramount. The presence of isomers, impurities, or degradation products can significantly impact a drug's efficacy and safety profile. Therefore, robust analytical methods are not just a matter of quality control; they are a fundamental aspect of drug discovery and development. Thiophene derivatives, in particular, are a class of heterocyclic compounds with diverse pharmacological activities, making their precise characterization essential.[1]
LC-MS: A Synergy of Separation and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its unique combination of a powerful separation technique (LC) with a highly sensitive and selective detection method (MS).[2] This synergy allows for the analysis of complex mixtures and the definitive identification of individual components.
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) separates the target analyte from other components in the sample matrix based on its physicochemical properties. The separated analyte then enters the mass spectrometer, which provides two crucial pieces of information for identity confirmation:
-
Molecular Weight: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a highly accurate determination of its molecular weight.
-
Structural Fragmentation: Through tandem mass spectrometry (MS/MS), the molecular ion is fragmented into smaller, characteristic pieces. This fragmentation pattern serves as a molecular fingerprint, offering definitive structural information.[3]
Why LC-MS is the Preferred Method for this Thiophene Derivative
For a molecule like this compound, LC-MS is particularly well-suited. Its moderate polarity and molecular weight fall squarely within the optimal range for modern LC-MS systems. Furthermore, the presence of nitrogen and sulfur atoms provides sites for protonation, making it readily ionizable by common techniques like Electrospray Ionization (ESI).
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive understanding of its strengths and weaknesses relative to other techniques is crucial for making informed analytical decisions.
| Parameter | LC-MS/MS | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Chromatographic separation followed by mass analysis of the parent ion and its fragments. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure. | Chromatographic separation of volatile compounds followed by mass analysis. | Absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Information Provided | Molecular weight, elemental composition (with high resolution MS), and structural fragments. | Definitive atomic connectivity and stereochemistry. | Molecular weight and fragmentation pattern for volatile and thermally stable compounds. | Presence of specific functional groups. |
| Sensitivity | Very High (pg to fg) | Low (mg to µg) | High (pg to ng) | Moderate (µg to mg) |
| Specificity | Very High | Very High | High | Low to Moderate |
| Sample Requirement | Minimal, soluble in common solvents. | Higher quantity, requires specific deuterated solvents. | Must be volatile and thermally stable, may require derivatization. | Can be solid, liquid, or gas. |
| Throughput | High | Low | Moderate to High | High |
| Cost | Moderate to High | High | Moderate | Low |
Key Insights from the Comparison:
-
NMR for Unambiguous Structure: For the de novo structural elucidation of a completely unknown compound, NMR spectroscopy is the gold standard.[4] It provides a detailed map of the molecule's atomic connectivity.
-
GC-MS for Volatile Analogs: If the thiophene derivative were more volatile and thermally stable, GC-MS could be a viable alternative.[5][6] However, for many pharmaceutical compounds, the high temperatures of the GC inlet can cause degradation.
-
FTIR as a Complementary Technique: FTIR is excellent for confirming the presence of key functional groups (e.g., nitrile, amine, aromatic rings) but lacks the specificity to distinguish between closely related isomers.
-
LC-MS as the Practical Workhorse: For routine identity confirmation, purity analysis, and quantification in a drug development setting, LC-MS/MS offers the best balance of sensitivity, specificity, and throughput.[7][8]
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with the LC-MS system.[9]
-
Step 1: Standard Solution Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Step 2: Working Solution Preparation: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare a working standard at a concentration of 1 µg/mL.
-
Step 3: Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard in the same diluent.
-
Step 4: Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulates that could clog the UPLC system.[10]
UPLC-MS/MS Method Parameters
These parameters are a starting point and may require optimization based on the specific instrumentation used.
UPLC System:
| Parameter | Setting | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides good retention for moderately polar compounds like the target analyte. The small particle size of the column allows for high-resolution separation and fast analysis times.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent used in reversed-phase chromatography. |
| Gradient | 10% B to 95% B over 5 minutes | A gradient elution is used to effectively separate the analyte from any impurities with different polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume is used to prevent column overloading. |
Mass Spectrometer (Triple Quadrupole or Q-TOF):
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups on the molecule are readily protonated in the presence of formic acid, making positive ion mode ideal. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |
| Source Temperature | 150 °C | To aid in desolvation. |
| Desolvation Gas Flow | 800 L/hr | To remove solvent from the ionized droplets. |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV | A ramped collision energy allows for the observation of a range of fragment ions, providing a more detailed fingerprint of the molecule. |
Data Acquisition and Interpretation
-
Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated molecular ion ([M+H]⁺). For this compound (C₁₂H₉FN₂S), the expected monoisotopic mass is 232.05. Therefore, the expected [M+H]⁺ ion will be at m/z 233.05.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 233.05) for fragmentation. The resulting fragment ions will be characteristic of the molecule's structure.
Expected Fragmentation Pattern:
While the exact fragmentation is instrument-dependent, we can predict likely fragmentation pathways based on the structure. Common fragmentation points include the loss of the nitrile group (-CN), cleavage of the bond between the thiophene and phenyl rings, and fragmentation within the thiophene ring. The presence of the sulfur and fluorine atoms will also produce characteristic isotopic patterns.
Visualizing the Workflow
Caption: The LC-MS workflow for identity confirmation.
Logical Framework for Identity Confirmation
The confirmation of the molecule's identity is a logical process based on multiple, corroborating pieces of evidence.
Caption: Logical flow for identity confirmation using LC-MS.
Conclusion: A Self-Validating System for Trustworthy Results
The described LC-MS method, when performed with a certified reference standard, constitutes a self-validating system. The concordance of retention time, accurate mass, and fragmentation pattern between the test sample and the reference standard provides an exceptionally high degree of confidence in the identity of this compound. While other techniques like NMR offer more detailed structural information, the speed, sensitivity, and specificity of LC-MS/MS make it the preferred method for routine identity confirmation and quality control in a drug development setting. The adoption of this robust analytical strategy ensures the integrity of research and development data, ultimately contributing to the safety and efficacy of potential new medicines.
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Kumar, A., et al. (2022). LC/MS/MS Method Development and Validation for the Estimation of Lasmiditan in Bulk and Pharmaceutical Formulation. Asian Journal of Pharmaceutical Analysis, 12(3), 164-169. Available at: [Link]
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Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 26(22), 7005. Available at: [Link]
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Al-Asmari, F., et al. (2020). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Chromatography B, 1152, 122237. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. Available at: [Link]
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Mazzarino, M., et al. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Drug Testing and Analysis, 4(12), 978-987. Available at: [Link]
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Nguyen, H. X., et al. (2015). 1 H-and 13 C-NMR Data for Compounds 2 and 3 in CD 3 OD. ResearchGate. Available at: [Link]
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Li, F., & Li, T. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 29-36. Available at: [Link]
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Al-Sanea, M. M., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(10), 246. Available at: [Link]
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Al-Dhubiab, B. E. (2022). Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples. Ibn AL-Haitham Journal For Pure and Applied Science, 35(3), 1-9. Available at: [Link]
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Arshad, S., et al. (2016). Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1484. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile. As a substituted thiophene containing both a nitrile and a fluorinated aromatic group, this compound requires careful handling and adherence to specific waste management protocols. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Identification and Inherent Risks
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural motifs allow for a reliable hazard assessment based on analogous compounds. The primary hazards are associated with its acute toxicity, and skin and eye irritation potential.[1][2][3]
The nitrile group (-CN) is a key feature; certain nitrile compounds can be metabolized in the body to release cyanide, which is a systemic toxin.[4] The fluorinated phenyl group contributes to the molecule's stability, which necessitates specific disposal methods to ensure complete destruction and prevent environmental persistence.[5]
Table 1: Summary of Anticipated Hazards
| Hazard Classification | Category | Description | Supporting Sources |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [1][3] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. | [1][3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. | [1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[1][2] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the chemical for use or disposal, the proper safety infrastructure must be in place. The causality is simple: minimize exposure through both environmental controls and personal barriers.
-
Engineering Controls : Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood.[3][6] This is non-negotiable and serves to control exposure to dust or vapors, directly addressing the inhalation hazard.[3] Ensure a safety shower and eyewash station are readily accessible.[3]
-
Personal Protective Equipment (PPE) : The selection of PPE is your last line of defense. It must be appropriate for the hazards presented by substituted thiophenes and nitriles.[7]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be replaced immediately.[8]
-
Eye Protection : Use indirect-vent, impact, and splash-resistant safety goggles.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
-
Skin and Body Protection : A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron and overshoes may be necessary.[8]
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. If a situation arises where the ventilation is compromised, a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.[7]
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly profiled for disposal.
-
Designate a Waste Container : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[1]
-
Waste Characterization : This waste must be classified as hazardous chemical waste. Do not mix it with non-hazardous or other waste streams like sharps or biological waste.
-
Solid Waste Collection :
-
Collect any solid residue of this compound.
-
Any contaminated materials, such as weighing paper, gloves, or absorbent pads used for minor cleanups, must also be placed in the designated hazardous waste container.[9]
-
-
Liquid Waste Collection :
-
If the compound is in a solvent, collect the entire solution in a designated liquid hazardous waste container.
-
Do not mix this waste with incompatible materials, particularly strong oxidizing agents, as this can cause a violent reaction.[7]
-
-
Container Management :
Spill and Decontamination Procedures
Accidents happen; a self-validating protocol includes a clear plan for them.
Minor Spill (Solid, contained in a fume hood):
-
Ensure your PPE is intact.
-
Gently sweep or vacuum up the material, avoiding dust generation.[1] Use explosion-proof vacuum cleaners if available.[1]
-
Place the collected material and all cleaning materials into the designated hazardous waste container.[1]
-
Decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all decontamination materials into the waste container.
Major Spill:
-
Evacuate the immediate area and alert personnel.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.[1]
Disposal Pathway: The Rationale for Incineration
Once collected and labeled, the waste must be disposed of through an approved hazardous waste management company, in accordance with local, state, and federal regulations.[2][8] Releasing hazardous chemicals into the environment is a serious offense.
The most appropriate and effective disposal method for this compound is high-temperature incineration . This is for several critical reasons:
-
Destruction of Aromatic Ring : The stable thiophene and phenyl rings require high energy to break down completely.
-
Destruction of Fluorine : Incineration is a proven technology for the efficient destruction of fluorinated organic compounds.[5] The process must be equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).
-
Destruction of Nitrile Group : The nitrile group is effectively destroyed at high temperatures, preventing the formation of toxic byproducts.
Landfilling is not a preferred option as it does not destroy the chemical, posing a long-term environmental risk.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for Thiophene-based Chemical Waste.
References
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities is a daily reality. Among these, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, a substituted aminothiophene, presents a unique set of handling and safety considerations. This guide, moving beyond a simple checklist, offers a deep dive into the causality behind each safety recommendation, ensuring that your work with this compound is not only groundbreaking but also fundamentally safe. Our commitment is to provide you with value that extends beyond the product itself, fostering a culture of safety and precision in your laboratory.
Hazard Assessment: Deconstructing the Molecule for Proactive Safety
Understanding the potential risks associated with this compound begins with a structural deconstruction and analysis of related compounds.
| Functional Group | Potential Hazards | Rationale and Expert Insight |
| Aminothiophene Core | Skin and eye irritation, potential for sensitization. Thiophene-containing drugs have been associated with metabolic activation to reactive intermediates.[1] | The sulfur atom in the thiophene ring can be oxidized by metabolic enzymes, potentially leading to reactive metabolites that can cause cellular damage. While this is a greater concern in in vivo studies, it underscores the importance of minimizing direct exposure. |
| Aromatic Amine | Acute toxicity (oral, dermal, inhalation), potential for methemoglobinemia, and long-term health effects with repeated exposure.[2][3] | Aromatic amines are a well-known class of compounds with the potential for significant systemic toxicity.[3] The amino group can be readily absorbed through the skin and lungs. |
| Nitrile Group (-CN) | Can release cyanide gas upon combustion or in the presence of strong acids. Nitrile compounds themselves can be toxic. | While the nitrile group is generally stable under standard laboratory conditions, its presence necessitates caution, particularly when considering disposal methods or accidental fires. |
| Fluorinated Phenyl Ring | Generally increases lipophilicity and metabolic stability. Potential for altered toxicological profile compared to non-fluorinated analogs. | The fluorine substitution can influence how the compound is metabolized, potentially leading to the formation of unique and possibly more persistent metabolites. |
Based on the analysis of similar compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a comprehensive risk assessment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness).[7] Double-gloving is recommended. | Nitrile provides good resistance to a range of chemicals.[8][9] However, no glove material offers indefinite protection. It is crucial to understand the concepts of breakthrough time and permeation rate.[7] Disposable nitrile gloves are for splash protection only and must be changed immediately upon contamination.[7] Never reuse disposable gloves. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk. | Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are essential to protect against splashes and aerosols. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | A lab coat provides a removable barrier in the event of a spill. Flame-resistant material is an added precaution. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | The necessity of respiratory protection should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A methodical and well-documented workflow is paramount to ensuring safety and reproducibility.
Pre-Experiment Checklist:
-
Review the Safety Information: Before beginning any work, review this guide and any available safety information for analogous compounds.
-
Locate Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Prepare Your Workspace: Decontaminate the work area within the fume hood. Have all necessary equipment and reagents ready to minimize movement in and out of the hood.
-
Don PPE: Put on all required PPE before entering the laboratory.
Experimental Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
